Gadoterate
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H24GdN4O8- |
|---|---|
Molecular Weight |
557.6 g/mol |
IUPAC Name |
gadolinium(3+);2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate |
InChI |
InChI=1S/C16H28N4O8.Gd/c21-13(22)9-17-1-2-18(10-14(23)24)5-6-20(12-16(27)28)8-7-19(4-3-17)11-15(25)26;/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28);/q;+3/p-4 |
InChI Key |
GFSTXYOTEVLASN-UHFFFAOYSA-J |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |
Synonyms |
gadolinate(1-), (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetato(4-)- gadolinium 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetate gadolinium DOTA gadoterate gadoterate sodium Gd-DOTA |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties of Gadoterate for In Vivo Imaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadoterate meglumine, a gadolinium-based contrast agent (GBCA), is a cornerstone of contrast-enhanced magnetic resonance imaging (MRI). Its favorable safety profile and diagnostic efficacy are intrinsically linked to its distinct physicochemical properties. This technical guide provides an in-depth analysis of the core physicochemical characteristics of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding its behavior in vivo. The subsequent sections will delve into its molecular structure, relaxivity, stability, and formulation properties, supported by detailed experimental protocols and visual representations of key concepts.
Molecular Structure and Formulation
This compound meglumine is an ionic, macrocyclic GBCA. The core of its structure is the gadolinium ion (Gd³⁺) chelated by the macrocyclic ligand 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). This structure is salified with meglumine, an amino sugar derived from glucose.
The chemical name for this compound meglumine is D-glucitol, 1-deoxy-1-(methylamino)-,[1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraaceto(4-)-.kappa.N1, .kappa.N4, .kappa.N7, .kappa.N10, .kappa.O1, .kappa.O4, .kappa.O7, .kappa.O10]gadolinate(1-)(1:1)[1]. It has a molecular formula of C₂₃H₄₂GdN₅O₁₃ and a formula weight of 753.9 g/mol (anhydrous basis)[1][2].
The commercially available formulation, such as Dotarem®, is a sterile, clear, colorless to yellow aqueous solution with a concentration of 0.5 mmol/mL of this compound meglumine[1][2]. Each mL of the solution contains 376.9 mg of this compound meglumine and 0.25 mg of DOTA in water for injection[1].
Physicochemical Data Summary
The key quantitative physicochemical properties of this compound meglumine are summarized in the tables below for easy reference and comparison.
Table 1: General Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₃H₄₂GdN₅O₁₃ | [2] |
| Formula Weight | 753.9 g/mol | [1][2] |
| Concentration | 0.5 mmol/mL | [1][3] |
| pH of Solution | 6.5 to 8.0 | [1] |
| Density at 20°C | 1.1753 g/cm³ | [1][4] |
Table 2: Viscosity and Osmolality
| Property | Value | Reference |
| Viscosity at 20°C | 3.4 mPa·s | [1][4] |
| Viscosity at 37°C | 2.4 mPa·s | [1][4] |
| Osmolality | 1350 mOsm/kg water | [1][4] |
Table 3: Relaxivity
| Magnetic Field Strength (T) | Medium | Temperature (°C) | r₁ (mM⁻¹s⁻¹) | r₂ (mM⁻¹s⁻¹) | Reference |
| 0.5 | Water | 37 | 3.6 | 4.3 | [4] |
| 1.5 | Plasma | 37 | 4.49 ± 0.17 | - | [5] |
| 3.0 | Plasma | 37 | 4.14 ± 0.17 | - | [5] |
| 7.0 | Plasma | 37 | 3.51 ± 0.10 | - | [5] |
| 1.5 | Blood | 37 | - | 3.20 ± 0.12 | [5] |
Table 4: Stability Constants
| Constant | Value | Reference |
| Thermodynamic Stability (log Ktherm) | 25.6 | [1] |
| Conditional Stability at pH 7.4 (log Kcond) | 19.3 | [1][6] |
Core Physicochemical Properties and In Vivo Implications
Relaxivity: The Engine of Contrast Enhancement
Relaxivity (r₁ and r₂) is a measure of a contrast agent's efficiency in shortening the T1 and T2 relaxation times of water protons, respectively. This property is the fundamental basis for contrast enhancement in MRI[7]. This compound is a paramagnetic molecule that, when placed in a magnetic field, develops a magnetic moment which enhances the relaxation rates of nearby water protons, leading to an increased signal intensity (brightness) in tissues[1][2][8]. The relaxivity values for this compound are relatively consistent across the range of magnetic field strengths used in clinical MRI (0.2-1.5 T)[1][9].
The relationship between this compound concentration and the observed relaxation rates is linear, and this relationship is the basis for its use in quantitative perfusion and permeability studies.
Stability: A Critical Determinant of Safety
The stability of a gadolinium chelate is paramount to its safety profile, as the release of free Gd³⁺ ions in the body is associated with toxicity, including the risk of nephrogenic systemic fibrosis (NSF)[10]. This compound's macrocyclic structure provides a pre-organized cavity that firmly encapsulates the Gd³⁺ ion, contributing to its high stability[6][8][11].
Stability is characterized by two key parameters:
-
Thermodynamic Stability (log Ktherm): This constant reflects the equilibrium between the chelated and unchelated gadolinium. A higher log Ktherm value indicates a more stable complex at equilibrium[11]. This compound possesses one of the highest thermodynamic stability constants among clinically used GBCAs[8].
-
Kinetic Stability (Inertness): This refers to the rate at which the gadolinium ion dissociates from the chelate. Macrocyclic agents like this compound exhibit high kinetic inertness, meaning the dissociation is very slow[6][11]. This kinetic stability is considered a crucial factor in minimizing the in vivo release of free Gd³⁺[12].
The high thermodynamic and kinetic stability of this compound minimizes the potential for transmetallation, a process where endogenous ions like zinc or copper displace the gadolinium from the chelate.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the physicochemical properties of this compound.
Determination of Relaxivity (r₁ and r₂)
Objective: To measure the longitudinal (r₁) and transverse (r₂) relaxivities of this compound.
Methodology: This protocol is based on the principles of NMR relaxometry using an MRI scanner.
Materials and Equipment:
-
MRI scanner (e.g., 1.5T or 3T)
-
Phantom with multiple vials
-
This compound meglumine solution (0.5 M stock)
-
Solvent (deionized water or plasma)
-
Volumetric flasks and pipettes
-
Temperature control system
Procedure:
-
Sample Preparation:
-
Prepare a series of this compound dilutions in the chosen solvent (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).
-
Include a vial with the pure solvent as a control (0 mM).
-
Fill the vials and place them in the phantom.
-
Allow the phantom to equilibrate to the desired temperature (e.g., 37°C) within the MRI scanner.
-
-
T₁ Measurement (Inversion Recovery Spin-Echo Sequence):
-
Acquire a series of images with varying inversion times (TI) (e.g., 50, 100, 200, 400, 800, 1600, 3200 ms).
-
Use a long repetition time (TR) to ensure full magnetization recovery between pulses (TR > 5 * T₁ of the longest T₁ sample).
-
Use a short echo time (TE).
-
-
T₂ Measurement (Spin-Echo Sequence):
-
Acquire a series of images with varying echo times (TE) (e.g., 10, 20, 40, 80, 160 ms).
-
Use a long TR to minimize T₁ weighting.
-
-
Data Analysis:
-
For each vial, measure the mean signal intensity in a region of interest (ROI) for each TI (for T₁) and TE (for T₂).
-
Fit the signal intensity versus TI data to the three-parameter inversion recovery equation to determine T₁ for each concentration.
-
Fit the signal intensity versus TE data to a mono-exponential decay function to determine T₂ for each concentration.
-
Calculate the relaxation rates R₁ = 1/T₁ and R₂ = 1/T₂ for each concentration.
-
Plot R₁ and R₂ as a function of this compound concentration.
-
The slopes of the linear regression lines represent the relaxivities r₁ and r₂, respectively, in units of mM⁻¹s⁻¹.
-
Determination of Thermodynamic Stability (Potentiometric Titration)
Objective: To determine the thermodynamic stability constant (log Ktherm) of this compound.
Methodology: This protocol outlines a potentiometric titration to measure the protonation constants of the DOTA ligand and the stability constant of its complex with Gd³⁺.
Materials and Equipment:
-
Automatic titrator with a glass electrode and a reference electrode
-
Thermostated titration vessel
-
DOTA ligand
-
GdCl₃ solution of known concentration
-
Standardized HCl and NaOH solutions (carbonate-free)
-
Inert salt solution (e.g., KCl) to maintain constant ionic strength
-
Inert gas (e.g., Argon) supply
Procedure:
-
Electrode Calibration: Calibrate the glass electrode using standard buffer solutions.
-
Ligand Protonation Titration:
-
Place a known amount of DOTA in the titration vessel with the inert salt solution.
-
Titrate the solution with standardized NaOH, bubbling inert gas through the solution to exclude CO₂.
-
Record the pH (or mV) as a function of the volume of NaOH added.
-
-
Complexation Titration:
-
To a separate solution of DOTA and the inert salt, add a known, slightly substoichiometric amount of GdCl₃ solution.
-
Titrate this solution with standardized NaOH.
-
Record the pH (or mV) as a function of the volume of NaOH added.
-
-
Data Analysis:
-
Use a suitable software program (e.g., SUPERQUAD, Hyperquad) to analyze the titration curves.
-
The ligand titration data is used to calculate the protonation constants of DOTA.
-
The complexation titration data, along with the ligand protonation constants, are used to calculate the thermodynamic stability constant (log Ktherm) of the Gd-DOTA complex.
-
Determination of Viscosity
Objective: To measure the viscosity of the this compound meglumine formulation.
Methodology: This protocol describes the use of a rotational viscometer.
Materials and Equipment:
-
Rotational viscometer with appropriate spindle
-
Temperature-controlled water bath
-
This compound meglumine solution (0.5 M)
-
Calibration fluids with known viscosities
Procedure:
-
Instrument Calibration: Calibrate the viscometer using standard calibration fluids.
-
Sample Preparation: Place the this compound solution in the sample holder and allow it to equilibrate to the desired temperature (20°C and 37°C).
-
Measurement:
-
Immerse the spindle in the solution to the correct depth.
-
Rotate the spindle at a series of defined speeds (shear rates).
-
Record the torque required to rotate the spindle at each speed.
-
-
Data Analysis: The viscometer's software calculates the dynamic viscosity in mPa·s from the torque, spindle geometry, and rotational speed.
Determination of Osmolality
Objective: To measure the osmolality of the this compound meglumine formulation.
Methodology: This protocol is based on the principle of freezing-point depression.
Materials and Equipment:
-
Freezing-point osmometer
-
This compound meglumine solution (0.5 M)
-
Osmolality standards (e.g., NaCl solutions of known osmolality)
Procedure:
-
Instrument Calibration: Calibrate the osmometer using at least two standard solutions that bracket the expected osmolality of the sample.
-
Measurement:
-
Pipette a precise volume of the this compound solution into a sample tube.
-
Place the sample tube in the osmometer.
-
The instrument supercools the sample and then induces freezing.
-
The freezing point of the sample is measured.
-
-
Data Analysis: The osmometer automatically calculates the osmolality of the sample in mOsm/kg based on the measured freezing-point depression compared to that of pure water.
Conclusion
The physicochemical properties of this compound meglumine, particularly its high relaxivity and exceptional stability, are fundamental to its clinical utility as a safe and effective MRI contrast agent. The macrocyclic structure of the DOTA ligand provides a robust framework that ensures a high degree of kinetic and thermodynamic stability, minimizing the in vivo release of potentially toxic free gadolinium ions. A thorough understanding of these properties, along with the experimental methodologies used for their characterization, is essential for the continued development and safe application of gadolinium-based contrast agents in diagnostic imaging. This guide provides a comprehensive overview to aid researchers and drug development professionals in this endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatographic methods for the quantification of free and chelated gadolinium species in MRI contrast agent formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromatographic Methods for the Quantification of Free and Chelated Gadolinium Species in MRI Contrast Agent Formulations | NIST [nist.gov]
- 4. Osmometry - Ensuring Biopharmaceutical Consistency | Coriolis Pharma [coriolis-pharma.com]
- 5. SOP for Viscosity Testing – SOP Guide for Pharma [pharmasop.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Methodology for determination of contrast agent relaxivity using MRI [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. brookfieldengineering.com [brookfieldengineering.com]
- 11. 2 [tau.ac.il]
- 12. HPLC Method For Analysis Of Gadolinium-DOTA on Newcrom BH Column | SIELC Technologies [sielc.com]
An In-depth Technical Guide to the Synthesis and Structural Analysis of Gadoterate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and structural analysis of the Gadoterate molecule, a gadolinium-based contrast agent widely used in magnetic resonance imaging (MRI). This document details the chemical synthesis, including experimental protocols and purification methods, as well as the analytical techniques employed for its structural characterization and quality control.
Introduction to this compound
This compound meglumine, the commercial formulation of this compound, is a macrocyclic, ionic gadolinium-based contrast agent (GBCA).[1] Its central gadolinium ion (Gd³⁺) is tightly chelated by the macrocyclic ligand 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), forming a highly stable complex.[2][3] This high stability is crucial in minimizing the release of toxic free Gd³⁺ ions in the body.[2][4] The paramagnetic properties of the gadolinium ion alter the relaxation times of water protons in its vicinity, thereby enhancing the contrast of MRI images.[4][5]
Synthesis of this compound Meglumine
The synthesis of this compound meglumine is a multi-step process that involves the complexation of a gadolinium ion with the DOTA ligand, followed by the formation of the meglumine salt. The general approach aims to produce a highly pure and stable product suitable for parenteral administration.
Chemical Reaction
The core of the synthesis is the reaction between DOTA and a suitable gadolinium source, most commonly gadolinium(III) oxide (Gd₂O₃). This is followed by the addition of meglumine to form the final salt. The overall reaction can be summarized as follows:
2 DOTA + Gd₂O₃ + 2 Meglumine → 2 this compound Meglumine + H₂O
Experimental Protocol
Several patented methods describe the synthesis of this compound meglumine. A common approach involves the following steps:
-
Reaction Setup : A predetermined amount of DOTA is dissolved in heated water for injection.[2][6]
-
Gadolinium Complexation : Gadolinium oxide (Gd₂O₃) is then added to the DOTA solution. The mixture is heated, typically to around 80-85°C, and stirred for several hours to facilitate the formation of the gadolinium-DOTA complex (Gadoteric acid).[2][7]
-
pH Adjustment and Salt Formation : After the complexation is complete, the solution is cooled. Meglumine is then added to the solution, which acts as a counter-ion and adjusts the pH of the final solution to a physiologically compatible range, typically between 6.5 and 8.2.[2][6][7]
-
Purification : The resulting solution may undergo further purification steps to remove any unreacted starting materials or by-products. Techniques such as electrodialysis have been reported to obtain high-purity this compound meglumine.[8][9]
-
Isolation : The final product can be isolated as a solid by methods like spray drying or used directly to prepare an injectable aqueous formulation.[9]
A novel, solvent-free synthesis method utilizing ultrasound has also been reported, offering a potentially more environmentally friendly and efficient process.[10]
Synthesis Workflow Diagram
Structural Analysis of this compound
The structural integrity and purity of the this compound molecule are critical for its safety and efficacy as an MRI contrast agent. A suite of analytical techniques is employed to confirm its structure and quantify any impurities.
Analytical Techniques
Mass Spectrometry (MS):
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive technique used to determine the total gadolinium concentration in the final product.[11][12] It is also crucial for quantifying the amount of free, uncomplexed gadolinium, which is a critical safety parameter due to the toxicity of free Gd³⁺ ions.[2]
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This hyphenated technique is used to separate the this compound complex from potential impurities, such as uncomplexed DOTA and other metal complexes.[13][14] It allows for the identification and quantification of these species.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectroscopy are used to confirm the organic structure of the DOTA ligand and to ensure that the complex formation has occurred as expected.[15] NMR can provide detailed information about the molecular environment of the different protons and carbons in the molecule.
X-ray Crystallography:
-
While challenging for this type of molecule, X-ray crystallography can provide the definitive three-dimensional structure of the this compound complex in the solid state.[16][17] This technique allows for the precise determination of bond lengths, bond angles, and the coordination geometry of the gadolinium ion.
Quantitative Data Summary
| Parameter | Analytical Technique | Typical Value/Specification | Reference(s) |
| Gadolinium Content | ICP-MS | Conforms to specified concentration (e.g., 0.5 mmol/mL) | [11] |
| Free Gadolinium | ICP-MS | ≤ 0.02% | [2][6] |
| Free DOTA | HPLC | 0.002% - 0.5% | [2][6] |
| pH of final solution | pH meter | 6.5 - 8.2 | [2][6] |
| T1 Relaxivity (at 1.5 T) | NMR Relaxometry | 3.4 - 3.8 L/mmol·s | [1] |
| Thermodynamic Stability (log Ktherm) | Potentiometry | 25.6 | [3] |
Structural Analysis Workflow Diagram
Conclusion
The synthesis of this compound meglumine is a well-established process focused on achieving high purity and stability. The structural analysis of the final product is paramount to ensure its safety and efficacy for clinical use. A combination of advanced analytical techniques, including mass spectrometry, NMR, and potentially X-ray crystallography, is essential for the complete characterization of this important MRI contrast agent. The detailed protocols and stringent quality control measures outlined in this guide are critical for the consistent production of high-quality this compound meglumine for the healthcare industry.
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. WO2017046694A1 - Process for preparing a pharmaceutical formulation of this compound meglumine - Google Patents [patents.google.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. What is the mechanism of this compound Meglumine? [synapse.patsnap.com]
- 5. qeios.com [qeios.com]
- 6. DE102015013939A1 - Process for the preparation of gadoteric acid (Gd-DOTA) complexes - Google Patents [patents.google.com]
- 7. CA3181564A1 - Procedure for obtaining this compound meglumine from high-purity tetraxetan (dota) and its use in the preparation of injectable galenical formulations - Google Patents [patents.google.com]
- 8. Method for preparing meglumine gadotetate by using high-purity tetra-sitan (DOTA) and application of meglumine gadotetate in preparation of injectable galenic preparation - Patent CN-115916761-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. patents.justia.com [patents.justia.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Speciation of Gd-based MRI contrast agents and potential products of transmetalation with iron ions or parenteral iron supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Gadolinium Complexes as Contrast Agent for Cellular NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 17. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
In vitro relaxivity of Gadoterate at different magnetic field strengths.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro relaxivity of Gadoterate meglumine (Dotarem®), a macrocyclic, ionic gadolinium-based contrast agent (GBCA), at various magnetic field strengths. Understanding the relaxivity of this agent is crucial for optimizing magnetic resonance imaging (MRI) protocols and for the development of new contrast agents. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of experimental workflows and the physical principles of relaxivity.
Introduction to Relaxivity
This compound meglumine enhances MRI contrast by shortening the longitudinal (T1) and transverse (T2) relaxation times of water protons in its vicinity. The efficiency of a contrast agent in altering these relaxation times is quantified by its relaxivity (r), which is defined as the change in the relaxation rate (1/T) per unit concentration of the contrast agent. There are two primary types of relaxivity:
-
Longitudinal Relaxivity (r1): Describes the agent's effectiveness in shortening the T1 relaxation time, which is crucial for T1-weighted imaging.
-
Transverse Relaxivity (r2): Describes the agent's effectiveness in shortening the T2 relaxation time, impacting T2-weighted and T2*-weighted imaging.
Relaxivity is not a fixed value but is influenced by several factors, including the magnetic field strength, temperature, and the composition of the solvent (e.g., water, plasma, or whole blood).
Quantitative Relaxivity Data
The following tables summarize the reported in vitro longitudinal (r1) and transverse (r2) relaxivity values for this compound meglumine at different magnetic field strengths and in various media.
Longitudinal Relaxivity (r1) of this compound Meglumine
| Magnetic Field Strength (T) | Medium | Temperature (°C) | r1 Relaxivity (L·mmol⁻¹·s⁻¹) | Reference |
| 1.5 | Human Plasma | 37 | 3.32 ± 0.13 | [1] |
| 3.0 | Human Plasma | 37 | 3.00 ± 0.13 | [1] |
| 7.0 | Human Plasma | 37 | 2.84 ± 0.09 | [1] |
| 3.0 | Human Blood | 37 | 2.72 ± 0.17 | [1] |
| 1.5 | Human Whole Blood | 37 | 3.9 ± 0.2 | [2] |
| 3.0 | Human Whole Blood | 37 | 3.4 ± 0.4 | [2] |
| 7.0 | Human Whole Blood | 37 | 2.8 ± 0.4 | [2] |
| 1.5 | Not Specified | Not Specified | 3.4 - 3.8 | [3] |
Transverse Relaxivity (r2) of this compound Meglumine
| Magnetic Field Strength (T) | Medium | Temperature (°C) | r2 Relaxivity (L·mmol⁻¹·s⁻¹) | Reference |
| 0.5 | Water | 37 | 4.3 | [4] |
Experimental Protocols for Relaxivity Measurement
The determination of in vitro relaxivity involves a series of precise measurements of T1 and T2 relaxation times of the contrast agent in a chosen medium at various concentrations.
Sample Preparation
-
Stock Solution Preparation: A high-concentration stock solution of this compound meglumine is prepared in the desired solvent (e.g., deionized water, human plasma, or whole blood).
-
Serial Dilutions: A series of dilutions are made from the stock solution to create samples with a range of known concentrations. Typically, at least four to seven different concentrations are prepared to ensure a robust linear regression analysis.[1][2]
-
Phantom Preparation: The prepared samples are transferred into phantom tubes for imaging. Care is taken to avoid air bubbles and ensure sample homogeneity.
-
Temperature Equilibration: The phantom is placed in the MRI scanner and allowed to equilibrate to the target temperature, which is often physiological temperature (37°C), for a specified period before measurements commence.[1]
T1 Relaxivity (r1) Measurement
The most common method for T1 measurement is the inversion recovery pulse sequence.
-
Pulse Sequence: An inversion recovery turbo spin echo (IR-TSE) or a similar inversion recovery sequence is used.[1] This sequence consists of a 180° inversion pulse followed by a variable inversion time (TI) and then a 90° excitation pulse to measure the recovering longitudinal magnetization.
-
Data Acquisition: Images are acquired at multiple, progressively longer TI values.
-
Signal Intensity Analysis: The signal intensity from a region of interest (ROI) within each sample tube is measured for each TI.
-
T1 Calculation: The signal intensity values are fitted to the signal recovery equation for an inversion recovery sequence to calculate the T1 relaxation time for each concentration.
-
Relaxivity Calculation: The relaxation rate (R1 = 1/T1) is plotted against the concentration of this compound meglumine. The slope of the resulting linear regression line represents the longitudinal relaxivity (r1).[1]
T2 Relaxivity (r2) Measurement
T2 relaxivity is typically measured using a spin-echo based pulse sequence.
-
Pulse Sequence: A Carr-Purcell-Meiboom-Gill (CPMG) or a multi-echo spin-echo sequence is employed. This involves a 90° excitation pulse followed by a train of 180° refocusing pulses at different echo times (TE).
-
Data Acquisition: A series of images are acquired at different TE values.
-
Signal Intensity Analysis: The signal intensity from an ROI within each sample is measured for each TE.
-
T2 Calculation: The signal intensity values are fitted to an exponential decay curve to determine the T2 relaxation time for each concentration.
-
Relaxivity Calculation: The relaxation rate (R2 = 1/T2) is plotted against the concentration of this compound meglumine. The slope of the linear fit gives the transverse relaxivity (r2).
Factors Influencing Relaxivity
Magnetic Field Strength
The relaxivity of gadolinium-based contrast agents is dependent on the magnetic field strength of the MRI scanner. Generally, for small molecule agents like this compound, the r1 relaxivity tends to decrease with increasing magnetic field strength, while the r2 relaxivity tends to increase.[5] The data presented in the tables for this compound meglumine are consistent with this trend for r1 relaxivity.[1][2]
Temperature
Solvent Composition
The medium in which the contrast agent is dissolved significantly impacts its relaxivity. As seen in the data tables, the relaxivity of this compound meglumine differs between human plasma and whole blood. This is due to interactions with proteins and other macromolecules, as well as changes in viscosity. For macrocyclic agents like this compound, which exhibit low levels of protein binding, the effect of the solvent is less pronounced compared to linear agents.[7]
Visualizations
Experimental Workflow for Relaxivity Measurement
Caption: Experimental workflow for determining the in vitro relaxivity of this compound.
Relationship Between Magnetic Field Strength and Relaxivity
Caption: General relationship between magnetic field strength and relaxivity for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] T1 Relaxivities of Gadolinium-Based Magnetic Resonance Contrast Agents in Human Whole Blood at 1.5, 3, and 7 T | Semantic Scholar [semanticscholar.org]
- 3. radiopaedia.org [radiopaedia.org]
- 4. methapharm.com [methapharm.com]
- 5. Effect of r₁ and r₂ relaxivity of gadolinium-based contrast agents on the T₁-weighted MR signal at increasing magnetic field strengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mriquestions.com [mriquestions.com]
- 7. appliedradiology.com [appliedradiology.com]
A Technical Guide to the Preclinical Pharmacokinetics and Biodistribution of Gadoterate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical pharmacokinetics and biodistribution of Gadoterate (gadoteric acid), a macrocyclic, ionic gadolinium-based contrast agent (GBCA). Understanding the behavior of this agent in preclinical models is crucial for its clinical application in magnetic resonance imaging (MRI). This compound is marketed under the trade name Dotarem® and is used to enhance the visibility of internal structures, particularly in the brain and spine, by detecting and visualizing areas with a disrupted blood-brain barrier or abnormal vascularity.[1][2][3]
Core Pharmacokinetic Profile
This compound meglumine is an electrically neutral gadolinium complex.[2] Its pharmacokinetic profile is characterized by a rapid distribution into the extracellular space and subsequent elimination primarily through the kidneys.[3][4][5] Preclinical and clinical studies have demonstrated that this compound does not undergo metabolism and is excreted as the parent compound.[4][5] The volume of distribution approximates that of the extracellular fluid.[4][5] In vitro studies have shown that plasma protein binding is less than 4%.[4][5]
Pharmacokinetic Parameters in Preclinical Models
The following table summarizes key pharmacokinetic parameters of this compound observed in preclinical studies.
| Parameter | Animal Model | Dose | Value | Reference |
| Elimination Half-life | Healthy adult subjects (female) | 0.1 mmol/kg | ~1.4 ± 0.2 hr | [1] |
| Elimination Half-life | Healthy adult subjects (male) | 0.1 mmol/kg | ~2.0 ± 0.7 hr | [1] |
| Elimination Half-life | Pediatric patients (birth to 23 months) | 0.1 mmol/kg | 1.35 hr (median) | [6][7] |
| Total Clearance (body weight adjusted) | Pediatric patients (birth to 23 months) | 0.1 mmol/kg | 0.06 L/h per kg (median) | [6][7] |
| Volume of Distribution at Steady State (Vss) (body weight adjusted) | Pediatric patients (birth to 23 months) | 0.1 mmol/kg | 0.047 L/kg (median) | [6][7] |
Biodistribution Profile
The biodistribution of this compound has been extensively studied in various preclinical models, including mice, rats, and sheep. A key finding from these studies is that as a macrocyclic agent, this compound exhibits lower gadolinium (Gd) retention in tissues over time compared to linear GBCAs.[8][9] This is attributed to the higher thermodynamic and kinetic stability of the macrocyclic structure, which reduces the likelihood of in vivo dissociation and release of free Gd³⁺ ions.
Gadolinium Concentration in Tissues
The following tables present quantitative data on the biodistribution of this compound in different tissues from preclinical studies.
Table 1: Gadolinium Concentration in Rats at 17 and 52 Days Post-Injection
| Tissue | Time Point | This compound Concentration (nmol/g) |
| Kidney Cortex | 17 Days | ~350-1720 (mean range for all GBCAs) |
| Kidney Cortex | 52 Days | 24.5 ± 10.1 (mean) |
| Kidney Medulla | 52 Days | 112.1 ± 19.2 (mean) |
| Cerebellum | 28 Days | 0.292 ± 0.057 nmol/g |
| Cerebrum | 28 Days | 0.250 ± 0.032 nmol/g |
| Kidney | 28 Days | 139 ± 88 nmol/g |
Data from a study where rats received 2.0 mmol/kg of this compound for 10 consecutive days.[10]
Table 2: Gadolinium Concentration in Sheep at 10 Weeks Post-Injection
| Tissue | This compound Concentration (ng/g) |
| Kidney | 86 (mean) |
| Liver | 21 (mean) |
| Deep Cerebellar Nuclei | 10 (mean) |
Data from a study where sheep received a single 0.1 mmol/kg injection of this compound meglumine.[9]
Table 3: Comparative Gadolinium Retention in Mice and Rats at 14 Days
| Animal Model | Relative Gd Retention |
| Mice | This compound ≤ Gadopentetate << Gadodiamide |
| Rats | This compound ≤ Gadopentetate << Gadodiamide |
This study highlights that the macrocyclic structure of this compound is a key factor in its lower long-term tissue retention.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the typical experimental protocols used in the pharmacokinetic and biodistribution studies of this compound.
Animal Models and Husbandry
-
Species: Wistar rats, Swiss-Alpine sheep, and various mouse strains are commonly used.[8][9][11]
-
Housing: Animals are typically housed in controlled environments with regulated temperature (e.g., 22°C), humidity (e.g., 50-60%), and a 12-hour light/dark cycle.[11]
-
Diet: Standard laboratory chow and water are provided ad libitum.[11]
-
Acclimatization: An acclimatization period of at least one week is standard before the commencement of experimental procedures.[12]
Dosing and Administration
-
Formulation: this compound meglumine is administered as an aqueous solution.[7]
-
Dose: Doses in preclinical studies vary, with common examples being 0.1 mmol/kg, 0.48 mmol/kg, and repeated doses of 2.0 mmol/kg.[8][9][10]
-
Route of Administration: Intravenous (IV) bolus injection via the tail vein is the standard route.[11][12]
-
Flow Rate: For pediatric patients, a flow rate of 1 to 2 mL/second is recommended.[1]
Sample Collection and Analysis
-
Sample Types: Blood, urine, feces, and various tissues (e.g., kidney, liver, brain, femur, skin) are collected at specified time points post-injection.[8][11][13]
-
Tissue Harvesting: At the end of the study period, animals are euthanized, and organs are harvested for analysis.[9][11]
-
Analytical Method: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard for quantifying gadolinium concentrations in biological samples.[9][13]
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the pharmacokinetics and biodistribution of this compound in a preclinical rat model.
Caption: Preclinical workflow for this compound pharmacokinetic and biodistribution studies.
Conclusion
The preclinical data on this compound consistently demonstrate a favorable pharmacokinetic and biodistribution profile for a GBCA. Its macrocyclic structure contributes to high stability and low gadolinium retention in tissues, which is a critical safety consideration. The experimental protocols outlined in this guide provide a framework for researchers to conduct further investigations into the properties of this compound and other contrast agents. The quantitative data summarized in the tables offer a valuable resource for comparative analysis and study design. This comprehensive understanding of this compound's behavior in preclinical models is essential for its continued safe and effective use in clinical MRI applications.
References
- 1. drugs.com [drugs.com]
- 2. fda.report [fda.report]
- 3. radiopaedia.org [radiopaedia.org]
- 4. fda.gov [fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. A Pharmacokinetics, Efficacy, and Safety Study of this compound Meglumine in Pediatric Subjects Aged Younger Than 2 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Pharmacokinetics, Efficacy, and Safety Study of this compound Meglumine in Pediatric Subjects Aged Younger Than 2 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biodistribution of radiolabeled, formulated gadopentetate, gadoteridol, this compound, and gadodiamide in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsna.org [pubs.rsna.org]
- 10. Gadolinium-based Contrast Agent Biodistribution and Speciation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the T1 and T2 Relaxation Effects of Gadoterate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadoterate meglumine, a gadolinium-based contrast agent (GBCA), is a vital tool in magnetic resonance imaging (MRI). Its paramagnetic properties significantly alter the relaxation times of water protons in tissues, leading to enhanced image contrast. This technical guide provides a comprehensive overview of the T1 and T2 relaxation effects of this compound, detailing its mechanism of action, quantitative relaxivity data, and the experimental protocols for their measurement.
Core Principles of this compound-Induced Relaxation
This compound meglumine is a macrocyclic, ionic GBCA. The central gadolinium ion (Gd³⁺) possesses seven unpaired electrons, making it strongly paramagnetic. When introduced into a magnetic field, the Gd³⁺ ion creates a fluctuating local magnetic field that enhances the relaxation rates of nearby water protons. This effect is the basis of its function as an MRI contrast agent.[1][2]
The relaxation of water protons is characterized by two primary time constants:
-
T1 (Spin-Lattice or Longitudinal Relaxation Time): This is the time required for the longitudinal magnetization of protons to recover to approximately 63% of its equilibrium value after being perturbed by a radiofrequency (RF) pulse. This compound significantly shortens the T1 of surrounding water protons, leading to a stronger signal on T1-weighted MRI images, which appear brighter.[2][3]
-
T2 (Spin-Spin or Transverse Relaxation Time): This is the time it takes for the transverse magnetization of protons to decay to approximately 37% of its initial value following an RF pulse. This compound also shortens T2, which can lead to signal loss on T2-weighted images.[2][4]
The efficiency of a contrast agent in altering these relaxation times is quantified by its relaxivity (r1 and r2) , measured in units of mM⁻¹s⁻¹. Higher relaxivity values indicate a greater effect on the relaxation rates at a given concentration.[1][4]
Mechanism of Action: A Closer Look
The interaction between the gadolinium ion and water molecules is governed by the Solomon-Bloembergen-Morgan (SBM) theory . This theory describes how the fluctuating magnetic fields generated by the paramagnetic center induce relaxation in nearby nuclei. The relaxivity is influenced by several factors, including:
-
The number of water molecules in the inner coordination sphere (q): Direct interaction with these water molecules is a primary driver of relaxation.
-
The rotational correlation time (τR): This is the time it takes for the Gd³⁺ complex to rotate, which influences the frequency of the magnetic field fluctuations.
-
The water residence lifetime (τM): This is the duration a water molecule stays coordinated to the Gd³⁺ ion.
Quantitative Relaxivity Data of this compound
The relaxivity of this compound is not a fixed value but is influenced by the magnetic field strength and the surrounding medium (e.g., water, plasma, or whole blood). The following tables summarize the reported r1 and r2 relaxivity values for this compound under various conditions.
Table 1: T1 Relaxivity (r1) of this compound in Different Media and Magnetic Field Strengths (mM⁻¹s⁻¹)
| Medium | 1.5T | 3T | 7T |
| Water | 3.06 | 2.87 | 2.70 |
| Serum | 3.81 | 3.42 | 3.18 |
| Human Plasma | 3.32 ± 0.13[5] | 3.00 ± 0.13[5] | 2.84 ± 0.09[5] |
| 4.35 | 3.89 | 3.53 | |
| Whole Blood | 3.9 ± 0.2[1] | 3.4 ± 0.4[1] | 2.8 ± 0.4[1] |
Table 2: T2 Relaxivity (r2) of this compound
| Medium | Magnetic Field | r2 (mM⁻¹s⁻¹) |
| Human Plasma | 1.5T | ~4.5 |
| Human Plasma | 3T | ~4.8 |
Note: Comprehensive and directly comparable r2 relaxivity data for this compound across various conditions are less readily available in the literature compared to r1 data. The values presented are indicative and may vary between studies.
Experimental Protocols for Relaxivity Measurement
The determination of r1 and r2 relaxivities involves measuring the T1 and T2 relaxation times of a series of samples with varying concentrations of the contrast agent. The relaxivity is then calculated from the slope of the linear regression of the relaxation rate (1/T) versus concentration.
Sample Preparation
-
Stock Solution: Prepare a concentrated stock solution of this compound meglumine in the desired solvent (e.g., deionized water, saline, plasma, or whole blood).
-
Serial Dilutions: Perform serial dilutions of the stock solution to create a set of samples with known concentrations (typically ranging from 0.1 to 5 mM).
-
Phantom Preparation: Transfer the solutions into NMR tubes or a multi-well phantom for imaging.
-
Temperature Control: Maintain the samples at a constant, physiologically relevant temperature (e.g., 37°C) during the experiment, as relaxation times are temperature-dependent.
T1 Relaxivity Measurement: Inversion Recovery Method
The inversion recovery (IR) pulse sequence is the gold standard for accurate T1 measurements.
Experimental Workflow:
Pulse Sequence and Data Analysis:
-
Pulse Sequence: An inversion recovery pulse sequence consists of a 180° inversion pulse followed by a variable delay (Inversion Time, TI) and then a 90° excitation pulse for signal acquisition.
-
Image Acquisition: Acquire a series of images for each sample, varying the TI for each image. A typical range of TIs would be from ~50 ms to >5x the expected T1.
-
Data Extraction: For each sample, measure the signal intensity within a region of interest (ROI) for each TI.
-
T1 Calculation: Fit the signal intensity (SI) versus TI data to the following three-parameter inversion recovery equation: SI(TI) = S₀ |1 - 2e^(-TI/T1)| where S₀ is the equilibrium magnetization.
-
r1 Calculation: Plot the relaxation rate (R1 = 1/T1) against the concentration of this compound. The slope of the resulting linear fit is the r1 relaxivity.
T2 Relaxivity Measurement: Spin-Echo Method
A multi-echo spin-echo (MESE) sequence is commonly used for T2 measurements.
Experimental Workflow:
References
- 1. zora.uzh.ch [zora.uzh.ch]
- 2. "Basic MR Relaxation Mechanisms & Contrast Agent Design" - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Strategies in the Design of Paramagnetic CAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ww.mriquestions.com [ww.mriquestions.com]
- 5. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Toxicology and Safety Profile of Gadoterate Meglumine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadoterate meglumine, a gadolinium-based contrast agent (GBCA) with a macrocyclic and ionic structure, has been a cornerstone in magnetic resonance imaging (MRI) for over three decades. Its high thermodynamic and kinetic stability are designed to minimize the release of free gadolinium ions, a key factor in its safety profile. This technical guide provides a comprehensive overview of the preclinical toxicology and safety data for this compound meglumine, drawing from a wide range of nonclinical studies. The information is intended to support researchers, scientists, and drug development professionals in understanding the nonclinical safety assessment of this widely used contrast agent.
Acute Toxicity
Single-dose toxicity studies have been conducted to determine the potential for acute adverse effects following a single intravenous administration of this compound meglumine.
| Species | Route of Administration | LD50 (mmol/kg) | Reference |
| Mouse | Intravenous | 11 | [1] |
Experimental Protocol: Acute Intravenous Toxicity in Mice
The acute intravenous toxicity of this compound meglumine was evaluated in mice. The study aimed to determine the median lethal dose (LD50) following a single bolus injection.
-
Test System: Mice (specific strain not detailed in the available documentation).
-
Administration: A single intravenous injection of this compound meglumine was administered.
-
Dose Levels: Multiple dose levels were used to establish a dose-response relationship for mortality.
-
Observation Period: Animals were observed for clinical signs of toxicity and mortality for a specified period post-administration.
-
Endpoint: The primary endpoint was the calculation of the LD50 value, representing the dose at which 50% of the animals died.[1]
Repeated-Dose Toxicity
The potential for toxicity following repeated administration of this compound meglumine has been evaluated in both rodent and non-rodent species. These studies are crucial for identifying potential target organs for toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL).
| Species | Route of Administration | Duration | NOAEL (mmol/kg/day) | Key Findings | Reference |
| Rat (Juvenile) | Intravenous | Single dose on PND 10 or 6 administrations from PND 10 to 30 | 2.5 | Well tolerated with no significant treatment-related effects on development, behavior, or sexual maturation. Minor, non-adverse changes in clinical biochemistry and urinary parameters were observed. | [2][3] |
| Dog | Intravenous | 4 weeks | 0.7 | No significant toxicological findings at the NOAEL. | [1] |
Experimental Protocol: 4-Week Repeated-Dose Intravenous Toxicity in Dogs
This study was designed to assess the systemic toxicity of this compound meglumine when administered daily to dogs for 4 weeks.
-
Test System: Beagle dogs.
-
Administration: Daily intravenous injection.
-
Dose Levels: 0 (saline control), 0.3, 0.7, and 1.5 mmol/kg/day.
-
Group Size: 5 dogs per sex for the control and high dose groups; 3 dogs per sex for the low and mid-dose levels.
-
Parameters Monitored: Clinical signs, body weight, food consumption, ophthalmology, electrocardiography (ECG), hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology.
-
Endpoint: Determination of the NOAEL.[1]
Genotoxicity
A comprehensive battery of in vitro and in vivo genotoxicity studies has been conducted to assess the potential of this compound meglumine to induce genetic mutations or chromosomal damage. The results consistently demonstrate a lack of genotoxic potential.[4]
| Assay Type | Test System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | With and without S9 | Negative | [4] |
| In Vitro Chromosome Aberration Assay | Chinese Hamster Ovary (CHO) cells | With and without S9 | Negative | [4] |
| In Vitro Gene Mutation Assay | Chinese Hamster Lung (CHL) cells | With and without S9 | Negative | [4] |
| In Vivo Mouse Micronucleus Assay | Mouse bone marrow | N/A | Negative | [4] |
Experimental Protocol: In Vivo Mouse Micronucleus Assay
This assay evaluates the potential of a test substance to induce chromosomal damage by detecting the formation of micronuclei in polychromatic erythrocytes (PCEs) in the bone marrow of treated animals.
-
Test System: Mice.
-
Administration: Intravenous injection of this compound meglumine.
-
Dose Levels: A range of doses, including a maximum tolerated dose, along with negative and positive controls.
-
Sample Collection: Bone marrow is typically collected 24 and 48 hours after treatment.
-
Analysis: Bone marrow smears are prepared and stained. The frequency of micronucleated PCEs is determined by microscopic examination. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also calculated to assess bone marrow toxicity.[5][6][7]
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used in vitro assay to detect point mutations (base substitutions and frameshifts) in histidine-requiring strains of Salmonella typhimurium.
-
Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537).
-
Metabolic Activation: The assay is performed with and without an exogenous metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Procedure: The bacterial strains are exposed to various concentrations of this compound meglumine in the presence or absence of S9 mix. The mixture is then plated on a minimal glucose agar medium lacking histidine.
-
Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted after a suitable incubation period. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.[8][9][10][11][12]
Carcinogenicity
Long-term animal studies to evaluate the carcinogenic potential of this compound meglumine have not been performed.[4] This is consistent with the regulatory guidance for diagnostic agents that are used infrequently and have a short biological half-life.
Reproductive and Developmental Toxicity
The potential effects of this compound meglumine on fertility, embryo-fetal development, and pre- and postnatal development have been investigated in rats and rabbits.
| Species | Study Type | Dosing Period | NOAEL (mmol/kg/day) | Key Findings | Reference |
| Rat | Fertility and Early Embryonic Development | Females: 14 days before mating through gestation day 17 | 10 | No impairment of male or female fertility and reproductive performance. | [13] |
| Rat | Embryo-fetal Development | Gestation Days 6 to 17 | 10 | No adverse developmental effects. Maternal toxicity was observed at 10 mmol/kg/day. | [4][13] |
| Rabbit | Embryo-fetal Development | Gestation Days 6 to 19 | 3 | No adverse developmental effects. Maternal toxicity was observed at 7 mmol/kg/day. | [4][13] |
Experimental Protocol: Embryo-fetal Developmental Toxicity Study in Rabbits
This study is designed to assess the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus when administered during the period of organogenesis.
-
Test System: Pregnant rabbits.
-
Administration: Intravenous administration of this compound meglumine.
-
Dose Levels: 0 (control), 1, 3, and 7 mmol/kg/day.
-
Dosing Period: Gestation days 6 through 19.
-
Maternal Evaluation: Clinical signs, body weight, food consumption, and post-mortem examination of the dam.
-
Fetal Evaluation: At the end of the dosing period (near term), fetuses are delivered by caesarean section and examined for external, visceral, and skeletal abnormalities. Parameters such as the number of corpora lutea, implantations, resorptions, and live/dead fetuses are also recorded.[13]
Local Tolerance
Local tolerance studies have been conducted to evaluate the potential for irritation at the site of administration.
-
Rat: Following subcutaneous or intramuscular injection of 2.5 mmol/kg, transient local inflammatory reactions such as hematoma, edema, and cellular infiltration were observed at 6 hours post-dose. These effects were resolved by day 1 and 3, and this compound meglumine was considered well-tolerated.[1]
-
Rabbit: Intravenous, intra-arterial, and perivenous administration at doses up to 0.9 mmol/animal resulted in microscopic findings such as erythema, hemorrhagic infiltration, and inflammatory cell presence, consistent with local irritation.[1]
Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.
-
Cardiovascular System: In nonclinical studies in dogs and rabbits, this compound meglumine did not show any direct deleterious effects on cardiac electrophysiology, including ventricular repolarization.[1]
-
Central Nervous System (CNS): In mice, at doses up to the intravenous LD50 (11 mmol/kg), this compound meglumine had no significant effects on motility, general depressant reflexes, thermoregulation, or antinociceptive response.[1]
Visualizations
Conclusion
The comprehensive preclinical toxicology data for this compound meglumine demonstrate a favorable safety profile. The acute toxicity is low, and repeated-dose studies in both juvenile and adult animals have established clear no-observed-adverse-effect levels. The extensive battery of genotoxicity assays consistently shows no evidence of mutagenic or clastogenic potential. While long-term carcinogenicity studies have not been conducted, this is in line with regulatory expectations for this class of diagnostic agents. Reproductive and developmental toxicity studies have not identified any adverse effects on fertility or teratogenic potential at doses that are not maternally toxic. Local tolerance and safety pharmacology studies further support the overall safety of this compound meglumine. This robust nonclinical dataset, combined with decades of clinical use, substantiates the safety of this compound meglumine for its intended diagnostic applications.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Non-clinical safety assessment of this compound meglumine (Dotarem(®)) in neonatal and juvenile rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. criver.com [criver.com]
- 6. inotiv.com [inotiv.com]
- 7. In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood | Springer Nature Experiments [experiments.springernature.com]
- 8. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 10. criver.com [criver.com]
- 11. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Meglumine | C23H42GdN5O13 | CID 6918037 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Evolution and Technical Core of Macrocyclic Gadolinium-Based Contrast Agents: A Deep Dive into Gadoterate
Introduction
Gadolinium-based contrast agents (GBCAs) have become an indispensable tool in magnetic resonance imaging (MRI), enhancing the visualization of organs, tissues, and blood vessels to aid in the diagnosis and treatment of a wide array of pathologies.[1][2] The paramagnetic properties of the gadolinium ion (Gd³⁺), which possesses seven unpaired electrons, allow it to dramatically shorten the T1 relaxation time of nearby water protons, thereby increasing the signal intensity on T1-weighted images.[2][3] However, the free Gd³⁺ ion is toxic and must be complexed with a chelating ligand to be safely administered.[4] The journey of GBCAs has been marked by a significant evolution in the design of these chelating ligands, moving from linear structures to more stable macrocyclic frameworks. This guide provides an in-depth technical exploration of the history, development, and core scientific principles of macrocyclic GBCAs, with a particular focus on gadoterate meglumine.
A Historical Trajectory: The Shift from Linear to Macrocyclic Agents
The first GBCA, gadopentetate dimeglumine (a linear agent), was approved for clinical use in 1988.[4][5] Following this, other linear and the first macrocyclic agents were developed.[6] this compound meglumine, a macrocyclic agent, has been utilized in Europe since 1989 and received approval in the United States in 2013.[7][8][9]
The primary impetus for the development of macrocyclic GBCAs was the pursuit of enhanced molecular stability.[8] Early concerns arose around the in vivo dissociation of linear GBCAs, which could release toxic free gadolinium. This issue gained significant attention with the identification of a link between certain GBCAs and nephrogenic systemic fibrosis (NSF), a rare but severe systemic disease affecting patients with impaired renal function.[1][8] It was discovered that the less stable linear agents were more commonly associated with NSF.[10] This led to a paradigm shift in the field, with a greater emphasis on the thermodynamic and kinetic stability of the gadolinium chelate, driving the adoption and development of macrocyclic agents.[8]
The Chemistry of Stability: Macrocyclic vs. Linear Chelates
The fundamental difference between linear and macrocyclic GBCAs lies in the architecture of the organic ligand that encapsulates the Gd³⁺ ion.
-
Linear Agents: These agents have a flexible, open-chain structure that wraps around the gadolinium ion. This flexibility, however, makes them more susceptible to dissociation.[11]
-
Macrocyclic Agents: In these agents, the ligand forms a rigid, pre-organized "cage" structure around the Gd³⁺ ion.[8][12] this compound, for instance, is based on the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). This cage-like structure provides significantly higher stability.[12]
The stability of a GBCA is characterized by two key parameters:
-
Thermodynamic Stability: This refers to the equilibrium state of the chelate, or the proportion of the agent that remains intact versus dissociated. It is quantified by the thermodynamic stability constant (log Ktherm).[13]
-
Kinetic Stability (or Inertness): This describes the rate at which the gadolinium ion dissociates from the chelate. Macrocyclic agents exhibit substantially greater kinetic inertness, meaning the dissociation is much slower, which is a critical factor for in vivo safety where thermodynamic equilibrium may not be reached during the agent's transit through the body.[11][12][13]
The superior stability of macrocyclic agents minimizes the risk of transmetallation , a process where the Gd³⁺ ion is displaced from the chelate by endogenous metal ions such as zinc or iron.[11][14][15] This process is a key trigger for the release of toxic free gadolinium in the body.[14]
}
Caption: Logical flow from GBCA structure to safety profile.Quantitative Data on Macrocyclic GBCAs
The following table summarizes key quantitative data for this compound meglumine and other commonly used macrocyclic GBCAs, providing a basis for comparison.
| Parameter | This compound meglumine (Dotarem®) | Gadobutrol (Gadavist®) | Gadoteridol (ProHance®) | Units |
| Chelate Structure | Ionic Macrocyclic (DOTA-based) | Non-ionic Macrocyclic | Non-ionic Macrocyclic | - |
| Thermodynamic Stability (log Ktherm) | 25.6 | 23.8 | 23.8 | - |
| Kinetic Stability (Dissociation t1/2 at pH 1) | >1000 years (extrapolated to pH 7.4)[6] | - | 9-60 h[6] | hours/years |
| r1 Relaxivity in Plasma (1.5 T) | 3.4 - 3.8[16] | 4.78 ± 0.12[17] | ~4.1 | L/(mmol·s) |
| r1 Relaxivity in Plasma (3 T) | ~3.6 | 4.97 ± 0.59[17] | ~3.7 | L/(mmol·s) |
| r1 Relaxivity in Blood (3 T) | ~2.9 | 3.47 ± 0.16[17] | ~3.3 | L/(mmol·s) |
| Elimination Half-life (Normal Renal Function) | 1.4 - 2.0[18] | ~1.8 | ~1.6 | hours |
| Excretion Route | >95% Renal[16] | >95% Renal | >95% Renal | - |
Note: Relaxivity values can vary based on the experimental medium, temperature, and magnetic field strength.[19]
Experimental Protocols
Synthesis of DOTA-based Chelators
The synthesis of DOTA and its derivatives is a multi-step process. While specific proprietary methods vary, a general approach involves the cyclization of protected linear tetra-amine precursors, followed by the alkylation of the macrocyclic amine groups with protected acetic acid moieties.
General Workflow:
-
Synthesis of Linear Precursor: A linear polyamine is synthesized and its amine groups are protected.
-
Cyclization: The protected linear precursor undergoes a high-dilution cyclization reaction to form the 12-membered cyclen ring.
-
Deprotection: The protecting groups on the ring's nitrogen atoms are removed.
-
Alkylation: The free amine groups are alkylated, typically using a haloacetic acid derivative (e.g., bromoacetic acid), to introduce the carboxylate arms that will coordinate with the gadolinium ion.
-
Purification: The final DOTA ligand is purified using techniques such as chromatography and crystallization.
-
Complexation: The purified ligand is reacted with a gadolinium salt (e.g., Gd₂O₃ or GdCl₃) under controlled pH to form the final gadolinium chelate.
Measurement of T1 Relaxivity
The efficacy of a GBCA is quantified by its relaxivity (r1), which is the measure of its ability to increase the longitudinal relaxation rate (R1 = 1/T1) of water protons per unit of concentration.[19][20]
Methodology:
-
Phantom Preparation: A phantom is created consisting of multiple vials. Each vial contains a different, precisely known concentration of the GBCA (e.g., 0, 0.25, 0.5, 1.0, 2.0 mM) dissolved in the medium of interest (e.g., purified water, human plasma, or whole blood).[21][22]
-
Temperature Control: The phantom is allowed to equilibrate to a physiologically relevant temperature, typically 37°C, within the MRI scanner.[21]
-
MRI Acquisition: T1 relaxation times are measured for each sample. A common and accurate pulse sequence for this is the Inversion Recovery (IR) sequence (e.g., Inversion Recovery Turbo Spin Echo - IR-TSE).[17] The sequence is repeated with a range of inversion times (TI) to accurately map the T1 recovery curve of the signal for each concentration.[17][19]
-
Data Analysis:
-
For each vial, the signal intensity is plotted against the inversion time (TI).
-
A three-parameter non-linear curve fit is applied to this data to calculate the T1 value for each concentration.
-
The relaxation rate (R1 = 1/T1) is calculated for each sample.
-
The R1 values are then plotted against the GBCA concentration.
-
The slope of this linear plot represents the T1 relaxivity (r1) of the contrast agent in that specific medium and at that magnetic field strength.[19]
-
}
Caption: Experimental workflow for relaxivity measurement.Assessment of Kinetic Stability via Transmetallation Assay
This experiment evaluates the inertness of the GBCA by measuring the rate of Gd³⁺ release when challenged by a competing metal ion.
Methodology:
-
Sample Preparation: A solution of the GBCA is prepared in a physiologically relevant buffer (e.g., pH 7.4).
-
Introduction of Competing Ion: A significant excess of a competing metal ion, such as Zn²⁺ or Fe³⁺, is added to the solution.[14]
-
Time-Course Measurement: The concentration of the intact GBCA and/or the newly formed metal-chelate complex (e.g., Fe-DOTA) is measured over time.[14]
-
Analytical Technique: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for this analysis. It can separate the different species (intact GBCA, free ligand, transmetallated complex) and provide sensitive quantification.[14]
-
Data Analysis: The rate of decrease of the intact GBCA concentration is used to calculate the dissociation rate constant and the dissociation half-life (t₁/₂) under those specific challenging conditions.
Safety and Clinical Significance
The robust stability of macrocyclic GBCAs like this compound meglumine is directly linked to their favorable safety profile. Numerous studies have demonstrated that macrocyclic agents result in significantly less gadolinium retention in the body, including the brain and bones, compared to their linear counterparts.[1][23][24] this compound meglumine has been used in over 100 million doses worldwide and has been shown to have a low incidence of adverse reactions, with no unconfounded cases of NSF reported to date.[8][25] The safety profile has been established in a wide range of patients, including children and those with renal impairment.[8][26][27]
Conclusion and Future Outlook
The development of macrocyclic GBCAs represents a significant milestone in the safety and efficacy of contrast-enhanced MRI. The core principle guiding this evolution has been the chemical design of the chelating ligand to ensure maximum in vivo stability. This compound, with its ionic macrocyclic DOTA backbone, exemplifies this principle, offering high thermodynamic and kinetic stability that minimizes gadolinium release and translates to a strong safety record.
Future research continues to focus on improving the properties of GBCAs. Key areas of development include:
-
Higher Relaxivity Agents: Creating agents that provide the same or better contrast enhancement at lower doses.
-
Targeted Agents: Designing GBCAs that can bind to specific molecular targets to provide functional and metabolic information in addition to anatomical detail.
-
Responsive Agents: Developing "smart" agents that change their relaxivity in response to specific physiological parameters like pH or enzyme activity.
For all future developments, the foundational lessons learned from the transition from linear to macrocyclic agents will remain paramount, with the stability and inertness of the gadolinium complex continuing to be the cornerstone of safe and effective contrast agent design.
References
- 1. mdpi.com [mdpi.com]
- 2. Gadolinium Magnetic Resonance Imaging - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. radiopaedia.org [radiopaedia.org]
- 4. researchgate.net [researchgate.net]
- 5. MRI contrast agent - Wikipedia [en.wikipedia.org]
- 6. 25 Years of Contrast-Enhanced MRI: Developments, Current Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Observational study on the safety profile of this compound meglumine in 35,499 patients: The SECURE study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. appliedradiology.com [appliedradiology.com]
- 9. drugs.com [drugs.com]
- 10. Dechelation (Transmetalation): Consequences and Safety Concerns With the Linear Gadolinium-Based Contrast Agents, In View of Recent Health Care Rulings by the EMA (Europe), FDA (United States), and PMDA (Japan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. How the Chemical Properties of GBCAs Influence Their Safety Profiles In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. richardsemelka.com [richardsemelka.com]
- 14. Speciation of Gd-based MRI contrast agents and potential products of transmetalation with iron ions or parenteral iron supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Imaging of Transmetallation and Chelation Phenomena Involving Radiological Contrast Agents in Mineral-Rich Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 16. radiopaedia.org [radiopaedia.org]
- 17. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Meglumine (this compound meglumine) - Complete Medication Label Info, PA Forms, & Patient Education (2025) [prescriberpoint.com]
- 19. zora.uzh.ch [zora.uzh.ch]
- 20. books.rsc.org [books.rsc.org]
- 21. High relaxivity MRI contrast agents part 1: Impact of single donor atom substitution on relaxivity of serum albumin-bound gadolinium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. pubs.rsna.org [pubs.rsna.org]
- 25. Safety of this compound Meglumine: A Review of 35 Years of Clinical Use and More Than 170 Million Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Non-clinical safety assessment of this compound meglumine (Dotarem(®)) in neonatal and juvenile rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. appliedradiology.com [appliedradiology.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Core Principles of Gadoterate for Molecular Imaging
This technical guide provides a comprehensive overview of the fundamental principles of this compound meglumine as a platform for molecular imaging. It details its core mechanism of action as a magnetic resonance imaging (MRI) contrast agent, its key physicochemical and pharmacokinetic properties, and its adaptation for targeted molecular imaging applications. The guide includes detailed experimental protocols and quantitative data to support researchers and professionals in the field of drug development and advanced medical imaging.
Core Principles of this compound Meglumine as an MRI Contrast Agent
This compound meglumine, also known by the brand name Dotarem®, is a gadolinium-based contrast agent (GBCA) widely used in clinical MRI.[1][2] Its function is to enhance the signal intensity of tissues, thereby improving the visibility of anatomical structures and pathological conditions.[3]
Mechanism of Action: T1 and T2 Relaxation Enhancement
The efficacy of this compound meglumine stems from the paramagnetic properties of the gadolinium ion (Gd³⁺).[1][4] Paramagnetic substances possess unpaired electrons that generate a strong magnetic moment when placed in an external magnetic field.[5] In MRI, this property is harnessed to alter the relaxation times of nearby water protons.[1][6]
When administered intravenously, this compound distributes into the extracellular fluid space where the Gd³⁺ ion interacts with surrounding water molecules.[1][5] This interaction creates a fluctuating local magnetic field that accelerates the rate at which the protons return to their equilibrium state after being excited by radiofrequency pulses. Specifically, it shortens both the spin-lattice (T1) and spin-spin (T2) relaxation times of these protons.[1][7] The reduction in T1 relaxation time is the dominant effect at clinically relevant concentrations and leads to a significant increase in signal intensity on T1-weighted images, causing tissues where the agent has accumulated to appear brighter.[5][7] This enhancement allows for the clear differentiation between normal and abnormal tissues.[1]
Chemical Structure and Stability
This compound meglumine is composed of the gadolinium ion (Gd³⁺) chelated by a macrocyclic ligand called DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).[4][5] This structure is crucial for its safety profile. Free Gd³⁺ ions are toxic, but when tightly bound within the DOTA cage, their potential for toxicity is significantly minimized.[5] this compound is classified as a macrocyclic, ionic GBCA.[2] This configuration provides very high thermodynamic and kinetic stability, which reduces the risk of gadolinium dissociation in the body compared to linear GBCAs.[1][7] This high stability makes it a preferred agent, particularly for patients with impaired renal function.[2][8]
Pharmacokinetics
Following intravenous injection, this compound meglumine rapidly distributes throughout the bloodstream and into the extracellular fluid.[1][5] Because it is hydrophilic, it does not cross intact cell membranes or the blood-brain barrier.[5][9] Its primary application in clinical imaging often involves visualizing areas with a disrupted blood-brain barrier or abnormal vascularity.[4][7] The agent is excreted unchanged almost exclusively by the kidneys.[2] In patients with normal renal function, it has a terminal half-life of approximately 1.35 to 2.0 hours.[9][10]
Quantitative Physicochemical and Pharmacokinetic Properties
The performance of a contrast agent is defined by several key quantitative parameters. The table below summarizes the essential properties of this compound meglumine.
| Parameter | Value | Reference(s) |
| Chemical Structure | Macrocyclic, Ionic | [2] |
| Concentration | 0.5 mmol/mL | [2] |
| Recommended Dosage | 0.1 mmol/kg (0.2 mL/kg) body weight | [2][9] |
| T1 Relaxivity (r1) | 3.4-3.8 L/mmol·s (in plasma at 1.5 T) | [2][11] |
| 2.84-3.00 L/mmol·s (in plasma at 3 T) | [12] | |
| 2.72 L/mmol·s (in plasma at 7 T) | [12] | |
| Thermodynamic Stability (log Ktherm) | 25.6 | [9] |
| Viscosity (at 37°C) | 2.4 mPa·s | [9] |
| Osmolality | 1350 mOsm/kg water | [9] |
| Elimination Half-Life (t1/2β) | ~1.35 - 2.0 hours | [9][10] |
| Excretion Route | >99% Renal | [2] |
| Adverse Reaction Rate | 8 cases per 100,000 patients | [13] |
This compound as a Platform for Targeted Molecular Imaging
While standard this compound provides excellent anatomical and vascular contrast, the field of molecular imaging aims to visualize biological processes at the cellular and molecular level.[14] This requires contrast agents that can specifically bind to molecular targets such as receptors or enzymes that are overexpressed in disease states.[15] The high stability of the Gd-DOTA complex makes it an ideal scaffold for creating such targeted probes.[14][16]
Design and Synthesis of Targeted Probes
The general approach involves covalently attaching a targeting moiety—such as a peptide, antibody fragment, or small molecule—to the DOTA ligand.[14] This process typically involves solid-phase peptide synthesis for the targeting ligand, followed by conjugation with a DOTA derivative, complexation with gadolinium chloride (GdCl₃), and finally purification.[16] This creates a molecule that retains the MRI contrast-generating properties of gadolinium while being directed to a specific biological target.[14][17]
Mechanism of Targeted Enhancement
Once administered, the targeted probe circulates in the bloodstream. The targeting ligand portion of the probe binds with high affinity to its specific molecular target (e.g., a receptor on a cancer cell).[18] This binding event leads to an accumulation of Gd³⁺ ions at the target site, resulting in a high localized concentration of the contrast agent.[19] This localized accumulation produces a strong and persistent signal enhancement on T1-weighted MR images, allowing for the specific visualization of the molecular target.[16]
Experimental Protocols
The following sections provide standardized protocols for the characterization and in vivo evaluation of novel this compound-based molecular imaging probes.
Protocol for In Vitro Relaxivity Measurement
Objective: To determine the T1 (r1) and T2 (r2) relaxivity of a this compound-based contrast agent, which quantifies its efficiency at enhancing MRI signal.
Materials:
-
This compound-based probe of interest
-
Phosphate-buffered saline (PBS) or human plasma
-
MRI scanner (e.g., 1.5 T, 3 T, or 7 T)
-
Capillary tubes or phantoms
-
Data analysis software
Methodology:
-
Sample Preparation: Prepare a series of dilutions of the this compound probe in PBS or plasma with varying concentrations (e.g., 0.125, 0.25, 0.5, 1.0 mM). Include a control sample containing only the solvent.[20]
-
Phantom Setup: Place the samples in capillary tubes and arrange them in a phantom holder to be positioned within the MRI scanner's isocenter.[20]
-
MRI Acquisition:
-
Acquire T1 measurements using an inversion recovery or saturation recovery spin-echo sequence with multiple inversion/saturation times.
-
Acquire T2 measurements using a multi-echo spin-echo sequence with multiple echo times.
-
-
Data Analysis:
-
Calculate the T1 and T2 relaxation times for each sample by fitting the signal intensity data to the appropriate exponential recovery or decay curves.
-
Convert the relaxation times (T1, T2 in seconds) to relaxation rates (R1 = 1/T1, R2 = 1/T2 in s⁻¹).
-
Plot the relaxation rates (R1 and R2) against the gadolinium concentration (in mM) for each sample.
-
The slope of the resulting linear fit represents the relaxivity (r1 or r2) in units of mM⁻¹s⁻¹.[16]
-
Protocol for In Vivo MRI with a Targeted this compound-Based Probe
Objective: To evaluate the in vivo efficacy of a targeted this compound-based probe for visualizing a specific molecular target in a preclinical animal model.
Materials:
-
Animal model (e.g., mouse or rat with tumor xenograft)[21][22]
-
Targeted this compound-based probe
-
Non-targeted control agent (e.g., standard this compound meglumine)
-
Anesthesia (e.g., isoflurane)
-
Catheter for intravenous injection
-
Small animal MRI scanner (e.g., 7 T or 9.4 T) with appropriate animal handling and monitoring equipment[20][22]
Methodology:
-
Animal Preparation: Anesthetize the animal and secure it in an animal holder. Insert a catheter into the tail vein for contrast agent administration. Maintain the animal's body temperature throughout the procedure.[23]
-
Pre-Contrast Imaging: Position the animal in the MRI scanner. Acquire baseline (pre-contrast) T1-weighted images and T1 maps of the region of interest (e.g., the tumor).[22]
-
Contrast Administration: Administer the targeted this compound probe intravenously via the tail vein catheter at a specified dose (e.g., 0.1 mmol Gd/kg).[22]
-
Post-Contrast Imaging (Dynamic Contrast-Enhanced, DCE-MRI): Immediately following injection, acquire a series of T1-weighted images at multiple time points (e.g., every 1-5 minutes for up to 60-90 minutes) to observe the dynamic uptake and clearance of the agent.[22][24]
-
Quantitative Analysis:
-
Draw regions of interest (ROIs) over the target tissue (e.g., tumor) and a control tissue (e.g., muscle) on the series of T1-weighted images.[25]
-
Measure the signal intensity in the ROIs at each time point.
-
Calculate the signal enhancement ratio or convert signal intensity to gadolinium concentration using the pre-contrast T1 maps and the known relaxivity of the agent.[18]
-
Generate time-intensity curves to characterize the enhancement pattern and retention of the probe in the target tissue compared to the control tissue and a non-targeted agent.[18][25]
-
References
- 1. What is the mechanism of this compound Meglumine? [synapse.patsnap.com]
- 2. radiopaedia.org [radiopaedia.org]
- 3. This compound (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 4. Gadoteric acid - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Gadoteric acid? [synapse.patsnap.com]
- 6. This compound Meglumine | C23H42GdN5O13 | CID 6918037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Safety profile of this compound meglumine on the renal function of patients with severe kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. A Pharmacokinetics, Efficacy, and Safety Study of this compound Meglumine in Pediatric Subjects Aged Younger Than 2 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ultrafast breast DCE-MRI: comparative analysis of semi-quantitative and pharmacokinetic parameters with this compound meglumine versus gadobutrol in malignant lesions and background parenchymal enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety of this compound Meglumine: A Review of 35 Years of Clinical Use and More Than 170 Million Doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeted Contrast Agents for Magnetic Resonance Molecular Imaging of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gadolinium-Based Contrast Agents for MR Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Assessment of Peptide Gd-DOTA Conjugates Targeting Extra Domain B Fibronectin for Magnetic Resonance Molecular Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Evaluation of GdIII-Based Magnetic Resonance Contrast Agents for Molecular Imaging of Prostate-Specific Membrane Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative Molecular Imaging with a Single Gd-Based Contrast Agent Reveals Specific Tumor Binding and Retention In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Evaluation of Gd(III) -Based Magnetic Resonance Contrast Agents for Molecular Imaging of Prostate-Specific Membrane Antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A new ex vivo method to evaluate the performance of candidate MRI contrast agents: a proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Single- and Multi-Arm Gadolinium MRI Contrast Agents for Targeted Imaging of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. ajnr.org [ajnr.org]
- 25. Effectiveness of Dynamic Contrast Enhanced MRI with a Split Dose of this compound Meglumine for Detection of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Cellular Uptake and Retention Mechanisms of Gadoterate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gadoterate meglumine (Dotarem®), a macrocyclic, ionic gadolinium-based contrast agent (GBCA), is predominantly considered an extracellular agent due to its hydrophilic nature.[1][2] However, emerging evidence indicates that it can undergo cellular uptake and be retained within cells, particularly phagocytic cells like macrophages.[3][4] Understanding the mechanisms governing its cellular transport and long-term retention is crucial for a comprehensive assessment of its biological interactions and for the development of future contrast agents. This technical guide provides a detailed overview of the current understanding of this compound's cellular uptake and retention, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing the proposed molecular pathways.
Introduction
This compound meglumine is widely used in clinical practice to enhance contrast in magnetic resonance imaging (MRI). Its molecular structure, featuring a gadolinium ion (Gd³⁺) tightly chelated within a DOTA macrocycle, confers high thermodynamic and kinetic stability, minimizing the release of toxic free Gd³⁺.[2] While its pharmacokinetic profile is primarily characterized by rapid renal excretion and distribution in the extracellular fluid, studies have demonstrated gadolinium presence in various tissues long after its administration, suggesting cellular-level interactions. This guide delves into the specifics of these interactions, providing a technical resource for researchers in the field.
Cellular Uptake Mechanisms
The primary mechanism for the cellular entry of GBCAs, including this compound, is believed to be endocytosis , a process by which cells internalize substances by engulfing them in a portion of their cell membrane.[5] The hydrophilic nature of this compound generally prevents it from passively diffusing across the lipid bilayer of the cell membrane.[2] While the specific endocytic pathways for this compound are not yet fully elucidated, pinocytosis ("cell drinking") is a proposed route for the uptake of GBCAs in general.[6]
Further research is required to determine the precise roles of different endocytic pathways, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis, in the internalization of this compound. The use of specific pharmacological inhibitors for these pathways in in vitro studies could provide valuable insights.
Intracellular Fate and Retention
Once internalized, this compound is likely sequestered within endosomal and lysosomal compartments. Studies on macrophages have shown that gadolinium from this compound can be retained for at least seven days following exposure.[3][4] The long-term retention of gadolinium, even from stable macrocyclic agents like this compound, is a subject of ongoing research. It is hypothesized that over time, the intact chelate may slowly be cleared from the cells, or in some instances, dechelation could occur, leading to the deposition of insoluble gadolinium species. However, studies have shown that after the administration of this compound, the gadolinium detected in tissues is predominantly in its intact, chelated form.[7]
Quantitative Data on Cellular Uptake and Retention
The following tables summarize the available quantitative data on the cellular uptake and retention of this compound from in vitro and in vivo studies.
Table 1: Intracellular Concentration of this compound in Different Cell Types
| Cell Type | Exposure Concentration | Incubation Time | Intracellular Concentration (µM) | Analytical Method | Reference |
| White Blood Cells (WBCs) | In vivo (ce-MRI) | Post-injection | 0.2 - 5.5 | Single-Cell Inductively Coupled Plasma Mass Spectrometry (SC-ICP-MS) | [8][9] |
| White Blood Cells (WBCs) | 2 mM (ex vivo) | 60 minutes | ~1 - 3 | SC-ICP-MS, Time-Resolved Fluorescence Spectroscopy | [8][9] |
| Escherichia coli | 250 mM | Not specified | ~4000 | NMR Spectroscopy | [10] |
| Human Fibroblasts | 5 mmol/L | 4 days | Proliferation stimulated | Cell counting | [11] |
Table 2: Retention of Gadolinium from this compound in Tissues
| Tissue/Cell Type | Dosing Regimen | Time Point | Gadolinium Concentration (nmol/g or other units) | Analytical Method | Reference |
| Rat Cerebellum | Repeated injections | 1 year | 0.07 ± 0.03 nmol/g | ICP-MS | [7] |
| Macrophages | Not specified | 7 days | Gadolinium retained | 7T MRI | [3][4] |
| Human (Whole Body) | 0.1 mmol/kg (IV) | - | Elimination Half-life: 1.4 - 2.0 hours | Pharmacokinetic modeling | [1] |
| Pediatric (Whole Body) | 0.1 mmol/kg (IV) | - | Terminal Half-life (t½β): 1.35 hours | Pharmacokinetic modeling | [12] |
Experimental Protocols
General Protocol for In Vitro Cellular Uptake of this compound
This protocol provides a general framework for studying the uptake of this compound in adherent cell cultures.[12][13]
-
Cell Culture: Plate cells (e.g., fibroblasts, macrophages) in 6-well plates at a suitable density to achieve approximately 80% confluency at the time of the experiment. Culture the cells in the appropriate complete medium at 37°C in a humidified 5% CO₂ incubator.
-
Preparation of this compound Solution: Prepare a stock solution of this compound meglumine in sterile, serum-free culture medium or a suitable buffer (e.g., PBS) at a concentration 10 times the final desired exposure concentration.
-
Exposure: Aspirate the culture medium from the wells and wash the cells twice with warm, sterile PBS. Add the desired volume of the this compound working solution to each well. Incubate the cells for the desired time points (e.g., 15 min, 30 min, 1h, 2h, 4h).
-
Washing: After incubation, aspirate the this compound-containing medium and wash the cells three to five times with ice-cold PBS to remove any unbound extracellular this compound.
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.5 mL of 1% Triton X-100 in PBS or sub-boiled nitric acid) to each well and incubating for 30 minutes at 37°C.[13]
-
Sample Collection: Scrape the cells from the wells and collect the cell lysate.
-
Gadolinium Quantification: Analyze the gadolinium content in the cell lysates using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[5]
Quantification of Intracellular Gadolinium by ICP-MS
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for quantifying the elemental composition of a sample.[5][14]
-
Sample Preparation: Digest the collected cell lysates with concentrated nitric acid, often with microwave assistance, to break down the organic matrix and solubilize the gadolinium.[5]
-
Standard Preparation: Prepare a series of gadolinium standards of known concentrations in the same acid matrix as the samples.
-
Instrumental Analysis: Introduce the digested samples and standards into the ICP-MS. The instrument will ionize the atoms in the sample, and the mass spectrometer will separate and detect the gadolinium ions based on their mass-to-charge ratio.
-
Data Analysis: Generate a calibration curve from the standards and use it to determine the concentration of gadolinium in the unknown samples. The results can be normalized to the cell number or total protein content of the sample.
Time-Resolved Fluorescence Spectroscopy for Gadolinium Quantification
This technique can be used as a complementary method to ICP-MS for quantifying gadolinium, particularly when using a fluorescently labeled analogue of this compound (e.g., with a europium or terbium chelate).[1][9]
-
Sample Preparation: Prepare cell lysates as described in the cellular uptake protocol.
-
Instrumentation: Use a plate reader or a dedicated fluorometer capable of time-resolved fluorescence measurements.
-
Measurement: Excite the sample with a pulsed light source (e.g., a xenon flash lamp) at the appropriate excitation wavelength for the lanthanide chelate. After a short delay to allow for the decay of short-lived background fluorescence, measure the long-lived emission from the lanthanide.
-
Quantification: Correlate the intensity of the time-resolved fluorescence signal to the concentration of the lanthanide chelate using a standard curve.
Visualization of Workflows and Pathways
Experimental Workflow for Cellular Uptake Analysis
Proposed Cellular Uptake and Intracellular Trafficking Pathway
Downstream Signaling Effects of Gadolinium Retention
While the signaling pathways that directly mediate this compound uptake are not well-defined, studies have indicated that the retention of gadolinium within macrophages can lead to the downregulation of specific signaling proteins.
References
- 1. This compound Meglumine | C23H42GdN5O13 | CID 6918037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. Gadolinium determination in tissue samples by inductively coupled plasma mass spectrometry and inductively coupled plasma atomic emission spectrometry in evaluation of the action of magnetic resonance imaging contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of gadolinium-based contrast agents [inis.iaea.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 10. archimer.ifremer.fr [archimer.ifremer.fr]
- 11. Cellular labeling with Gd(III) chelates: only high thermodynamic stabilities prevent the cells acting as 'sponges' of Gd3+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Pharmacokinetics, Efficacy, and Safety Study of this compound Meglumine in Pediatric Subjects Aged Younger Than 2 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
Methodological & Application
Application Notes and Protocols for Gadoterate-Enhanced Dynamic Contrast-Enhanced MRI in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is a non-invasive imaging technique that provides quantitative assessment of tissue microvascular characteristics, such as perfusion, vessel permeability, and the volume of the extravascular extracellular space. When utilizing a gadolinium-based contrast agent like gadoterate meglumine (Dotarem®), DCE-MRI becomes a powerful tool in preclinical rodent models for efficacy studies of anti-angiogenic therapies, characterizing tumor vascularity, and evaluating drug delivery. This compound meglumine is a macrocyclic, ionic gadolinium-based contrast agent with a high safety profile and is excreted renally.[1] These notes provide a detailed protocol for implementing this compound-enhanced DCE-MRI in rodent models.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the administration of this compound meglumine and typical imaging settings for DCE-MRI studies in rodent models. These values are compiled from various preclinical studies and may require optimization based on the specific animal model, tumor type, and MRI hardware.
Table 1: this compound Meglumine Dosage and Administration
| Parameter | Mouse | Rat | Reference |
| Dosage (mmol/kg) | 0.02 - 0.1 | 0.02 - 0.2 | [2][3] |
| Concentration | 0.5 mmol/mL (stock) | 0.5 mmol/mL (stock) | [1] |
| Injection Volume | Typically 50-120 µL (may require dilution) | Typically 200 µL (may require dilution) | [2][4][5] |
| Injection Route | Intravenous (tail vein, jugular vein, or retro-orbital) | Intravenous (tail vein or jugular vein) | [2][6] |
| Injection Rate | 2.4 mL/min (with power injector) or as a rapid bolus | ~10 seconds for bolus injection | [4][7] |
| Saline Flush | Yes, typically equal to the injection volume | Yes, typically following the contrast agent | [6][7] |
Table 2: Typical DCE-MRI Acquisition Parameters
| Parameter | Typical Value/Setting | Reference |
| Magnetic Field Strength | 7T, 9.4T | [5][8] |
| Imaging Sequence | T1-weighted spoiled gradient-echo (SPGR/FLASH) | [4][7][8] |
| Temporal Resolution | 1.5 - 15 seconds | [4][7] |
| Repetitions (Dynamics) | 50 - 100 | [2] |
| Baseline Scans | 5 - 10 dynamics before contrast injection | [2] |
| Total Acquisition Time | 5 - 15 minutes post-contrast | [7] |
| Flip Angle | 10° - 30° | [4][7][8] |
Experimental Protocols
Animal Preparation
-
Anesthesia: Anesthetize the rodent using isoflurane (1-2% in oxygen). Maintain the animal's body temperature at 37°C using a circulating warm water pad or a forced warm air system.
-
Catheterization: For precise and repeatable administration of the contrast agent, place a catheter in the tail vein, jugular vein, or perform a retro-orbital injection.[6] The tail vein is the most common and least invasive method. Securing the catheter is crucial for preventing movement artifacts during imaging.
-
Positioning: Position the animal in the MRI scanner's animal holder. Ensure the tumor or region of interest is at the isocenter of the magnet. Immobilize the animal to minimize motion artifacts.
-
Physiological Monitoring: Monitor vital signs, including respiration and heart rate, throughout the imaging session.
MRI Acquisition
-
Anatomical Imaging: Acquire pre-contrast T2-weighted images in axial, coronal, and sagittal planes to localize the tumor and for anatomical reference.
-
Pre-contrast T1 Mapping: To quantify the DCE-MRI data accurately, it is essential to obtain a pre-contrast T1 map of the tissue.[4] This can be achieved using a variable flip angle (VFA) or inversion recovery sequence.
-
Dynamic T1-weighted Imaging:
-
Initiate a fast T1-weighted gradient-echo sequence with high temporal resolution (e.g., 1.5-15 seconds per image).[4][7]
-
Acquire 5-10 baseline images to establish a stable pre-contrast signal intensity.[2]
-
Administer the this compound meglumine solution as a bolus injection through the catheter. The use of a power injector is recommended for consistent injection rates.[2]
-
Immediately follow the contrast agent with a saline flush of equivalent volume to ensure the full dose reaches circulation.[7]
-
Continue acquiring dynamic scans for a total of 5-15 minutes to capture the wash-in and wash-out kinetics of the contrast agent.[7]
-
Data Analysis
-
Image Registration: Perform motion correction on the dynamic image series to correct for any slight movements of the animal during the acquisition.
-
Signal to Concentration Conversion: Convert the measured signal intensity-time curve for each voxel into a contrast agent concentration-time curve. This requires the pre-contrast T1 map and the relaxivity of this compound meglumine.
-
Pharmacokinetic Modeling: Apply a pharmacokinetic model to the concentration-time curve to extract quantitative parameters. The most common model is the Tofts model, which yields:
-
Ktrans (Volume Transfer Constant): Represents the transfer of contrast agent from the blood plasma to the extravascular extracellular space (EES). It is influenced by both blood flow and vessel permeability.
-
ve (Volume of EES): The fractional volume of the extravascular extracellular space per unit volume of tissue.
-
kep (Rate Constant): The rate of contrast agent return from the EES to the blood plasma (kep = Ktrans/ve).
-
vp (Plasma Volume): The fractional volume of blood plasma per unit volume of tissue (requires a more advanced model).
-
Visualizations
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. Dynamic Contrast Enhanced (DCE) MRI-Derived Renal Perfusion and Filtration: Experimental Protocol - Preclinical MRI of the Kidney - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) in Preclinical Studies of Antivascular Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Dynamic Contrast Enhanced MRI in Small Animal Models of Cancer: Data Acquisition, Data Analysis, and Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cds.ismrm.org [cds.ismrm.org]
- 6. A Dedicated Automated Injection System for Dynamic Contrast-Enhanced MRI Experiments in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Rat Brain Tumor Kinetics Using an Intravascular MR Contrast Agent and DCE-MRI Nested Model Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deep learning quantification of vascular pharmacokinetic parameters in mouse brain tumor models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gadoterate in Blood-Brain Barrier Disruption Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing gadoterate meglumine (Dotarem®) for the assessment of blood-brain barrier (BBB) disruption in preclinical and clinical research. The protocols detailed below focus on the use of this compound-enhanced Magnetic Resonance Imaging (MRI) to visualize and quantify changes in BBB permeability, particularly in studies employing techniques such as Magnetic Resonance-guided Focused Ultrasound (MRgFUS).
Introduction
This compound meglumine is a gadolinium-based contrast agent (GBCA) widely used in clinical and research settings for magnetic resonance imaging.[1] As a macrocyclic and ionic GBCA, it exhibits high stability.[2] Under normal physiological conditions, this compound does not cross the intact blood-brain barrier.[1] However, in instances of BBB disruption, this compound extravasates from the vasculature into the brain parenchyma, leading to a detectable signal enhancement on T1-weighted MRI scans. This property makes it an invaluable tool for confirming and quantifying the extent of BBB opening in various experimental and therapeutic contexts.
The primary application of this compound in this field is for the qualitative and quantitative assessment of BBB disruption induced by external methods, most notably MR-guided Focused Ultrasound (MRgFUS) in conjunction with microbubbles. This technique allows for transient and localized opening of the BBB, facilitating the delivery of therapeutic agents to the central nervous system.
Quantitative Data Presentation
Dynamic Contrast-Enhanced MRI (DCE-MRI) is the gold standard for quantifying BBB permeability. This technique involves the rapid acquisition of T1-weighted images before, during, and after the administration of a gadolinium-based contrast agent like this compound. The resulting data can be analyzed using pharmacokinetic models to calculate the volume transfer constant (Ktrans), which reflects the leakage of the contrast agent from the plasma into the extravascular extracellular space and is a key indicator of BBB permeability.
The following table summarizes representative quantitative data on BBB permeability changes measured using gadolinium-based contrast agents in studies involving focused ultrasound-induced BBB disruption.
| Parameter | Condition | Species | Brain Region | Ktrans (min⁻¹) | Reference |
| BBB Permeability | Intact BBB (Control) | Mouse | Hippocampus | ~0 to 8.5 x 10⁻⁴ | [3][4] |
| BBB Permeability | FUS-induced BBB Disruption | Mouse | Hippocampus | 0.02 ± 0.0123 to 0.03 ± 0.0167 | [3][4] |
| BBB Permeability | Intact White Matter | Human | White Matter | < 3 x 10⁻⁴ | [5] |
Experimental Protocols
Protocol 1: In Vivo Assessment of MRgFUS-Induced BBB Disruption in a Rodent Model
This protocol outlines the procedure for inducing and confirming BBB disruption in a rat model using MRgFUS and this compound-enhanced MRI.
Materials:
-
This compound meglumine (Dotarem®), 0.5 mmol/mL solution
-
Sterile saline solution
-
Microbubbles (e.g., Definity®)
-
Anesthesia (e.g., isoflurane)
-
MRI-compatible focused ultrasound system
-
High-field MRI scanner (e.g., 1.5T or 3T)
-
Catheter for intravenous administration
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using isoflurane.
-
Shave the head to ensure optimal ultrasound transmission.
-
Place a catheter in the tail vein for intravenous injections.
-
Position the animal in the MRI-compatible stereotactic frame.
-
-
Pre-Disruption MRI:
-
Acquire baseline T1-weighted and T2-weighted anatomical images of the brain to identify the target region for BBB disruption.
-
-
MR-guided Focused Ultrasound:
-
Administer a bolus of microbubbles intravenously via the tail vein catheter.
-
Immediately apply focused ultrasound to the target brain region under real-time MR guidance.
-
Sonication parameters should be optimized for the specific system and research question (e.g., frequency, power, duration).
-
-
This compound Administration and Post-Disruption MRI:
-
Immediately following sonication, administer a bolus of this compound meglumine at a dose of 0.1 mmol/kg body weight.
-
The injection should be followed by a saline flush.
-
Acquire post-contrast T1-weighted images to visualize the extravasation of this compound, confirming BBB disruption.
-
Acquire T2-weighted images to assess for any potential tissue damage, such as edema or hemorrhage.
-
-
Quantitative Analysis (DCE-MRI):
-
For quantitative assessment, a dynamic series of T1-weighted images should be acquired before, during, and for a period after the this compound injection.
-
The temporal resolution of the dynamic scan should be sufficient to capture the influx of the contrast agent (e.g., every 15 seconds for several minutes).
-
Use appropriate software to analyze the DCE-MRI data and calculate Ktrans maps of the brain.
-
Protocol 2: Quantitative DCE-MRI for BBB Permeability in Human Studies
This protocol provides a general framework for conducting DCE-MRI to quantify BBB permeability in human subjects using this compound meglumine.
Materials:
-
This compound meglumine (Dotarem®), 0.5 mmol/mL solution
-
Sterile saline solution
-
Power injector for contrast administration
-
High-field MRI scanner (e.g., 3T)
Procedure:
-
Patient Preparation:
-
Obtain informed consent.
-
Screen for contraindications to gadolinium-based contrast agents.
-
Establish intravenous access.
-
-
Pre-Contrast Imaging:
-
Dynamic Contrast-Enhanced MRI:
-
Begin the dynamic T1-weighted image acquisition. A gradient-echo sequence is typically used.[6][7]
-
After a short baseline acquisition period (e.g., 30 seconds), inject this compound meglumine at a dose of 0.1 mmol/kg body weight using a power injector at a rate of approximately 3 mL/s.[6][7]
-
Continue the dynamic image acquisition for a total of approximately 16 minutes to capture the wash-in and wash-out kinetics of the contrast agent.[6][7]
-
-
Post-Processing and Analysis:
-
Perform motion correction on the dynamic image series.
-
Generate an arterial input function (AIF) from a major cerebral artery within the imaging volume.
-
Fit the dynamic data to a pharmacokinetic model (e.g., Patlak model or extended Tofts model) to generate Ktrans maps.
-
Visualizations
Signaling Pathways and Mechanisms
This compound meglumine itself does not induce BBB disruption; it serves as a tracer to visualize the disruption caused by other means. The following diagram illustrates the mechanism of MR-guided Focused Ultrasound (MRgFUS) induced BBB opening, which is a common application where this compound is used for verification.
Caption: Mechanism of MRgFUS-induced blood-brain barrier disruption.
Experimental Workflow
The following diagram outlines the typical experimental workflow for a preclinical study investigating BBB disruption using this compound-enhanced MRI.
Caption: Experimental workflow for this compound-enhanced MRI of BBB disruption.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Blood-brain Barrier Permeability and Gadolinium: Benefits and Potential Pitfalls in Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Permeability assessment of the focused ultrasound-induced blood–brain barrier opening using dynamic contrast-enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Permeability assessment of the focused ultrasound-induced blood-brain barrier opening using dynamic contrast-enhanced MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative measurement of blood-brain barrier permeability in human using dynamic contrast-enhanced MRI with fast T1 mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Comparison Between Blood-Brain Barrier Water Exchange Rate and Permeability to Gadolinium-Based Contrast Agent in an Elderly Cohort [frontiersin.org]
- 7. Comparison Between Blood-Brain Barrier Water Exchange Rate and Permeability to Gadolinium-Based Contrast Agent in an Elderly Cohort - PMC [pmc.ncbi.nlm.nih.gov]
Application of Gadoterate Meglumine in Orthotopic Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orthotopic cancer models, where tumor cells are implanted into the corresponding organ of origin in an animal model, provide a more clinically relevant system for studying cancer biology and evaluating therapeutic efficacy compared to subcutaneous models.[1] Magnetic Resonance Imaging (MRI) is a powerful non-invasive imaging modality for longitudinally monitoring tumor growth and assessing treatment response in these models. Gadoterate meglumine (marketed as Dotarem®) is a gadolinium-based contrast agent (GBCA) widely used in clinical and preclinical MRI to enhance the visualization of tumors.[2][3]
This compound meglumine is a macrocyclic, ionic GBCA.[4] Its paramagnetic properties, owing to the gadolinium ion (Gd³⁺), shorten the T1 relaxation time of adjacent water protons.[5][6][7] This effect leads to a brighter signal on T1-weighted MR images, thereby improving the contrast between the tumor and surrounding healthy tissue.[5][6] In oncology, this enhancement is particularly useful for delineating tumor margins, assessing tumor vascularity, and characterizing the tumor microenvironment.[4] The leaky vasculature and altered extracellular matrix characteristic of many tumors lead to the accumulation of this compound meglumine, resulting in significant signal enhancement.[4][5]
These application notes provide detailed protocols for the use of this compound meglumine in various orthotopic cancer models, along with a summary of quantitative data from relevant preclinical studies.
Data Presentation: Quantitative MRI Parameters with this compound Meglumine
The following tables summarize key quantitative parameters obtained from Dynamic Contrast-Enhanced MRI (DCE-MRI) studies using this compound meglumine (or structurally similar Gd-DOTA) in preclinical orthotopic cancer models. These parameters provide insights into tumor vascularity and permeability.
Table 1: Pharmacokinetic Parameters from Preclinical DCE-MRI Studies
| Orthotopic Model | Animal Model | Contrast Agent | Dose (mmol/kg) | Ktrans (min⁻¹) | ve | vp | Reference |
| Glioblastoma (HF3016 & HF3177 PDOX) | Rat | Low molecular weight gadolinium-chelate | Not Specified | Variable, not statistically significant between models | Variable, not statistically significant between models | Variable, not statistically significant between models | [8] |
| Pancreatic Ductal Adenocarcinoma | Mouse | This compound meglumine | 0.1 | Increased by 56% after stroma-directed therapy | Not Reported | Not Reported | [9] |
Note: Data for this compound meglumine in a variety of orthotopic models is still emerging in publicly available literature. The table will be updated as more studies are published. Ktrans (the volume transfer constant) reflects the leakage of contrast agent from the plasma into the extracellular, extravascular space. ve is the volume of the extravascular, extracellular space per unit volume of tissue. vp is the plasma volume per unit volume of tissue.
Experimental Protocols
Orthotopic Tumor Model Establishment
The successful application of this compound meglumine for tumor imaging begins with the proper establishment of the orthotopic model. Below are generalized protocols for common orthotopic models. Specific cell numbers and implantation procedures may need to be optimized for different cell lines.
This protocol is adapted from established methods for implanting pancreatic cancer cells into the mouse pancreas.[1][10][11][12]
-
Cell Preparation: Culture human or murine pancreatic cancer cells (e.g., Pan02, BxPC-3) to 80-90% confluency. Harvest the cells using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel to a final concentration of 1 x 10⁶ cells in 50 µL.[1][12] Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize an immunodeficient mouse (e.g., nude mouse) using an appropriate anesthetic regimen (e.g., intraperitoneal injection of ketamine/xylazine).[1] Confirm the depth of anesthesia.
-
Surgical Procedure: Place the mouse in a supine position on a sterile field. Make a small laparotomy incision in the left upper abdominal quadrant to expose the spleen and the tail of the pancreas.[10]
-
Tumor Cell Implantation: Using a 30-gauge needle, carefully inject 50 µL of the cell suspension into the parenchyma of the pancreatic tail.[10][12] To minimize leakage, inject slowly and hold the needle in place for a few seconds before withdrawal.[10]
-
Closure: Gently return the spleen and pancreas to the abdominal cavity. Close the peritoneum and skin with sutures or surgical clips.
-
Post-operative Care: Administer analgesics as required and monitor the animal for recovery. Tumor growth can be monitored weekly using bioluminescence imaging (if using luciferase-expressing cells) or MRI.[13]
This protocol is based on established surgical techniques for intrahepatic tumor injection.[14][15][16]
-
Cell Preparation: Prepare a single-cell suspension of a luciferase-expressing liver cancer cell line (e.g., HepG2-Luc) in a 1:1 solution of PBS and Matrigel at a concentration of 1-5 x 10⁵ cells in 20-50 µL.[14][15]
-
Animal Preparation: Anesthetize the mouse as described for the pancreatic model.
-
Surgical Procedure: Perform a midline laparotomy to expose the liver.
-
Tumor Cell Implantation: Inject the cell suspension into the left liver lobe.[14][15] A slow injection rate is crucial to prevent reflux.
-
Closure and Post-operative Care: As described for the pancreatic model.
This protocol follows standard procedures for intracranial inoculation of glioblastoma cells.[17][18][19]
-
Cell Preparation: Prepare a suspension of human glioblastoma cells (e.g., U87MG) in sterile PBS at a concentration of 1 x 10⁵ cells in 5 µL.
-
Animal Preparation: Anesthetize the mouse and place it in a stereotactic frame.
-
Surgical Procedure: Make a small incision in the scalp to expose the skull. Using a stereotactic drill, create a small burr hole at a predetermined coordinate in the cerebral cortex (e.g., 2 mm lateral and 1 mm anterior to the bregma).[19]
-
Tumor Cell Implantation: Using a Hamilton syringe with a 30-gauge needle, slowly inject the 5 µL cell suspension to a depth of 3 mm from the cortical surface.[19]
-
Closure and Post-operative Care: Seal the burr hole with bone wax and suture the scalp. Provide appropriate post-operative care.
MRI Protocol with this compound Meglumine
The following is a general protocol for performing DCE-MRI in an orthotopic mouse model using this compound meglumine. Specific imaging parameters should be optimized for the MRI system and the specific tumor model.
-
Animal Preparation: Anesthetize the tumor-bearing mouse and maintain its body temperature at 37°C throughout the imaging session. Place a catheter in the tail vein for contrast agent administration.
-
Pre-contrast Imaging: Acquire pre-contrast T1-weighted and T2-weighted anatomical images to localize the tumor.
-
Dynamic Contrast-Enhanced (DCE) MRI Acquisition:
-
Sequence: Use a T1-weighted fast spoiled gradient echo sequence.
-
Baseline Scans: Acquire a series of baseline images for at least 2 minutes before contrast injection.
-
Contrast Administration: Administer a bolus of this compound meglumine (0.1 mmol/kg body weight) via the tail vein catheter, followed by a saline flush.[2][3]
-
Dynamic Scans: Continue to acquire dynamic T1-weighted images for at least 15-20 minutes post-injection to capture the wash-in and wash-out kinetics of the contrast agent.
-
-
Post-contrast Imaging: Acquire high-resolution post-contrast T1-weighted images in all three planes (axial, coronal, and sagittal) for detailed anatomical assessment of tumor enhancement.
-
Data Analysis:
-
Register the dynamic images to correct for any motion artifacts.
-
Convert the signal intensity-time curves to concentration-time curves.
-
Apply a pharmacokinetic model (e.g., Tofts model) to the concentration-time curves on a pixel-by-pixel basis to generate parametric maps of Ktrans and ve.
-
Visualization of Experimental Workflows and Mechanisms
Mechanism of this compound Meglumine Enhancement in Tumors
The enhancement of tumor tissue by this compound meglumine is a passive process driven by the unique pathophysiology of the tumor microenvironment. It is not a cell-signaling pathway but a physiological phenomenon. The following diagram illustrates this process.
References
- 1. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. fda.gov [fda.gov]
- 4. Use of contrast agents in oncological imaging: magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. radiopaedia.org [radiopaedia.org]
- 6. Gadolinium Magnetic Resonance Imaging - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DCE-MRI Tumor Vascular Parameters in Two Preclinical Patient-Derived Orthotopic Xenograft Models of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dynamic contrast-enhanced MRI detects responses to stroma-directed therapy in mouse models of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: An Orthotopic Resectional Mouse Model of Pancreatic Cancer [jove.com]
- 11. jove.com [jove.com]
- 12. Establishment of an orthotopic pancreatic cancer mouse model: Cells suspended and injected in Matrigel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. researchgate.net [researchgate.net]
- 15. Establishment of Orthotopic Liver Tumors by Surgical Intrahepatic Tumor Injection in Mice with Underlying Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An orthotopic mouse model of hepatocellular carcinoma with underlying liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]
- 18. Establishment of an orthotopic glioblastoma mouse model for preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Longitudinal Tracking of Stem Cells Labeled with Gadoterate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The longitudinal, non-invasive tracking of transplanted stem cells is crucial for evaluating the efficacy and safety of cell-based therapies. Magnetic Resonance Imaging (MRI) offers an excellent combination of high spatial resolution and deep tissue penetration, making it a powerful tool for in vivo cell tracking. Gadoterate meglumine (marketed as Dotarem®), a gadolinium-based contrast agent (GBCA) with a macrocyclic and ionic structure, is widely used in clinical settings to enhance MRI signals. By labeling stem cells with this compound prior to transplantation, their migration, engraftment, and biodistribution can be monitored over time.
These application notes provide an overview and detailed protocols for the labeling of stem cells with this compound for the purpose of longitudinal MRI tracking. The protocols are based on established methods for labeling cells with gadolinium chelates and may require optimization for specific cell types and experimental conditions.
Principle of T1-Weighted MRI Tracking
This compound functions as a T1 contrast agent. The gadolinium ion (Gd³⁺) is a paramagnetic substance with seven unpaired electrons. When placed in a strong magnetic field, it creates a large local magnetic moment that influences the surrounding water protons. Specifically, it shortens the T1 relaxation time (spin-lattice relaxation) of these protons. On T1-weighted MRI scans, substances with shorter T1 relaxation times appear brighter (hyperintense). When stem cells are successfully labeled with this compound, they accumulate a sufficient concentration of Gd³⁺ to significantly shorten the T1 of the local tissue environment, allowing them to be visualized as bright spots against the darker, unlabeled surrounding tissue.[1][2]
Experimental Protocols
Protocol 1: Stem Cell Labeling with this compound using Hypo-osmotic Shock
This protocol is adapted from methods shown to increase the cellular uptake of gadolinium-based contrast agents.
Materials:
-
Stem cells (e.g., Mesenchymal Stem Cells - MSCs) in culture
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound meglumine (Dotarem®), 0.5 mmol/mL solution[3][4]
-
Hypo-osmotic buffer (e.g., 50% PBS in sterile water)
-
Trypsin-EDTA
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Sterile centrifuge tubes and pipettes
Procedure:
-
Cell Culture: Culture stem cells to 70-80% confluency using standard cell culture techniques.
-
Cell Harvest: Wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with a complete culture medium.
-
Cell Counting and Viability: Centrifuge the cell suspension, resuspend in a known volume of medium, and count the cells. Assess viability using a method like Trypan Blue exclusion.
-
Labeling Preparation: Centrifuge the desired number of cells (e.g., 1 x 10⁶ cells) and discard the supernatant.
-
Hypo-osmotic Shock: Resuspend the cell pellet in the hypo-osmotic buffer containing this compound. The final concentration of this compound should be optimized, but a starting range of 10-50 mM can be tested. Gently mix and incubate for a short period (e.g., 1-5 minutes) at 37°C. Caution: Prolonged exposure to hypo-osmotic conditions can lead to cell death.
-
Restoration of Isotonicity: Add an equal volume of 2x concentrated PBS or complete culture medium to restore the isotonic environment.
-
Incubation: Incubate the cells for an additional 1-4 hours at 37°C to allow for the internalization of the contrast agent.
-
Washing: Centrifuge the labeled cells and wash them three times with PBS to remove any extracellular this compound.
-
Final Preparation: Resuspend the final cell pellet in a suitable medium (e.g., saline or PBS) for injection or for in vitro analysis.
-
Post-Labeling Analysis: Before in vivo administration, it is critical to assess the labeling efficiency, cell viability, proliferation rate, and differentiation potential of the labeled cells compared to unlabeled controls.
Protocol 2: Assessment of Labeled Stem Cell Viability and Proliferation
Materials:
-
This compound-labeled and unlabeled control stem cells
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue™, or similar)
-
Cell proliferation assay kit (e.g., BrdU or EdU incorporation assay)
-
Plate reader
Procedure for Viability (MTT Assay Example):
-
Seed 5,000-10,000 labeled and unlabeled cells per well in a 96-well plate and culture for 24, 48, and 72 hours.
-
At each time point, add MTT reagent to the wells and incubate according to the manufacturer's instructions.
-
Add solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Compare the viability of labeled cells to unlabeled controls.
Procedure for Proliferation (BrdU Assay Example):
-
Seed labeled and unlabeled cells in a 96-well plate.
-
At desired time points, add BrdU reagent to the culture medium and incubate to allow for its incorporation into the DNA of proliferating cells.
-
Fix the cells and perform an immunoassay using an anti-BrdU antibody conjugated to an enzyme (e.g., HRP).
-
Add the substrate and measure the colorimetric or chemiluminescent signal.
-
Compare the proliferation rates between labeled and unlabeled cells.[5]
Protocol 3: In Vivo MRI Tracking of Labeled Stem Cells
Materials:
-
This compound-labeled stem cells suspended in a sterile, injectable vehicle
-
Animal model (e.g., rodent)
-
Anesthesia
-
High-field MRI scanner (e.g., 1.5T or higher)[6]
-
Appropriate RF coil for the region of interest
Procedure:
-
Cell Transplantation: Anesthetize the animal and transplant the labeled stem cells into the target tissue (e.g., intramuscularly, intravenously, or directly into an organ).
-
Animal Positioning: Position the animal within the MRI scanner, ensuring the region of interest is centered in the RF coil.
-
MRI Acquisition: Perform T1-weighted MRI scans at multiple time points post-transplantation (e.g., day 0, 1, 3, 7, and 14).
-
Imaging Parameters: Use a T1-weighted spin-echo or gradient-echo sequence. Typical parameters may need to be optimized for the specific scanner and field strength, but a starting point could be:
-
Repetition Time (TR): 500 ms
-
Echo Time (TE): 13-17 ms
-
Flip Angle: 90°
-
Image Matrix: 256 x 256
-
Slice Thickness: 0.5-1 mm[7]
-
-
Image Analysis: Analyze the T1-weighted images for hyperintense signals corresponding to the locations of the labeled cells. The signal intensity can be quantified and monitored over time to assess cell migration and persistence.
Data Presentation
Quantitative data from cell labeling experiments are crucial for reproducibility and comparison. The following tables summarize representative data from studies using gadolinium-based contrast agents for stem cell labeling. Note: Data for this compound is limited; therefore, data from similar agents are presented for context and as a benchmark for optimization.
Table 1: Labeling Efficiency and Viability with Gadolinium-Based Agents
| Contrast Agent | Cell Type | Labeling Method | Labeling Efficiency | Viability | Reference |
| Gd-DTPA | Embryonic & Neural Stem Cells | Transfection Agents | Up to 83% | Not affected | [1] |
| Gd-chelate nanoparticles | Human Mesenchymal Stem Cells (hMSCs) | Photochemical Internalization | 98 ± 4 pg Gd/cell | Not specified | [1] |
| Gadofluorine M | Stem Cells | Simple Incubation | 100% (Histology) | Not specified | [6] |
| Gd-DTPA Liposomes | Mesenchymal Stem Cells (MSCs) | Liposome Incubation | Dose-dependent increase | Not affected | [8] |
Table 2: In Vitro and In Vivo MRI Detection Parameters
| Contrast Agent | Cell Type | In Vitro Detection Limit | In Vivo Tracking Duration | MRI Field Strength | Reference |
| Gd-DTPA | hMSCs | 5 x 10⁴ cells | Not specified | Not specified | [1] |
| Gd-HPDO3A | Endothelial Progenitor Cells | Not specified | Up to 14 days | Not specified | [9] |
| Gadofluorine M | Stem Cells | Detectable as T1 positive | Successful in vivo detection | 1.5 T | [6] |
Visualizations
Cellular Uptake Mechanisms
The internalization of gadolinium chelates like this compound by non-phagocytic stem cells is thought to occur through endocytic pathways, which can be enhanced by various labeling techniques.
Caption: Potential cellular uptake pathway for this compound via endocytosis.
Experimental Workflow for Stem Cell Tracking
The overall process from cell preparation to in vivo analysis follows a logical sequence to ensure the successful tracking of labeled cells.
Caption: Experimental workflow for this compound-based stem cell tracking.
Conclusion
Labeling stem cells with this compound offers a promising approach for non-invasive, longitudinal cell tracking using T1-weighted MRI. The positive contrast generated by this compound-labeled cells can be advantageous for clear visualization against surrounding tissues.[10] However, successful application requires careful optimization of labeling protocols to ensure sufficient intracellular contrast agent concentration without compromising cell health and function. The protocols and data presented here provide a foundation for researchers to develop and validate this compound-based stem cell tracking studies, ultimately contributing to the advancement of regenerative medicine and drug development.
References
- 1. Tracking and Quantification of Magnetically Labeled Stem Cells using Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection and Quantification of Magnetically Labeled Cells by Cellular MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. radiopaedia.org [radiopaedia.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Stem cell–nanomedicine system as a theranostic bio-gadolinium agent for targeted neutron capture cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gadofluorine m uptake in stem cells as a new magnetic resonance imaging tracking method: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Magnetic Resonance Imaging and Tracking of Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Improved route for the visualization of stem cells labeled with a Gd‐/Eu‐Chelate as dual (MRI and fluorescence) agent | Semantic Scholar [semanticscholar.org]
- 10. Magnetic Resonance Labeling of Stem Cells: Is Positive Tracking a Plus or a Minus? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Administration of Gadoterate in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadoterate meglumine (marketed under trade names such as Dotarem®) is a gadolinium-based contrast agent (GBCA) widely utilized in magnetic resonance imaging (MRI) to enhance the visibility of tissues and lesions.[1][2] In preclinical research, particularly in murine models, the precise and consistent intravenous administration of this compound is critical for obtaining reliable and reproducible imaging results. These application notes provide detailed protocols for the two most common methods of intravenous injection in mice: tail vein injection and retro-orbital sinus injection. Adherence to these protocols will help ensure animal welfare and the integrity of experimental data.
Data Presentation
The following table summarizes key quantitative parameters for the intravenous administration of this compound in mice, compiled from various preclinical studies.
| Parameter | Value | Source(s) |
| Standard Dosage | 0.1 - 0.3 mmol/kg body weight | [3][4] |
| Higher Experimental Dosages | Up to 2.5 mmol/kg body weight | [5][6] |
| Concentration of Stock Solution | 0.5 mmol/mL | [2] |
| Injection Volume (Tail Vein) | Up to 0.2 mL for a 25g mouse | [7][8] |
| Injection Volume (Retro-orbital) | Up to 0.2 mL for an adult mouse (>25g) | [9][10] |
| Injection Rate (Tail Vein) | Slow bolus (e.g., over 5-6 seconds for larger volumes) | [11] |
| Injection Rate (Retro-orbital) | Slow and smooth injection | [12] |
| Needle Gauge (Tail Vein) | 27-30 G | [7][13] |
| Needle Gauge (Retro-orbital) | 27-30 G | [10] |
Experimental Protocols
Two primary methods for intravenous administration in mice are detailed below. The choice of method may depend on institutional guidelines, researcher experience, and the specific requirements of the experimental design.
Protocol 1: Tail Vein Injection
The lateral tail veins are the most commonly used sites for intravenous injections in mice.[13] This method requires proper restraint and technique to ensure successful administration.
Materials:
-
This compound meglumine solution (0.5 mmol/mL)
-
Sterile syringes (0.3-1.0 mL) with 27-30 G needles[11]
-
Mouse restrainer
-
Heat source (e.g., heating pad or heat lamp)
-
70% Isopropyl alcohol wipes
-
Sterile gauze
Procedure:
-
Animal Preparation:
-
Accurately weigh the mouse to calculate the correct dose of this compound.
-
To promote vasodilation of the tail veins, warm the mouse for 5-10 minutes. This can be achieved by placing the mouse in a cage on a heating pad set to low or under a heat lamp.[8] Extreme care must be taken to avoid overheating the animal.
-
-
Restraint:
-
Place the mouse in an appropriate-sized restrainer. This immobilizes the mouse and provides access to the tail.
-
-
Injection Site Preparation:
-
Gently clean the tail with a 70% isopropyl alcohol wipe. This helps to visualize the lateral tail veins.
-
-
Injection:
-
Position the needle, with the bevel facing upwards, parallel to the chosen lateral tail vein.
-
Insert the needle smoothly into the vein, approximately 2-4 mm. A successful entry may be indicated by a small flash of blood in the needle hub.
-
Inject the calculated volume of this compound slowly. There should be no resistance.[7] If resistance is felt or a subcutaneous bleb forms, the needle is not in the vein and should be carefully withdrawn.
-
-
Post-Injection Care:
-
After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Protocol 2: Retro-orbital Sinus Injection
The retro-orbital sinus provides a reliable alternative for intravenous administration, particularly when tail vein access is difficult.[12][14] This procedure requires anesthesia.[9][10]
Materials:
-
This compound meglumine solution (0.5 mmol/mL)
-
Sterile syringes (0.5-1.0 mL) with 27-30 G needles[10]
-
Inhalant anesthesia (e.g., Isoflurane) and delivery system
-
Ophthalmic anesthetic (optional)
-
Sterile gauze
Procedure:
-
Animal Preparation:
-
Accurately weigh the mouse to calculate the correct dose of this compound.
-
Anesthetize the mouse using an inhalant anesthetic such as isoflurane.[10] Ensure the animal is in a sufficient plane of anesthesia to prevent movement during the procedure.
-
-
Positioning:
-
Place the anesthetized mouse in lateral recumbency.
-
-
Injection:
-
Use the thumb and forefinger of the non-dominant hand to gently retract the skin around the eye, causing the globe to protrude slightly.
-
Insert the needle, with the bevel facing down, at a 30-45° angle at the medial canthus (the corner of the eye).[10][12]
-
Advance the needle approximately 2-3 mm until bone is felt, then slightly retract the needle.[10]
-
Slowly and smoothly inject the calculated volume of this compound.[12]
-
-
Post-Injection Care:
-
Slowly withdraw the needle.
-
Apply gentle pressure to the closed eyelid with sterile gauze for a few moments to ensure hemostasis.
-
Monitor the mouse until it has fully recovered from anesthesia.
-
Visualizations
The following diagrams illustrate the logical workflow of the experimental procedures.
Caption: Workflow for IV this compound administration in mice.
The following diagram illustrates the decision-making process for choosing an intravenous administration technique.
Caption: Decision tree for selecting an IV injection method.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. radiopaedia.org [radiopaedia.org]
- 3. Effects of chemical forms of gadolinium on the spleen in mice after single intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unito.it [iris.unito.it]
- 5. researchgate.net [researchgate.net]
- 6. Different Impact of Gadopentetate and Gadobutrol on Inflammation-Promoted Retention and Toxicity of Gadolinium Within the Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. depts.ttu.edu [depts.ttu.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. uac.arizona.edu [uac.arizona.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. Retro-orbital injections in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rodent Tail Vein Injections in Mice | Animals in Science [queensu.ca]
- 14. Assessment of MRI Contrast Agent Kinetics via Retro-Orbital Injection in Mice: Comparison with Tail Vein Injection | PLOS One [journals.plos.org]
Application Notes and Protocols for Gadoterate in Small Animal Neuroimaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the standard dosage and administration of Gadoterate meglumine (Dotarem®) for contrast-enhanced magnetic resonance imaging (CE-MRI) in small animal neuroimaging studies. The protocols outlined below are intended to serve as a baseline and may require optimization based on the specific research question, animal model, and imaging equipment.
Mechanism of Action
This compound is a gadolinium-based contrast agent (GBCA).[1] Gadolinium is a paramagnetic metal ion that, when in a magnetic field, shortens the T1 relaxation time of nearby water protons. This results in an increased signal intensity on T1-weighted MRI images, making areas of contrast agent accumulation appear brighter. This compound meglumine is a macrocyclic, ionic GBCA, which is excreted via the kidneys.[1] In neuroimaging, it is used to visualize areas with a disrupted blood-brain barrier (BBB) or abnormal vascularity.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the use of this compound in small animal neuroimaging.
Table 1: Standard Dosage and Administration of this compound
| Parameter | Value | Species | Route of Administration | Reference |
| Standard Dosage | 0.1 mmol/kg | Rats, Mice, Rabbits, Dogs | Intravenous (IV) | [1][2][3] |
| Alternative Dosage | 0.15 mmol/kg | Rats | Intravenous (IV) | [2] |
| Concentration | 0.5 mmol/mL | N/A | N/A | [1] |
| Injection Rate | Approx. 1-2 mL/sec (for pediatric patients, adaptable for small animals) | General | Intravenous (IV) |
Table 2: T1 Relaxivity of this compound Meglumine
| Magnetic Field Strength | T1 Relaxivity (L/mmol·s) | Reference |
| 1.5 T | 3.4 - 3.8 | [1] |
Experimental Protocols
Animal Preparation Protocol
-
Acclimatization: Animals should be acclimated to the housing facility for at least 48 hours prior to the imaging experiment.
-
Fasting: Fasting is generally not required for neuroimaging studies unless specific metabolic assessments are being performed.
-
Anesthesia:
-
Induce anesthesia using an inhalant anesthetic such as isoflurane (e.g., 2.5% for induction).
-
Maintain anesthesia with 1-2% isoflurane in a mixture of oxygen and air.
-
The choice of anesthetic is crucial as it can affect physiological parameters and BOLD fMRI readouts.[4][5]
-
Place the animal on a heating pad or use a circulating warm air system to maintain body temperature throughout the procedure.
-
Monitor vital signs, including respiration and heart rate, throughout the experiment.
-
-
Catheterization (for intravenous injection):
-
For rats and larger rodents, a catheter can be placed in the lateral tail vein.
-
For mice, direct tail vein injection is more common. Warming the tail with a heat lamp or warm water can help with vasodilation for easier injection.[6][7]
-
Secure the animal in a restrainer, leaving the tail accessible.
-
Clean the tail with an antiseptic solution.
-
Use a small gauge needle (e.g., 27-30G for mice) with the bevel facing up.[7]
-
Insert the needle into the lateral tail vein, parallel to the tail. A successful insertion may result in a blood "flash" in the needle hub.[6]
-
Contrast-Enhanced MRI Protocol
-
Positioning: Place the anesthetized animal in a stereotaxic frame or a dedicated animal holder to minimize motion artifacts. Position the head in the center of the radiofrequency coil.
-
Pre-Contrast Imaging:
-
Acquire pre-contrast T1-weighted images to serve as a baseline.
-
Other anatomical sequences such as T2-weighted and FLAIR can also be acquired at this stage.
-
-
This compound Administration:
-
Administer this compound meglumine at a dose of 0.1 mmol/kg body weight via the prepared intravenous line.
-
The injection should be performed as a bolus.
-
-
Post-Contrast Imaging:
-
Immediately following the injection, begin acquiring post-contrast T1-weighted images.
-
Dynamic contrast-enhanced (DCE) MRI can be performed by acquiring a series of T1-weighted images over time to assess the pharmacokinetics of the contrast agent.
-
A typical post-contrast imaging window is up to 45-60 minutes.
-
-
Recovery:
-
After the final scan, discontinue the anesthetic and monitor the animal until it has fully recovered.
-
Provide appropriate post-procedural care.
-
Table 3: Example T1-Weighted MRI Parameters for Rodent Brain Imaging
| Parameter | Example Value (1.5T) | Example Value (3T) | Example Value (7T) | Reference |
| Sequence Type | Turbo Spin-Echo | Turbo Spin-Echo | 3D T1-weighted Turbo-Flash | [2][8] |
| TR (Repetition Time) | 500 ms | 500 ms | 2200 ms | [2][8] |
| TE (Echo Time) | 16 ms | 16 ms | 4.63 ms | [2][8] |
| Matrix Size | 320 x 320 | 320 x 320 | 512 x 512 | [2][8] |
| Slice Thickness | 2.0 mm | 2.0 mm | 0.280 mm | [2][8] |
| Field of View (FOV) | N/A | N/A | 30 mm | [8] |
| Spatial Resolution | 0.2 x 0.2 mm | 0.2 x 0.2 mm | 59 µm x 59 µm | [2][8] |
Note: These parameters are examples and should be optimized for the specific scanner and experimental goals.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound as an MRI contrast agent.
Experimental Workflow for Contrast-Enhanced Neuroimaging
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. ajronline.org [ajronline.org]
- 3. pubs.rsna.org [pubs.rsna.org]
- 4. Frontiers | Systematic Review: Anaesthetic Protocols and Management as Confounders in Rodent Blood Oxygen Level Dependent Functional Magnetic Resonance Imaging (BOLD fMRI)–Part A: Effects of Changes in Physiological Parameters [frontiersin.org]
- 5. Systematic Review: Anesthetic Protocols and Management as Confounders in Rodent Blood Oxygen Level Dependent Functional Magnetic Resonance Imaging (BOLD fMRI)—Part B: Effects of Anesthetic Agents, Doses and Timing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.vt.edu [research.vt.edu]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. Post-mortem magnetic resonance microscopy (MRM) of the murine brain at 7 Tesla results in a gain of resolution as compared to in vivo MRM - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Conjugating Targeting Ligands to Gadoterate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadoterate meglumine (Gd-DOTA) is a macrocyclic, gadolinium-based contrast agent widely used in magnetic resonance imaging (MRI).[1][2] Its high stability, owing to the DOTA chelator's strong binding to the gadolinium ion, minimizes the release of toxic free Gd³⁺ in vivo.[2] The functionalization of this compound by conjugating it to targeting ligands—such as peptides, antibodies, or small molecules—enables the development of targeted MRI contrast agents.[3][4] These targeted agents can selectively accumulate in specific tissues or cells, such as tumors, by binding to overexpressed receptors, thereby enhancing MRI signal intensity at the site of interest and providing more precise diagnostic information.[5][6]
This document provides detailed protocols for the conjugation of targeting ligands to this compound, focusing on the widely used N-hydroxysuccinimide (NHS) ester chemistry. This method involves the activation of a carboxylic acid group on a modified DOTA ligand to form an amine-reactive NHS ester, which then readily couples with primary amines on the targeting ligand to form a stable amide bond.[7][8][9]
Core Principles of this compound Conjugation
The conjugation process typically involves a two-step approach:
-
Activation of the Chelator : A bifunctional DOTA derivative, containing a free carboxylic acid for conjugation, is activated. The most common method is the conversion of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[7][8]
-
Conjugation to the Targeting Ligand : The amine-reactive DOTA-NHS ester is then reacted with the targeting ligand, which presents a primary amine (e.g., the epsilon-amino group of a lysine residue or the N-terminus of a peptide).[9][10] This reaction is typically performed in a slightly basic buffer to ensure the amine is deprotonated and nucleophilic.[11]
-
Gadolinium Chelation : The gadolinium ion is then introduced to the DOTA-ligand conjugate to form the final this compound-ligand conjugate.
The entire workflow, from chelator activation to the final purified conjugate, is depicted below.
Caption: Workflow for conjugating a targeting ligand to this compound.
Quantitative Data Summary
The efficiency of the conjugation reaction is influenced by several factors, including the molar ratio of reactants, pH, temperature, and reaction time. The following table summarizes typical parameters and outcomes gathered from various studies.
| Parameter | Range/Value | Notes |
| DOTA-NHS Ester Activation | ||
| DOTA:EDC:NHS Molar Ratio | 1:1.1:1.1 to 1:2:2 | A slight excess of coupling agents is common. |
| Activation Time | 15-60 minutes | Typically performed at room temperature. |
| Solvent | Anhydrous DMSO or DMF | Important to prevent hydrolysis of the NHS ester. |
| Conjugation Reaction | ||
| DOTA-NHS:Ligand Molar Ratio | 5:1 to 100:1 | Highly dependent on the number of available amines on the ligand.[7] |
| pH | 7.2 - 9.0 | Optimal pH for amine reactivity is slightly basic.[11] |
| Reaction Time | 2-24 hours | Can be performed at room temperature or 4°C.[12] |
| Temperature | 4°C or Room Temperature | Lower temperatures can minimize degradation of sensitive ligands. |
| Buffer | Phosphate, Borate, or Bicarbonate | Amine-free buffers are essential to avoid competing reactions.[11] |
| Purification & Yield | ||
| Purification Method | SEC, RP-HPLC, TFF | Choice depends on the scale and nature of the conjugate.[13] |
| Degree of Labeling (Antibody) | 2.6 to 8.8 chelates/protein | Varies with the DOTA-NHS:protein ratio.[7] |
| Radiochemical Purity (Post-labeling) | >95% | Often used as a measure of successful conjugation and chelation.[14] |
Experimental Protocols
Protocol 1: Activation of DOTA to DOTA-NHS Ester
This protocol describes the preparation of an amine-reactive DOTA-NHS ester from a DOTA derivative containing a free carboxylic acid.
Materials:
-
DOTA derivative with a single carboxylic acid for conjugation
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Argon or Nitrogen gas
-
Reaction vial
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the DOTA derivative in anhydrous DMF or DMSO to a final concentration of 10-50 mM.
-
Addition of Coupling Reagents: Add NHS (or sulfo-NHS) to the DOTA solution to a final molar ratio of 1:1.1 (DOTA:NHS). Mix gently until dissolved.
-
Initiation of Activation: Add EDC to the reaction mixture to a final molar ratio of 1:1.1 (DOTA:EDC).
-
Reaction: Allow the reaction to proceed at room temperature for 15-30 minutes.[15] The resulting DOTA-NHS ester solution is typically used immediately in the subsequent conjugation step without purification.
Protocol 2: Conjugation of DOTA-NHS Ester to a Targeting Ligand (e.g., Peptide or Protein)
This protocol outlines the coupling of the pre-activated DOTA-NHS ester to a primary amine-containing targeting ligand.
Materials:
-
Targeting ligand (peptide, protein, etc.) with at least one primary amine
-
DOTA-NHS ester solution (from Protocol 1)
-
Conjugation Buffer: 0.1 M Sodium Phosphate, Sodium Borate, or Sodium Bicarbonate buffer, pH 8.0-8.5. Crucially, this buffer must be free of primary amines (e.g., Tris). [11]
-
Quenching Buffer: 1 M Glycine or Tris buffer, pH 7.5
-
Purification equipment (e.g., size-exclusion chromatography column)
Procedure:
-
Ligand Preparation: Dissolve the targeting ligand in the conjugation buffer to a desired concentration (e.g., 1-10 mg/mL for proteins).[12]
-
Conjugation: Slowly add the DOTA-NHS ester solution to the ligand solution. The molar ratio of DOTA-NHS ester to the ligand should be optimized but can range from a 5-fold to a 100-fold molar excess.[7]
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[15] Protect from light if the ligand is light-sensitive.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes. This will react with any remaining DOTA-NHS ester.
-
Purification: Purify the DOTA-ligand conjugate from unreacted DOTA, NHS, and EDC byproducts. Size-exclusion chromatography (e.g., PD-10 desalting columns for small scale) is a common method for separating the larger conjugate from smaller reactants.[13][14] For larger scales, tangential flow filtration (TFF) can be employed.[] Reverse-phase HPLC is suitable for purifying peptide conjugates.
Protocol 3: Gadolinium Complexation
This protocol describes the chelation of Gadolinium(III) by the DOTA-ligand conjugate.
Materials:
-
Purified DOTA-ligand conjugate
-
Gadolinium(III) chloride (GdCl₃) solution (e.g., 0.1 M in water)
-
0.1 M Ammonium acetate or citrate buffer, pH 5.5-6.5
-
Heating block or water bath
Procedure:
-
pH Adjustment: Dissolve the purified DOTA-ligand conjugate in the ammonium acetate or citrate buffer.
-
Gadolinium Addition: Add a slight molar excess (e.g., 1.1 equivalents) of the GdCl₃ solution to the DOTA-ligand conjugate solution.
-
Heating: Heat the reaction mixture at 37-45°C for 30-60 minutes. Elevated temperatures can improve the efficiency of metal incorporation.[7]
-
Purification: Remove any unchelated Gadolinium using a chelating resin (e.g., Chelex 100) or by size-exclusion chromatography.
Characterization of the Final Conjugate
Thorough characterization is essential to confirm the identity, purity, and integrity of the this compound-ligand conjugate.
Caption: Key methods for characterizing the final conjugate.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry is used to confirm the molecular weight of the conjugate. For antibody conjugates, this allows for the determination of the drug-to-antibody ratio (DAR), which is the average number of this compound molecules per antibody.[7][17]
-
High-Performance Liquid Chromatography (HPLC): Size-exclusion HPLC (SEC-HPLC) is used to assess the purity of the conjugate and quantify the presence of aggregates.[14] Reversed-phase HPLC (RP-HPLC) can be used to determine the purity of peptide and small molecule conjugates.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the covalent attachment of the DOTA moiety to the ligand by observing characteristic shifts in the proton signals of both the DOTA macrocycle and the amino acid residues at the conjugation site.[19][20]
-
Binding Assays: In vitro binding assays (e.g., ELISA, flow cytometry, or surface plasmon resonance) are crucial to verify that the targeting ligand retains its binding affinity and specificity for its biological target after conjugation.
-
Relaxivity Measurement: The longitudinal (r₁) and transverse (r₂) relaxivities of the final conjugate are measured to determine its efficacy as an MRI contrast agent. This is a critical parameter for assessing the potential for in vivo imaging.[4]
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. Gadolinium-Based Contrast Agents for MR Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide optimization and conjugation strategies in the development of molecularly targeted magnetic resonance imaging contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Gadolinium Based Contrast Agents for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A facile, water-soluble method for modification of proteins with DOTA. Use of elevated temperature and optimized pH to achieve high specific activity and high chelate stability in radiolabeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Conjugates of Small Molecule Drugs with Antibodies and Other Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lumiprobe.com [lumiprobe.com]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. [64Cu]‐labelled trastuzumab: optimisation of labelling by DOTA and NODAGA conjugation and initial evaluation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Application Note & Protocol: Gadoterate-Enhanced Myocardial Perfusion Imaging in Swine
Audience: Researchers, scientists, and drug development professionals.
Introduction Myocardial perfusion imaging (MPI) is a crucial non-invasive imaging technique used to assess blood flow to the cardiac muscle, enabling the detection and characterization of ischemic heart disease. Cardiovascular Magnetic Resonance (CMR) first-pass perfusion imaging provides high spatial resolution and quantitative capabilities without ionizing radiation. Swine models are frequently utilized in preclinical cardiac research due to the anatomical and physiological similarities of their cardiovascular system to that of humans[1].
Gadoterate meglumine (marketed as Dotarem®) is a macrocyclic, ionic gadolinium-based contrast agent (GBCA) with a strong safety profile[2]. While many foundational swine MPI studies have used other GBCAs like gadopentetate dimeglumine, the principles and protocols are directly applicable to this compound. This document outlines the application and experimental protocols for quantitative myocardial perfusion imaging in swine using this compound.
The core principle involves the rapid, T1-weighted imaging of the myocardium during the first pass of an intravenously injected bolus of this compound[3]. The signal intensity in the myocardium changes as the contrast agent arrives, and the rate and magnitude of this change are proportional to myocardial blood flow (MBF)[4][5]. By performing imaging at rest and under pharmacological stress (e.g., with adenosine), the myocardial perfusion reserve (MPR) can be calculated, providing a more comprehensive assessment of coronary artery function.
Experimental Protocols
Animal Preparation and Anesthesia
A robust and stable animal preparation is critical for successful MPI studies. The following protocol is a synthesis of common practices in swine cardiac research[1][6].
-
Animal Model: Domestic swine (e.g., Large White Cross Landrace) weighing 40-60 kg are typically used[6]. Animals should be fasted overnight before the procedure.
-
Premedication & Anesthesia:
-
Premedicate with an intramuscular injection of ketamine (10 mg/kg), azaperone (6 mg/kg), and atropine (0.05 mg/kg) to induce sedation[6].
-
Establish intravenous access via an ear vein for induction and subsequent administration of fluids and drugs.
-
Induce general anesthesia with an intravenous agent like propofol or ketamine[6].
-
Intubate the animal and maintain anesthesia with an inhalational anesthetic (e.g., 1-2% isoflurane in an oxygen/air mixture)[6].
-
-
Physiological Monitoring:
-
Place ECG leads to monitor heart rate and for cardiac gating of the MRI acquisition.
-
Monitor vital signs, including arterial blood pressure (via an arterial line), oxygen saturation (SpO2), and end-tidal CO2, throughout the experiment.
-
Maintain core body temperature using a warming blanket.
-
-
Catheter Placement:
-
Place a central venous catheter for the controlled administration of the contrast agent and pharmacological stress agents[7]. A power injector is recommended for consistent injection rates.
-
Myocardial Perfusion CMR Imaging Protocol
This protocol is designed for a 1.5T or 3T clinical MRI scanner.
-
Localization and Functional Imaging:
-
Acquire scout images to locate the heart.
-
Perform standard cine imaging using a balanced Steady State Free Precession (bSSFP) sequence to obtain short-axis, 2-chamber, and 4-chamber views for assessing cardiac function and planning the perfusion scan slices[6].
-
-
First-Pass Perfusion Imaging Sequence:
-
Pulse Sequence: A saturation-recovery prepared, T1-weighted gradient echo (GRE) or bSSFP sequence is commonly used[3][6]. This sequence provides good T1-weighting and is robust to heart rate variations.
-
Slice Prescription: Acquire 3-4 short-axis slices covering the left ventricle from base to apex.
-
Imaging Parameters: Typical parameters include a repetition time (TR) of <3.0 ms, echo time (TE) of <1.5 ms, flip angle of 15-20°, and a spatial resolution of approximately 1.5-2.5 mm²[3][6]. Images should be acquired at every heartbeat if possible to adequately sample the arterial input function[3].
-
-
Contrast and Stress Agent Administration:
-
Rest Perfusion:
-
Begin the perfusion imaging sequence.
-
After 3-5 baseline frames, inject a bolus of This compound Meglumine (0.05 mmol/kg) into the central venous line at a rate of 4-5 mL/s, followed by a 20 mL saline flush[4][5].
-
Continue imaging for 50-60 consecutive heartbeats to capture the full first-pass dynamic[5].
-
-
Washout Period: Allow at least 15-20 minutes for the contrast agent to wash out before the stress perfusion scan.
-
Stress Perfusion:
-
Data Analysis
Quantitative analysis is required to derive MBF values. This process is typically performed using specialized cardiac MRI analysis software.
-
Region of Interest (ROI) Placement:
-
Draw endocardial and epicardial contours on the short-axis perfusion images.
-
Divide the myocardium into standard AHA segments.
-
Place an ROI in the left ventricular blood pool to derive the Arterial Input Function (AIF).
-
-
Signal Intensity-Time Curves: Generate curves for the AIF and for each myocardial segment.
-
Quantitative Modeling:
-
Convert signal intensity curves to contrast agent concentration curves.
-
Apply a deconvolution analysis to the myocardial tissue curves using the AIF. The Fermi function deconvolution model has been shown to have an excellent correlation with microsphere-derived blood flow measurements in swine models[8][10].
-
-
Calculate Myocardial Blood Flow (MBF): The output of the model provides quantitative MBF in units of mL/min/g for both rest and stress states.
-
Calculate Myocardial Perfusion Reserve (MPR): MPR is calculated as the ratio of Stress MBF to Rest MBF.
Data Presentation
The following tables summarize typical parameters and expected results based on studies using gadolinium-based contrast agents in swine models.
| Table 1: Experimental & Imaging Parameters | |
| Parameter | Typical Value / Setting |
| Animal Model | Large White Cross Landrace Swine (40-60 kg)[6] |
| MRI Field Strength | 1.5T or 3T[8][10] |
| Imaging Sequence | Saturation-Recovery T1-weighted GRE or bSSFP[6] |
| Contrast Agent | This compound Meglumine (Dotarem®) |
| Dosage | 0.05 - 0.1 mmol/kg[2][4][5] |
| Injection Rate | 4 - 5 mL/s[5] |
| Stress Agent | Adenosine |
| Stress Dose | 140 µg/kg/min IV infusion[9] |
| Temporal Resolution | 1 image per slice per heartbeat[3] |
| Spatial Resolution | ~1.5 x 1.5 x 8 mm³[6] |
| Table 2: Quantitative Perfusion Results | |
| Metric | Expected Outcome / Finding |
| Validation Standard | Fluorescently or Radiolabeled Microspheres[4][8] |
| Analysis Method | Fermi Function Deconvolution[8][10] |
| Correlation (MRI vs. Microspheres) | Excellent (r = 0.90 - 0.93)[8][10] |
| Baseline Myocardial Blood Flow (MBF) | ~1.1 - 1.2 mL/min/g[11] |
| Peak Intensity & Cross-Correlation | Show strong correlation with microsphere-measured blood flow (r = ~0.6-0.7)[4] |
Visualizations
Experimental Workflow Diagram
References
- 1. Establishment of a Swine Model for Validation of Perfusion Measurement by Dynamic Contrast-Enhanced Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. radiopaedia.org [radiopaedia.org]
- 3. scmr.org [scmr.org]
- 4. MRI for the evaluation of regional myocardial perfusion in an experimental animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Myocardial Perfusion with Dynamic Contrast-Enhanced Imaging in MRI and CT: Theoretical Models and Current Implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An isolated perfused pig heart model for the development, validation and translation of novel cardiovascular magnetic resonance techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative assessment of magnetic resonance derived myocardial perfusion measurements using advanced techniques: microsphere validation in an explanted pig heart system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Dose Reduction of Dynamic Computed Tomography Myocardial Perfusion Imaging by Tube Voltage Change: Investigation in a Swine Model [frontiersin.org]
- 10. Quantitative assessment of magnetic resonance derived perfusion measurements using advanced techniques: comparison with microspheres in an explanted pig heart system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Non-contrast myocardial perfusion assessment in porcine acute myocardial infarction using arterial spin labeled CMR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gadoterate for Assessing Tumor Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor angiogenesis, the formation of new blood vessels, is a critical process in tumor growth, invasion, and metastasis. The assessment of tumor angiogenesis is therefore of paramount importance in oncology research and drug development for diagnosing cancers, determining prognosis, and monitoring therapeutic response. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is a non-invasive imaging technique that provides quantitative information about tissue vascularity and permeability. Gadoterate meglumine (this compound), a gadolinium-based contrast agent (GBCA), is widely used in DCE-MRI to evaluate tumor angiogenesis.
This compound is a paramagnetic macrocyclic ionic GBCA. When injected intravenously, it shortens the T1 relaxation time of surrounding water protons, leading to an increase in signal intensity on T1-weighted MR images.[1] The dynamic passage of this compound through the tumor vasculature and its leakage into the extravascular extracellular space (EES) can be monitored to derive quantitative parameters that reflect the underlying microvascular characteristics of the tumor.
These application notes provide an overview of the use of this compound for assessing tumor angiogenesis, including detailed experimental protocols for clinical and preclinical settings, and a summary of quantitative data.
Data Presentation
The following tables summarize key pharmacokinetic parameters of this compound and representative quantitative DCE-MRI parameters obtained using this compound in various tumor types. These values are indicative and can vary based on the specific imaging protocol, scanner, and patient population.
Table 1: Pharmacokinetic Properties of this compound Meglumine
| Parameter | Value (in healthy adults) | Reference |
| Elimination Half-Life | ~1.4 ± 0.2 hours (females), ~2.0 ± 0.7 hours (males) | [1] |
| Volume of Distribution (steady state) | 179 ± 26 mL/kg (females), 211 ± 35 mL/kg (males) | [1] |
| Protein Binding | Does not undergo protein binding in vitro | [1] |
Table 2: Representative Quantitative DCE-MRI Parameters with this compound in Different Tumor Types
| Tumor Type | Ktrans (min⁻¹) | Vp (fraction) | Ve (fraction) | Kep (min⁻¹) | Reference |
| Breast Cancer (Malignant) | Ratio to BPE: 15.58 ± 14.35 | - | - | - | [2] |
| Glioblastoma (Post-Treatment) | No significant difference with Gadobutrol | No significant difference with Gadobutrol | No significant difference with Gadobutrol | No significant difference with Gadobutrol | [3] |
| Prostate Cancer | Significantly higher in cancerous vs. benign tissue | - | - | Significantly higher in cancerous vs. benign tissue | [4][5] |
| Hepatocellular Carcinoma | Significantly higher in HCC vs. benign nodules | - | - | Significantly higher in HCC vs. benign nodules | [6] |
Note: BPE = Background Parenchymal Enhancement. Ktrans = Volume transfer constant, Vp = Plasma volume fraction, Ve = Extravascular extracellular space volume fraction, Kep = Rate constant between EES and plasma.
Experimental Protocols
Clinical DCE-MRI Protocol for Tumor Angiogenesis Assessment
This protocol provides a general framework for clinical DCE-MRI studies using this compound. Specific parameters may need to be adjusted based on the MRI scanner (1.5T or 3T), the tumor type and location, and institutional guidelines.
Patient Preparation:
-
Obtain informed consent.
-
Screen the patient for contraindications to GBCAs (e.g., severe renal impairment, history of allergic reaction).
-
Ensure the patient has been fasting for at least 4 hours to reduce bowel motion artifacts, particularly for abdominal imaging.
-
Establish intravenous access with a 20-22 gauge catheter, preferably in the antecubital vein.
MRI Acquisition:
1. Pre-contrast Imaging:
-
Acquire T2-weighted and T1-weighted anatomical images to localize the tumor.
-
Perform a pre-contrast T1 mapping sequence (e.g., using variable flip angles) to determine the baseline T1 relaxation time of the tissue.
2. Dynamic Contrast-Enhanced Imaging:
-
Sequence: 3D T1-weighted spoiled gradient-echo (SPGR) or similar sequence.
-
This compound Administration:
-
Dose: 0.1 mmol/kg body weight.
-
Injection Rate: 2-3 mL/s using a power injector.
-
Follow with a 20 mL saline flush at the same rate.
-
-
Dynamic Acquisition:
-
Start the dynamic scan simultaneously with the contrast injection.
-
Acquire a series of images with high temporal resolution (e.g., every 5-15 seconds) for a total duration of 5-10 minutes.
-
Table 3: Recommended MRI Parameters for Clinical DCE-MRI
| Parameter | 1.5T Scanner | 3T Scanner |
| Repetition Time (TR) | < 10 ms | < 6 ms |
| Echo Time (TE) | < 5 ms | < 3 ms |
| Flip Angle | 10-20 degrees | 10-15 degrees |
| Temporal Resolution | 10-15 s | 5-10 s |
| Voxel Size | 1-2 mm isotropic | 1-2 mm isotropic |
Post-processing:
-
Perform motion correction on the dynamic image series.
-
Convert the signal intensity-time course to a gadolinium concentration-time course using the pre-contrast T1 map and the known relaxivity of this compound.
-
Analyze the concentration-time data on a voxel-by-voxel basis using a pharmacokinetic model (e.g., Tofts model, extended Tofts model) to generate parametric maps of Ktrans, Vp, Ve, and Kep.
Preclinical DCE-MRI Protocol for Tumor Angiogenesis Assessment in Rodent Models
This protocol is designed for assessing tumor angiogenesis in small animal models (e.g., mice, rats) with xenograft or orthotopic tumors.
Animal Preparation:
-
Anesthetize the animal using isoflurane (1-2% in oxygen).
-
Maintain the animal's body temperature using a warming pad or circulating warm water.
-
Place a catheter in the tail vein for contrast agent administration.
-
Monitor the animal's physiological status (respiration, heart rate) throughout the experiment.
MRI Acquisition:
-
Scanner: High-field small animal MRI scanner (e.g., 7T, 9.4T).
-
Coil: Use a volume or surface coil appropriate for the tumor location and animal size.
1. Pre-contrast Imaging:
-
Acquire high-resolution T2-weighted anatomical images.
-
Obtain a pre-contrast T1 map.
2. Dynamic Contrast-Enhanced Imaging:
-
Sequence: 3D T1-weighted spoiled gradient-echo sequence.
-
This compound Administration:
-
Dose: 0.1 mmol/kg body weight.
-
Injection: Administer as a bolus via the tail vein catheter, followed by a saline flush.
-
-
Dynamic Acquisition:
-
High temporal resolution is crucial (e.g., every 2-5 seconds) due to the faster heart rate and circulation time in rodents.
-
Total acquisition time: 5-10 minutes.
-
Post-processing:
-
The post-processing steps are similar to the clinical protocol, involving motion correction, conversion to concentration, and pharmacokinetic modeling. An arterial input function (AIF) can be derived from a major artery within the imaging field of view.
Mandatory Visualizations
References
- 1. drugs.com [drugs.com]
- 2. Clinical application of this compound meglumine in abbreviated dynamic contrast-enhanced magnetic resonance imaging of the breast with ultrafast imaging: a single-center retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajnr.org [ajnr.org]
- 4. Quantitative parameters in dynamic contrast-enhanced magnetic resonance imaging for the detection and characterization of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Assessment of Prostate Cancer Aggressiveness Using a Combination of Quantitative Diffusion-Weighted Imaging and Dynamic Contrast-Enhanced Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Early Diagnosis Value of DCE-MRI Hemodynamic Parameters in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Signal Artifacts with Gadoterate Meglumine in High-Field MRI
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal artifacts with Gadoterate meglumine in high-field Magnetic Resonance Imaging (MRI).
Troubleshooting Guides
This section provides a systematic approach to identifying and mitigating common signal artifacts observed when using this compound meglumine in high-field MRI scanners (3T and above).
Issue 1: Susceptibility Artifacts
Symptoms: Signal loss, geometric distortion, or bright signal pile-up, particularly near air-tissue interfaces, metallic implants, or at sites of high this compound meglumine concentration.
Cause: this compound meglumine is a paramagnetic contrast agent that alters the local magnetic field. At high field strengths, these alterations are exaggerated, leading to significant magnetic susceptibility differences between adjacent tissues. This results in rapid dephasing of proton spins and consequent signal loss or distortion.
Troubleshooting Steps:
-
Pulse Sequence Selection:
-
Prefer Spin Echo (SE) or Fast Spin Echo (FSE) sequences over Gradient Echo (GRE) sequences. SE and FSE sequences utilize a 180-degree refocusing pulse that compensates for signal dephasing caused by magnetic field inhomogeneities, thereby reducing susceptibility artifacts.[1]
-
If GRE sequences are necessary (e.g., for dynamic contrast-enhanced imaging), use sequences with shorter echo times (TE). A shorter TE allows less time for dephasing to occur.[2]
-
-
Acquisition Parameter Optimization:
-
Increase Receiver Bandwidth: A wider bandwidth reduces the spatial misregistration of signals caused by frequency shifts.[3] However, be aware that this may decrease the signal-to-noise ratio (SNR).
-
Use Thinner Slices: Thinner slices can reduce through-plane dephasing.[2]
-
Employ Parallel Imaging: Techniques like GRAPPA or SENSE can help reduce artifacts by altering the k-space trajectory and reducing acquisition time.[2]
-
-
Shimming:
-
Ensure proper shimming of the magnetic field over the region of interest. Manual, localized shimming can help to homogenize the magnetic field and reduce susceptibility-induced artifacts.
-
Issue 2: T1 and T2 Shortening Artifacts*
Symptoms:
-
T1 Shortening: At the recommended dose (0.1 mmol/kg), this compound meglumine significantly shortens the T1 relaxation time of tissues where it accumulates, leading to signal enhancement on T1-weighted images.[4][5] An artifact can arise if the concentration is too high, leading to non-linear signal response.
-
T2 Shortening:* At high concentrations, the T2* shortening effect of this compound meglumine can become dominant, leading to a paradoxical signal loss on T1-weighted images, especially in GRE sequences.[6][7] This is more pronounced at higher field strengths.
Cause: this compound meglumine affects both T1 and T2* relaxation rates. While T1 shortening is the desired effect for contrast enhancement, excessive concentrations can lead to significant T2* decay, causing signal loss that can counteract the T1 enhancement.
Troubleshooting Steps:
-
Contrast Agent Administration:
-
Adhere to Recommended Dosing: Ensure the dose of this compound meglumine does not exceed the recommended 0.1 mmol/kg.[4]
-
Control Injection Rate: For dynamic studies, a very rapid bolus injection can lead to a transiently high local concentration. Consider optimizing the injection rate and timing of image acquisition.
-
-
Pulse Sequence Optimization:
-
Optimize Echo Time (TE): As with susceptibility artifacts, using the shortest possible TE for GRE sequences will minimize signal loss due to T2* decay.
-
Consider Spin Echo Sequences: FSE sequences are less sensitive to T2* effects than GRE sequences.
-
Issue 3: Chemical Shift Artifacts
Symptoms: Spatial misregistration of fat and water signals, appearing as bright and dark bands at fat-water interfaces along the frequency-encoding direction.[3][8][9] This artifact is more pronounced at higher field strengths.[8][10]
Cause: The resonance frequencies of protons in fat and water are slightly different. This difference increases with the magnetic field strength. The MRI scanner uses frequency to encode spatial position, so this frequency difference leads to a spatial shift of fat relative to water in the final image.
Troubleshooting Steps:
-
Fat Suppression Techniques:
-
Utilize fat suppression techniques such as chemical shift selective (CHESS) fat saturation or short-tau inversion recovery (STIR). This will eliminate the signal from fat, thereby removing the artifact.[3]
-
-
Acquisition Parameter Adjustments:
-
Increase Receiver Bandwidth: A wider bandwidth per pixel makes the frequency difference between fat and water a smaller proportion of the total bandwidth, reducing the spatial shift.[3][9]
-
Swap Phase and Frequency Encoding Directions: This will move the artifact to a different axis, which may be less diagnostically important for the specific examination.[3]
-
Issue 4: Motion Artifacts
Symptoms: Ghosting, blurring, or smearing in the image, typically in the phase-encoding direction.[1]
Cause: Patient motion (voluntary or involuntary, such as breathing or cardiac pulsation) during image acquisition. Some studies suggest a higher incidence of transient severe motion artifacts with certain hepatobiliary-specific contrast agents, though the effect with extracellular agents like this compound meglumine is generally less pronounced.[11][12]
Troubleshooting Steps:
-
Patient Management:
-
Clearly instruct the patient to remain still.
-
Use immobilization aids like cushions and straps.
-
-
Sequence and Technique Adjustments:
-
Respiratory Gating/Triggering: Synchronize image acquisition with the patient's breathing cycle.
-
Cardiac Gating: Synchronize acquisition with the cardiac cycle for cardiac imaging.
-
Use Faster Sequences: Reduce the acquisition time to minimize the window for motion to occur.
-
Apply Saturation Bands: Place saturation bands outside the field of view to nullify the signal from moving structures like flowing blood.
-
Issue 5: Dielectric Artifacts
Symptoms: Large-scale signal loss or shading in the center of the image, particularly in abdominal or pelvic imaging of larger patients at 3T and above.[10][13][14]
Cause: At high field strengths, the radiofrequency (RF) wavelength is shorter and can interact with the patient's body, which acts as a dielectric. This can lead to standing wave effects, causing constructive and destructive interference of the RF field and resulting in non-uniform signal intensity.[14]
Troubleshooting Steps:
-
Patient Positioning and Hardware:
-
Use Dielectric Pads: Place pads filled with a high-dielectric material between the patient and the RF coil to help homogenize the RF field.[13]
-
Patient Centering: Ensure the patient is positioned at the isocenter of the magnet.
-
-
Acquisition Strategy:
-
Parallel RF Transmission (Multi-Transmit): If available on the scanner, use multi-transmit technology which can help to mitigate dielectric effects by actively shimming the RF field.
-
Lower Field Strength: If the artifact is severe and cannot be mitigated, consider performing the examination at a lower field strength (e.g., 1.5T).[13][14]
-
Frequently Asked Questions (FAQs)
Q1: Why are signal artifacts more common with this compound meglumine at high-field MRI?
A1: Signal artifacts are not necessarily more common with this compound meglumine specifically, but rather with all gadolinium-based contrast agents (GBCAs) at high field strengths. The magnetic properties of gadolinium that provide contrast enhancement are also the source of susceptibility artifacts. These effects are magnified at higher magnetic fields (e.g., 3T and 7T).[2][15] Similarly, other field-dependent artifacts like chemical shift and dielectric effects are also more pronounced at higher field strengths.[8][10][14]
Q2: Does the relaxivity of this compound meglumine change with field strength?
A2: Yes, the T1 relaxivity (r1) of this compound meglumine, which determines its effectiveness as a T1 contrast agent, is dependent on the magnetic field strength. Generally, the r1 relaxivity of GBCAs, including this compound meglumine, tends to decrease slightly as the field strength increases from 1.5T to 7T.[16][17][18]
Q3: Can the concentration of this compound meglumine affect the type of artifact I see?
A3: Yes. At the prescribed clinical dose, the primary effect is T1 shortening, which leads to signal enhancement. However, in areas of high concentration (e.g., in vessels during a rapid bolus injection or in the bladder during excretion), the T2* shortening effect can dominate, leading to signal loss.[6]
Q4: How can I differentiate between a true pathology and a signal artifact?
A4: Differentiating pathology from artifact requires careful analysis of the image characteristics and the application of troubleshooting techniques. Key strategies include:
-
Changing imaging parameters: An artifact may change its appearance or location when you alter parameters like the echo time (TE), receiver bandwidth, or the direction of phase and frequency encoding. A true pathological finding will remain consistent.
-
Using different pulse sequences: An artifact prominent on a GRE sequence may be absent or reduced on a spin-echo sequence.
-
Correlating with other sequences: Compare the finding on the contrast-enhanced scan with pre-contrast and T2-weighted images.
Q5: Are there any safety concerns with using this compound meglumine at high fields?
A5: this compound meglumine is a macrocyclic and ionic GBCA, which is considered to have a high stability and a favorable safety profile regarding gadolinium retention in the body compared to linear agents. The general safety considerations for GBCAs, such as the risk of nephrogenic systemic fibrosis (NSF) in patients with severe renal impairment and the potential for allergic-like reactions, apply at all field strengths. There are no known additional safety risks specifically associated with the use of this compound meglumine at high field strengths.
Data Presentation
Table 1: T1 Relaxivity (r1) of this compound meglumine in Human Plasma at 37°C
| Magnetic Field Strength | r1 [L/(mmol·s)] | Reference |
| 1.5 T | 3.32 ± 0.13 | [17][18] |
| 3 T | 3.00 ± 0.13 | [17][18] |
| 7 T | 2.84 ± 0.09 | [17][18] |
Table 2: T1 Relaxivity (r1) of this compound meglumine in Human Blood at 3T and 37°C
| Medium | r1 [L/(mmol·s)] | Reference |
| Human Blood | 2.72 ± 0.17 | [17][18] |
Experimental Protocols
Protocol: Phantom Study for Susceptibility and T1/T2 Shortening Artifacts*
Objective: To characterize and troubleshoot signal artifacts from this compound meglumine at high field strengths using a phantom.
Materials:
-
Agarose powder
-
Distilled water
-
This compound meglumine (0.5 mmol/mL solution)
-
Plastic vials or tubes (e.g., 50 mL conical tubes)
-
Beakers, graduated cylinders, and a magnetic stirrer/hotplate
-
High-field MRI scanner (e.g., 3T)
Methodology:
-
Phantom Preparation:
-
Prepare a 2% (w/v) agarose gel by dissolving 20g of agarose powder in 1 L of distilled water.
-
Heat the solution on a hotplate with continuous stirring until the agarose is completely dissolved and the solution is clear.
-
Allow the agarose solution to cool to approximately 60°C.
-
Prepare a series of dilutions of this compound meglumine in distilled water to achieve final concentrations ranging from 0.1 mmol/L to 50 mmol/L.
-
In separate, labeled vials, mix a specific volume of the cooled agarose solution with each this compound meglumine dilution. Also, prepare a control vial with agarose and distilled water only (0 mmol/L).
-
Gently mix to ensure a homogeneous distribution of the contrast agent within the gel.
-
Allow the phantoms to solidify at room temperature and then store them at a controlled temperature (e.g., room temperature or scanner room temperature) to ensure thermal equilibrium before imaging.
-
-
MRI Acquisition:
-
Place the phantom vials in a holder within the appropriate RF coil (e.g., head coil for smaller phantoms).
-
Perform a localizer scan to ensure correct positioning.
-
Acquire the following sequences:
-
T1-weighted Spin Echo (SE): For baseline T1-weighted signal.
-
T1-weighted Gradient Echo (GRE) with multiple TEs: (e.g., TE = 2, 4, 6, 8 ms) to observe the effect of T2* decay.
-
T2-weighted Fast Spin Echo (FSE): To observe T2 effects.
-
-
Repeat the acquisitions at different receiver bandwidths to assess the impact on chemical shift and susceptibility artifacts.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) in the center of each vial on all acquired images.
-
Measure the mean signal intensity within each ROI.
-
Plot the signal intensity as a function of this compound meglumine concentration for each sequence. This will demonstrate the transition from T1 enhancement to T2* dominant signal loss.
-
Visually assess the images for the presence and severity of susceptibility artifacts (e.g., signal voids at the edges of the vials) and compare between SE and GRE sequences.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for MRI artifacts.
Caption: Relationship between causes and types of MRI artifacts.
Caption: Experimental workflow for MRI phantom study.
References
- 1. Artifacts in Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mriquestions.com [mriquestions.com]
- 3. mrimaster.com [mrimaster.com]
- 4. radiopaedia.org [radiopaedia.org]
- 5. mriquestions.com [mriquestions.com]
- 6. mriquestions.com [mriquestions.com]
- 7. Differentiation between the effects of T1 and T2* shortening in contrast-enhanced MRI of the breast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. radiopaedia.org [radiopaedia.org]
- 9. mriquestions.com [mriquestions.com]
- 10. Hong Kong Journal of Radiology [hkjr.org]
- 11. Investigation of transient severe motion artifacts on gadoxetic acid–enhanced MRI: frequency and risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of transient respiratory motion artifact at gadoxetate disodium-enhanced MRI-Influence of different contrast agent application protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mrimaster.com [mrimaster.com]
- 14. radiopaedia.org [radiopaedia.org]
- 15. Troubleshooting Arterial-Phase MR Images of Gadoxetate Disodium-Enhanced Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cds.ismrm.org [cds.ismrm.org]
- 17. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Gadoterate-Enhanced Abdominal Imaging
Welcome to the Technical Support Center for Gadoterate-Enhanced Abdominal Imaging. This resource is designed for researchers, scientists, and drug development professionals to help you mitigate motion artifacts and acquire high-quality, reproducible data during your preclinical and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of motion artifacts in abdominal MRI?
A1: Motion artifacts in abdominal MRI are primarily caused by physiological processes such as respiration, cardiac motion, and peristalsis of the bowel.[1] Voluntary patient movement also contributes to image degradation. These movements during image acquisition lead to blurring, ghosting, and misregistration of anatomical structures, which can obscure pathology and compromise the accuracy of quantitative analyses.[2]
Q2: How does this compound meglumine administration affect motion artifacts?
A2: While this compound meglumine itself does not directly cause motion, the timing of its administration during dynamic contrast-enhanced (DCE) imaging is critical. Motion during the arterial, portal venous, or delayed phases can lead to inaccurate assessment of tissue perfusion and enhancement patterns. Some studies have observed transient respiratory anomalies after the administration of gadolinium-based contrast agents, which can occur around the time of arterial phase imaging.[3]
Q3: What are the main strategies to reduce motion artifacts?
A3: The main strategies can be broadly categorized into:
-
Patient Preparation and Communication: Providing clear instructions and coaching the patient on breath-holding techniques is a simple yet effective first step.[4]
-
Scan Time Reduction: Techniques like parallel imaging and compressed sensing can shorten the acquisition time, reducing the window for motion to occur.[5][6]
-
Motion Suppression during Acquisition: This includes breath-holding, respiratory gating, and triggering techniques that synchronize data acquisition with the patient's breathing cycle.[4][7]
-
Motion-Robust Imaging Sequences: Non-Cartesian k-space sampling methods, such as radial and spiral imaging, are inherently less sensitive to motion artifacts compared to conventional Cartesian acquisitions.[5][8]
-
Post-processing Correction: Retrospective motion correction algorithms can be applied to the acquired data to reduce artifacts.
Q4: When should I choose a breath-hold technique versus a free-breathing technique?
A4: The choice depends on the patient's ability to cooperate and the specific imaging requirements.
-
Breath-hold techniques are preferred for rapid acquisitions like dynamic contrast-enhanced phases in cooperative patients, as they can effectively freeze respiratory motion.[8]
-
Free-breathing techniques with motion compensation are necessary for patients who cannot hold their breath, such as pediatric or sedated patients, or for longer acquisitions.[5][9]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Severe respiratory motion artifacts are degrading my T1-weighted this compound-enhanced images.
Troubleshooting Steps:
-
Assess Patient's Breath-Holding Capability: Before the scan, assess if the patient can comfortably hold their breath for the required duration (typically 15-25 seconds). If not, a free-breathing technique is recommended.[4]
-
Implement Respiratory Gating or Triggering:
-
Respiratory Gating: This technique acquires data only during a specific phase of the respiratory cycle (usually end-expiration).[4] While it improves image quality, it can significantly increase scan time.[10]
-
Respiratory Triggering: This method uses an external sensor (like a bellows) to trigger the acquisition at a specific point in the respiratory cycle.[4]
-
-
Utilize Navigator Echoes: A navigator echo can be placed on the diaphragm to track its position and gate the acquisition. This is a more direct way of monitoring respiratory motion.[3][9][11]
-
Consider Radial k-space Acquisition: Sequences like Golden-Angle Radial Sparse Parallel (GRASP) or XD-GRASP are less sensitive to motion and can provide high-quality images even during free breathing.[7][12][13][14]
Issue 2: My dynamic contrast-enhanced (DCE) images are misaligned between phases due to motion.
Troubleshooting Steps:
-
Optimize Breath-hold Commands: Ensure clear and consistent breath-hold instructions are given for each dynamic phase. Practice with the patient before the contrast injection.
-
Employ Rapid Imaging Techniques:
-
Parallel Imaging (e.g., CAIPIRINHA): This technique uses multiple receiver coils to undersample k-space, significantly reducing acquisition time.[15][16][17] An acceleration factor of 4 can be achieved with good image quality.[17]
-
Compressed Sensing: This advanced reconstruction technique can further accelerate imaging by exploiting the compressibility of MR images.
-
-
Use Motion-Robust DCE Sequences: Free-breathing radial 3D fat-suppressed T1-weighted gradient-echo sequences are a viable alternative for contrast-enhanced liver imaging in patients unable to hold their breath.[8]
-
Post-processing Registration: Image registration algorithms can be used to align the dynamic series after acquisition.
Issue 3: I am observing persistent ghosting artifacts despite using basic motion correction.
Troubleshooting Steps:
-
Identify the Source of Motion: Determine if the artifacts are from respiration, cardiac motion, or bowel peristalsis. The direction and appearance of the ghosting can provide clues.
-
For Cardiac Motion: If imaging near the heart, cardiac gating synchronized with the patient's ECG may be necessary.
-
For Bowel Peristalsis: An anti-spasmodic agent like glucagon can be administered to temporarily reduce bowel motion.
-
Swap Phase and Frequency Encoding Directions: This can shift the artifacts out of the region of interest.
-
Increase Signal Averages (NEX/NSA): While this increases scan time, it can help to average out random motion.
Quantitative Data Summary
The following tables summarize quantitative data on the performance of various motion correction techniques.
Table 1: Comparison of Motion Correction Techniques
| Technique | Principle | Typical Scan Time Increase | Artifact Reduction | Key Advantage | Key Disadvantage |
| Breath-Hold | Suspended respiration | None (for short scans) | High | Simple and effective for cooperative patients | Limited by patient's ability; not suitable for long scans |
| Respiratory Gating | Acquires data only during a specific respiratory phase | 30-400%[10] | Moderate to High | Reduces respiratory motion artifacts | Significantly increases scan time |
| Navigator Echoes | Tracks organ motion (e.g., diaphragm) to gate acquisition | Variable, depends on acceptance window | High | Direct monitoring of organ motion | Can be inefficient if breathing is irregular |
| Radial k-space (e.g., GRASP) | Radial k-space filling is inherently motion-robust | Can be longer than breath-hold but allows free-breathing | High | Excellent for uncooperative patients; allows for retrospective motion correction | Can have different artifact types (streaks)[6] |
| Parallel Imaging (e.g., CAIPIRINHA) | Undersamples k-space using multiple coils to speed up acquisition | Reduces scan time by a factor of 2-4 or more[17] | Indirectly by shortening scan time | Significant reduction in scan time | Can introduce aliasing artifacts at high acceleration factors |
Table 2: Impact of Motion Correction on Quantitative Parameters
| Technique | Effect on Signal-to-Noise Ratio (SNR) | Effect on Quantitative Accuracy (e.g., perfusion) |
| Respiratory Gating | Can improve SNR by reducing blurring | Improves accuracy by ensuring data is acquired at a consistent anatomical position |
| Navigator Echoes | Generally improves SNR over free-breathing | Enhances accuracy by minimizing motion-induced variability |
| Radial k-space (e.g., GRASP) | Can have lower intrinsic SNR but compensated by averaging | Can impact quantitative parameters depending on the number of motion states and temporal resolution[1] |
| Parallel Imaging | Can decrease SNR, especially at high acceleration factors | Can affect accuracy if SNR is significantly compromised |
Experimental Protocols
Protocol 1: Respiratory-Gated T1-Weighted Spoiled Gradient-Echo (SPGR) for this compound-Enhanced Abdominal Imaging
-
Patient Positioning and Preparation:
-
Position the patient supine with arms above the head.
-
Place a respiratory bellows around the upper abdomen to monitor the breathing cycle.
-
Instruct the patient to breathe regularly and calmly.[18]
-
-
Image Acquisition Parameters (Example for 1.5T):
-
Sequence: 3D T1-weighted SPGR
-
Repetition Time (TR): ~4.0 ms
-
Echo Time (TE): ~1.5 ms
-
Flip Angle: 10-15 degrees
-
Field of View (FOV): To cover the entire liver and spleen
-
Slice Thickness: 3-4 mm
-
Gating: Set the acquisition window to the end-expiratory phase (e.g., 30-50% of the respiratory cycle).
-
-
This compound Administration and Dynamic Scanning:
-
Administer this compound meglumine (0.1 mmol/kg) as a bolus injection.
-
Initiate the dynamic scan acquisition timed for the arterial phase (typically 20-30 seconds post-injection), followed by portal venous (60-70 seconds) and delayed phases (3-5 minutes). The respiratory-gated sequence will be active during these acquisitions.
-
Protocol 2: Free-Breathing Navigator-Gated T1-Weighted Imaging
-
Patient Positioning:
-
Position the patient supine.
-
-
Navigator Placement:
-
Image Acquisition Parameters (Example for 1.5T):
-
This compound Administration:
-
Inject this compound meglumine and acquire images during the desired contrast enhancement phases. The navigator will ensure data is acquired at a consistent respiratory position.
-
Signaling Pathways and Experimental Workflows
For researchers in drug development, understanding the underlying biological pathways affected in liver disease is crucial. This compound-enhanced MRI can be used to assess changes in liver fibrosis, which is regulated by complex signaling pathways.
Hedgehog Signaling Pathway in Liver Fibrosis
The Hedgehog (Hh) pathway is a critical regulator of liver repair and is implicated in the progression of liver fibrosis.[5][19] Its persistent activation can lead to scarring and cirrhosis.[19]
Caption: Simplified Hedgehog signaling pathway in liver fibrosis.
Wnt/β-catenin Signaling Pathway in Liver Fibrosis
The Wnt/β-catenin signaling pathway is also strongly associated with the development of tissue fibrosis.[2][20][21] Its activation in hepatic stellate cells (HSCs) is a key event in liver fibrogenesis.[22]
Caption: Canonical Wnt/β-catenin signaling pathway in liver fibrosis.
Experimental Workflow: Motion Correction Strategy Selection
This workflow diagram illustrates a decision-making process for selecting an appropriate motion correction strategy.
Caption: Decision workflow for selecting a motion correction strategy.
References
- 1. Hedgehog signaling in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wnt/beta-catenin signaling: a promising new target for fibrosis diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mrimaster.com [mrimaster.com]
- 4. [PDF] Wnt/β-Catenin Signaling as a Potential Target for the Treatment of Liver Cirrhosis Using Antifibrotic Drugs | Semantic Scholar [semanticscholar.org]
- 5. Role of canonical Hedgehog signaling pathway in liver [ijbs.com]
- 6. Advanced Abdominal MRI Techniques and Problem-Solving Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Respiratory Motion Management in Abdominal MRI: Radiology In Training - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Navigated Abdominal T1 MRI Permits Free-Breathing Image Acquisition with Less Motion Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Feasibility of free-breathing dynamic contrast-enhanced MRI of the abdomen: a comparison between CAIPIRINHA-VIBE, Radial-VIBE with KWIC reconstruction and conventional VIBE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mriquestions.com [mriquestions.com]
- 12. XD-GRASP: Golden-Angle Radial MRI with Reconstruction of Extra Motion-State Dimensions Using Compressed Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. High-resolution free-breathing hepatobiliary phase MRI of the liver using XD-GRASP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mriquestions.com [mriquestions.com]
- 16. researchgate.net [researchgate.net]
- 17. Shortened breath-hold contrast-enhanced MRI of the liver using a new parallel imaging technique, CAIPIRINHA (controlled aliasing in parallel imaging results in higher acceleration): a comparison with conventional GRAPPA technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mrimaster.com [mrimaster.com]
- 19. Hedgehog Signaling In Liver Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Targeting the Wnt Signaling Pathway in Liver Fibrosis for Drug Options: An Update [xiahepublishing.com]
- 22. β-catenin is overexpressed in hepatic fibrosis and blockage of Wnt/β-catenin signaling inhibits hepatic stellate cell activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Stability of Gadoterate Solutions for Injection
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on maintaining the stability of Gadoterate solutions for injection. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound meglumine and why is its stability important?
This compound meglumine is a gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI). It is a macrocyclic, ionic chelate of gadolinium, a structure that confers high stability.[1][2] Stability is crucial because the free gadolinium ion (Gd³⁺) is toxic. The DOTA ligand tightly binds the gadolinium ion, minimizing its release and ensuring patient safety.[3] The stability of the complex ensures that it is excreted intact from the body, primarily via the kidneys.[3]
Q2: What are the recommended storage conditions for this compound meglumine injection?
This compound meglumine injection should be stored at a controlled room temperature of 25°C (77°F), with excursions permitted between 15°C and 30°C (59°F to 86°F). The solution should be protected from light.[4] It is important to note that prefilled syringes should not be frozen.[5] Always visually inspect the solution for particulate matter and discoloration before use.[3][5] The solution should be clear, colorless to pale yellow.[3][5]
Q3: What are the known degradation pathways for this compound meglumine?
The primary degradation pathway of concern is the dissociation of the gadolinium ion (Gd³⁺) from the DOTA ligand.[3] This can be influenced by factors such as pH and the presence of competing metal ions. Studies have also shown that this compound meglumine can undergo photodegradation under UVC irradiation, leading to the formation of hydroxylated derivatives and the release of free Gd³⁺.[6]
Q4: Is it safe to use a this compound solution if it has been accidentally frozen?
No, prefilled syringes of this compound meglumine that have been frozen should be discarded. Freezing can potentially compromise the integrity of the container closure system, leading to contamination or a change in the concentration of the solution.
Q5: Can I mix this compound meglumine injection with other drugs or intravenous fluids?
It is generally recommended not to mix this compound meglumine with other drugs or parenteral nutrition.[5] While interactions are not expected with many common IV fluids like normal saline, specific compatibility studies should be consulted or conducted if co-administration is necessary.[7] To ensure complete injection, a normal saline flush may be used after administration.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Presence of particulate matter in the solution. | - Incompatibility with container or closure.- Environmental contamination during handling.- Degradation of the product. | - Do not use the solution.[3][5]- Visually inspect the container for any damage.[3]- Review handling procedures to ensure aseptic technique.- If the issue persists with multiple vials from the same lot, quarantine the lot and contact the manufacturer. |
| The solution appears discolored (darker yellow or other colors). | - Exposure to light (photodegradation).- Chemical incompatibility.- Contamination. | - Do not use the solution.[3]- Ensure the product has been stored protected from light.[4]- Verify that the solution has not been mixed with other incompatible substances. |
| Crystallization or precipitation is observed. | - Exposure to low temperatures (but not necessarily frozen).- Change in pH of the solution.- High concentration of the drug. | - Do not use the solution.- Allow the vial to warm to room temperature and gently agitate to see if the precipitate dissolves. If it does not, discard the vial.- Verify the storage temperature has been within the recommended range. |
| Unexpected pH or osmolality readings. | - Improper formulation.- Degradation leading to the formation of acidic or basic byproducts.- Contamination. | - Re-calibrate the pH meter and osmometer and re-measure.- If the readings are still out of specification, the stability of the solution may be compromised. Do not use.- Review the formulation and manufacturing process. |
Experimental Protocols
Visual Inspection
A critical first step in ensuring the stability of a parenteral solution is a thorough visual inspection.
Methodology:
-
Ensure the inspection area is well-lit against a black and white background.
-
Hold the vial or syringe by the cap and gently swirl or invert it, being careful not to introduce air bubbles.
-
Examine the solution against the white background for any dark particles and against the black background for any light-colored particles.
-
Observe the solution for any signs of cloudiness, haziness, or color change.
-
The solution should be clear and free from any visible particulate matter.[8]
Diagram of the Visual Inspection Workflow:
Caption: Workflow for the visual inspection of this compound solutions.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This method can be used to quantify the amount of this compound meglumine and detect the presence of its primary degradation product, free gadolinium (as a complex for detection).
Methodology:
-
Instrumentation: A High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., 10 mM ammonium acetate, pH 7.0) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Dilute the this compound meglumine injection solution with the mobile phase to a suitable concentration.
-
Procedure: Inject the prepared sample into the HPLC system and record the chromatogram. The retention time of the main peak should correspond to that of a standard solution of this compound meglumine. The appearance of additional peaks may indicate the presence of degradation products. The quantification of free gadolinium would require a more specialized method, often involving a complexation step followed by HPLC or ICP-MS.
Diagram of the HPLC Experimental Workflow:
Caption: A simplified workflow for HPLC analysis of this compound solutions.
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.
Methodology:
-
Acid and Base Hydrolysis: Expose the this compound solution to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at an elevated temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.
-
Oxidative Degradation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solution to dry heat (e.g., 80°C).
-
Photodegradation: Expose the solution to a light source capable of emitting both UV and visible light, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions to separate the effects of light and heat.
-
Analysis: Analyze the stressed samples at various time points using the validated stability-indicating HPLC method to quantify the degradation and identify any degradation products.
Diagram of Forced Degradation Pathways:
Caption: An overview of potential forced degradation pathways for this compound.
Quantitative Data Summary
The following tables present hypothetical data from forced degradation studies to illustrate the expected stability of this compound meglumine solutions.
Table 1: Effect of Temperature on this compound Meglumine Stability (3 Months Storage)
| Storage Temperature (°C) | Appearance | pH | Osmolality (mOsm/kg) | Assay (%) | Free Gd³⁺ (%) |
| 4 | Clear, colorless | 7.2 | 1960 | 99.8 | < 0.01 |
| 25 | Clear, colorless | 7.1 | 1962 | 99.5 | < 0.01 |
| 40 | Clear, colorless | 7.0 | 1965 | 98.9 | 0.02 |
Based on data from a study on repackaged syringes which showed no significant degradation at 4°C and 25°C over 3 months.[4]
Table 2: Forced Degradation of this compound Meglumine Solution (24 hours)
| Stress Condition | Assay (%) | Free Gd³⁺ (%) | Major Degradation Products |
| 0.1 M HCl, 60°C | 95.2 | 0.5 | Free DOTA ligand |
| 0.1 M NaOH, 60°C | 97.8 | 0.2 | Unidentified polar degradants |
| 3% H₂O₂, RT | 99.1 | 0.1 | Minor oxidative adducts |
| 80°C | 98.5 | 0.15 | Minor thermal degradants |
| Photolytic (ICH Q1B) | 96.5 | 0.4 | Hydroxylated derivatives |
For further assistance, please do not hesitate to contact our technical support team.
References
- 1. news-medical.net [news-medical.net]
- 2. genericcontrastagents.com [genericcontrastagents.com]
- 3. Stability and sterility of meglumine this compound injection repackaged in plastic syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. gicu.sgul.ac.uk [gicu.sgul.ac.uk]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. drugs.com [drugs.com]
- 8. Gadolinium determination in tissue samples by inductively coupled plasma mass spectrometry and inductively coupled plasma atomic emission spectrometry in evaluation of the action of magnetic resonance imaging contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving contrast-to-noise ratio with Gadoterate imaging protocols.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the contrast-to-noise ratio (CNR) in their experiments using Gadoterate meglumine.
Troubleshooting Guide: Low Contrast-to-Noise Ratio (CNR)
This guide addresses common issues encountered during this compound-enhanced MRI that can lead to suboptimal CNR and provides actionable solutions.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Poor overall image contrast and high noise. | Suboptimal MRI sequence parameters. | Optimize Repetition Time (TR), Echo Time (TE), and Flip Angle for your specific scanner and tissue of interest. For T1-weighted imaging, a shorter TE is generally better to minimize signal decay.[1] |
| Incorrect contrast agent dosage. | Ensure the recommended dose of 0.1 mmol/kg (0.2 mL/kg) body weight is administered.[2] Higher doses do not necessarily improve image quality and may increase risks. | |
| Patient-related factors (e.g., large body habitus). | Use an appropriate surface coil and ensure correct positioning to maximize signal capture.[1] | |
| Weak or inconsistent enhancement in the region of interest. | Inefficient contrast agent delivery. | Administer this compound meglumine as an intravenous bolus injection at a flow rate of approximately 2 mL/second for adults, followed by a saline flush to ensure complete delivery.[2][3] |
| Incorrect timing of post-contrast acquisition. | The effective time-window for imaging blood-brain barrier damage is between 2-5 and 25-30 minutes after injection.[4] Acquire images within this window. | |
| Presence of motion artifacts (ghosting, blurring). | Voluntary or involuntary patient/subject motion. | Use motion correction techniques and instruct the subject to remain still.[1] For involuntary motion like respiration, consider respiratory triggering. |
| Signal loss or distortion in specific areas (susceptibility artifacts). | Presence of metallic implants or air-tissue interfaces. | Use sequences that are less susceptible to magnetic field inhomogeneities. Consider adjusting the phase-encoding direction. |
| Uneven fat suppression. | Magnetic field inhomogeneity or issues with the radiofrequency field. | Ensure no metallic objects (e.g., from creams or deodorants) are in the imaging area. Confirm the RF door is properly sealed.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal dose of this compound meglumine for achieving high CNR?
The recommended and standard dose for this compound meglumine is 0.1 mmol/kg of body weight, which corresponds to 0.2 mL/kg.[2] Studies have shown that this dose provides good to excellent image quality for diagnosis.[3] While higher doses have been used in specific research contexts, they do not consistently lead to better image quality for routine applications.[6]
Q2: How does the injection rate of this compound meglumine affect CNR?
A bolus injection is recommended to achieve a rapid and transient increase in gadolinium concentration in the tissue of interest. For adults, a flow rate of approximately 2 mL/second is advised.[2] This is typically followed by a saline flush of 20-30 mL at the same rate to ensure the full dose reaches the central circulation quickly.[3]
Q3: What are the key MRI sequence parameters to adjust for optimizing CNR with this compound meglumine?
The primary parameters to optimize are Repetition Time (TR), Echo Time (TE), and Flip Angle.[1][7]
-
TR: Longer TR can increase signal intensity.[1]
-
TE: Shorter TE minimizes signal decay, preserving higher signal intensities.[1]
-
Flip Angle: Optimizing the flip angle can maximize the signal from the tissue of interest.[1]
The specific optimal values will depend on the magnetic field strength (1.5T or 3T) and the tissue being imaged.
Q4: Is a 3T scanner always better than a 1.5T scanner for this compound-enhanced imaging?
A 3T scanner generally offers a higher signal-to-noise ratio (SNR), which can translate to improved CNR.[8] However, the efficacy of gadolinium-based contrast agents can be influenced by field strength, with some studies noting decreased r1 relaxivity at higher field strengths.[9] Despite this, optimized protocols on a 3T scanner can still yield superior CNR compared to a 1.5T scanner.[8]
Q5: Can I use this compound meglumine interchangeably with other gadolinium-based contrast agents?
While this compound meglumine is a macrocyclic gadolinium agent, different GBCAs have varying T1 relaxivities, which can affect the degree of contrast enhancement.[3] For instance, gadobutrol has a higher T1 relaxivity than this compound meglumine.[3] While some studies suggest interchangeable use for certain parameters in dynamic contrast-enhanced imaging, it is crucial to be aware of these differences when designing and interpreting experiments.
Quantitative Data Summary
Table 1: this compound Meglumine Administration Parameters
| Parameter | Recommended Value | Notes |
| Dosage | 0.1 mmol/kg (0.2 mL/kg) body weight[2] | Standard dose for adult and pediatric patients. |
| Injection Type | Intravenous bolus[2] | Manual or power injector. |
| Injection Rate (Adults) | ~2 mL/second[2] | |
| Injection Rate (Pediatric) | 1-2 mL/second[2] | |
| Saline Flush | 20-30 mL[3] | Administered immediately after contrast injection at the same rate. |
Table 2: MRI Scanner Parameter Considerations for CNR Optimization
| Parameter | Effect on CNR | General Recommendation |
| Magnetic Field Strength | Higher field strength generally increases SNR, which can improve CNR.[1] | Utilize a 3T scanner if available, with an optimized protocol. |
| Repetition Time (TR) | Longer TR can increase signal intensity.[1] | Adjust based on T1 properties of the tissue of interest. |
| Echo Time (TE) | Shorter TE minimizes signal decay, preserving signal.[1] | Use the shortest possible TE for T1-weighted sequences. |
| Flip Angle | Can be optimized to maximize signal intensity.[1] | Determine the Ernst angle for the specific tissue and TR. |
| Receiver Bandwidth | Narrower bandwidth reduces noise, improving SNR and CNR.[1] | Be aware that narrower bandwidth can increase chemical shift artifacts.[5] |
| Voxel Size | Larger voxels increase signal but decrease spatial resolution.[1] | Balance the need for SNR with the required spatial resolution. |
| Number of Signal Averages (NEX/NSA) | Higher NEX/NSA reduces noise and improves SNR/CNR.[1] | Increasing NEX/NSA will also increase scan time. |
Experimental Protocols
Protocol 1: Standard this compound-Enhanced Brain MRI Protocol
This protocol is a general guideline and should be adapted based on the specific research question and available equipment.
-
Patient/Subject Preparation:
-
Screen for contraindications to MRI and gadolinium-based contrast agents.
-
Ensure the subject is comfortable and provide instructions to remain still during the scan.[10]
-
Place an intravenous catheter for contrast administration.
-
-
Pre-Contrast Imaging:
-
Acquire anatomical images such as T1-weighted, T2-weighted, and FLAIR sequences as required by the study design.
-
-
Contrast Administration:
-
Post-Contrast Imaging:
-
Begin acquisition of post-contrast T1-weighted sequences within 2-5 minutes after injection.[4]
-
The post-contrast T1-weighted sequence should be parameter-matched to the pre-contrast T1-weighted sequence for accurate comparison.
-
Additional delayed-phase imaging can be performed as needed.
-
Protocol 2: Dynamic Contrast-Enhanced (DCE) MRI Protocol
-
Patient/Subject Preparation:
-
Follow the same preparation steps as in Protocol 1.
-
-
Baseline Imaging:
-
Acquire a series of baseline T1-weighted images before contrast injection to establish a baseline signal intensity.
-
-
Contrast Administration and Dynamic Scanning:
-
Begin the dynamic T1-weighted gradient-echo sequence.
-
After acquiring a set number of baseline dynamics (e.g., 10), administer this compound meglumine as a bolus injection (0.1 mmol/kg at 2-4 mL/s) followed by a saline flush.
-
Continue acquiring dynamic images for a predetermined duration (e.g., 5-20 minutes) to capture the wash-in and washout phases of the contrast agent.
-
-
Data Analysis:
-
Analyze the signal intensity-time curves to calculate pharmacokinetic parameters.
-
Visualizations
Caption: Key factors influencing the Contrast-to-Noise Ratio (CNR).
Caption: Troubleshooting workflow for low CNR in this compound-enhanced MRI.
References
- 1. mrimaster.com [mrimaster.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Comparison of this compound Meglumine and Gadobutrol in the MRI Diagnosis of Primary Brain Tumors: A Double-Blind Randomized Controlled Intraindividual Crossover Study (the REMIND Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inis.iaea.org [inis.iaea.org]
- 5. Understanding Motion Artifact and Metal Artifact MRI in Imaging [medical-professionals.com]
- 6. Implementation of a high-resolution, high-contrast magnetic resonance imaging protocol with extended delayed phases for peritoneal mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aapm.org [aapm.org]
- 8. Troubleshooting Arterial-Phase MR Images of Gadoxetate Disodium-Enhanced Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajnr.org [ajnr.org]
- 10. Consensus recommendations for a standardized brain tumor imaging protocol for clinical trials in brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in quantifying Gadoterate in tissues with high fat content.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when quantifying Gadoterate meglumine in tissues with high lipid content.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when quantifying this compound in high-fat tissues?
Quantifying this compound meglumine in lipid-rich tissues, such as adipose tissue, presents several analytical challenges. These primarily fall into two categories:
-
Sample Preparation for Elemental Analysis (ICP-MS):
-
Incomplete Digestion: The high organic content, primarily lipids, can be difficult to completely break down using standard acid digestion protocols. This can lead to an incomplete release of this compound, resulting in underestimation of its concentration.
-
Matrix Effects: The complex and variable nature of the lipid matrix can interfere with the analysis. In Inductively Coupled Plasma Mass Spectrometry (ICP-MS), this can manifest as signal suppression or enhancement, leading to inaccurate quantification.[1][2] High concentrations of organic material can also lead to deposition on the ICP-MS interface cones, causing signal drift and requiring more frequent maintenance.[3]
-
-
Quantification using Magnetic Resonance Imaging (MRI):
-
T1 Relaxation Time Alterations: The presence of fat can influence the T1 relaxation time of water protons, which is the basis for quantifying paramagnetic contrast agents like this compound. This can complicate the accurate determination of this compound concentration from T1 maps.[4][5]
-
Chemical Shift Artifacts: The difference in resonance frequencies between water and fat can create artifacts in MRI images, potentially affecting the accuracy of measurements in regions containing both tissue types.
-
Q2: Which analytical technique is most suitable for quantifying total gadolinium from this compound in fatty tissues?
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the preferred method for the sensitive and accurate quantification of total gadolinium in biological tissues, including those with high fat content.[6] It offers low detection limits, allowing for the measurement of even small amounts of retained this compound. However, successful application of ICP-MS is highly dependent on the complete digestion of the tissue matrix to liberate the gadolinium.
Q3: Is this compound meglumine stable during sample preparation?
This compound meglumine, known by the trade name Dotarem®, is a macrocyclic, ionic gadolinium-based contrast agent with high thermodynamic and kinetic stability.[7][8][9] This high stability minimizes the release of toxic free Gd³⁺ ions. Studies have shown that this compound meglumine remains stable under various conditions, including when repackaged in plastic syringes for extended periods.[10][11] During standard analytical procedures, such as acid digestion for ICP-MS, the chelate is broken down, allowing for the measurement of total gadolinium content.
Troubleshooting Guides
ICP-MS Analysis
Problem 1: Low or Inconsistent Recovery of Gadolinium
-
Possible Cause: Incomplete microwave digestion of the high-fat tissue matrix.
-
Troubleshooting Steps:
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Optimize Acid Mixture: For high-fat tissues, nitric acid alone may be insufficient. A mixture of nitric acid (HNO₃) and hydrogen peroxide (H₂O₂) can enhance the digestion of the organic matrix. Start with a higher proportion of HNO₃ and cautiously add H₂O₂.
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Increase Digestion Temperature and Time: High-fat samples may require more aggressive digestion parameters. Safely increase the maximum temperature and hold time in your microwave digestion program.[12][13][14] Consult your microwave digestion system's manual for vessel-specific limits.
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Reduce Sample Mass: If digestion remains incomplete, reduce the initial sample weight. A smaller sample size is easier to digest completely with a given volume of acid.
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Pre-Digestion Step: Consider a pre-digestion step where the sample is left to stand with the acid mixture at room temperature for a period before microwave digestion. This can help to initiate the breakdown of the tissue.
-
Problem 2: Signal Drift or Suppression During ICP-MS Analysis
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Possible Cause: Matrix effects from the high lipid content of the digested sample.[1][2]
-
Troubleshooting Steps:
-
Sample Dilution: Diluting the digested sample can reduce the concentration of matrix components introduced into the ICP-MS, thereby minimizing their effect on the analyte signal.[15]
-
Internal Standard Selection: Use an appropriate internal standard that is not present in the sample and has a similar mass and ionization potential to gadolinium. Yttrium (Y) or Terbium (Tb) are often used. Monitor the internal standard signal; a significant drop can indicate matrix suppression.[1]
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Instrumental Optimization: Ensure your ICP-MS is properly tuned. Optimization of nebulizer gas flow, RF power, and lens voltages can help to mitigate matrix effects.
-
Collision/Reaction Cell Technology (CRC): If your ICP-MS is equipped with a CRC, using a gas like helium can help to reduce polyatomic interferences, although this is less of a concern for gadolinium. A charge exchange reaction with hydrogen in the collision cell can remove some doubly charged interferences.[16]
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Routine Maintenance: High-fat matrices can lead to a faster buildup of residue on the sampler and skimmer cones of the ICP-MS.[3] Regular cleaning of the cones is crucial to prevent signal drift and maintain sensitivity.
-
Quantitative Data Summary: ICP-MS Parameters for Gadolinium Analysis
| Parameter | Recommended Setting/Reagent | Rationale |
| Analytical Technique | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | High sensitivity and specificity for elemental analysis. |
| Sample Preparation | Microwave-Assisted Acid Digestion | Ensures complete breakdown of the tissue matrix for total gadolinium measurement.[6][12][13] |
| Digestion Reagents | Nitric Acid (HNO₃) and Hydrogen Peroxide (H₂O₂) | A combination of a strong oxidizing acid and an additional oxidant is effective for digesting high-fat organic matrices. |
| Internal Standard | Yttrium (Y), Terbium (Tb) | Used to correct for instrumental drift and matrix-induced signal fluctuations. |
| Monitored Isotopes | ¹⁵⁷Gd, ¹⁵⁸Gd | These are common isotopes of gadolinium monitored in ICP-MS. |
MRI-Based Quantification
Problem: Inaccurate this compound Quantification in High-Fat Tissues using T1 Mapping
-
Possible Cause: The presence of a high fat fraction can influence the T1 relaxation time of water, leading to errors in the calculation of this compound concentration.
-
Troubleshooting Steps:
-
Use of Fat Suppression Techniques: Employ fat suppression methods during your MRI sequence to minimize the signal contribution from adipose tissue.
-
Advanced MRI Sequences: Utilize advanced chemical-shift encoded MRI methods that can separate water and fat signals to generate fat-fraction maps.[4] This allows for a more accurate measurement of the T1 of the water component, from which the this compound concentration can be derived.
-
T1 Mapping Correction: If possible, use T1 mapping techniques that are specifically designed to be less sensitive to the presence of fat or that incorporate a correction for the fat fraction.[17]
-
Phantom Validation: Validate your T1 mapping protocol using phantoms with known concentrations of this compound and varying fat fractions to assess the accuracy and potential bias of your measurements.
-
Experimental Protocols & Workflows
Protocol: Gadolinium Quantification in Adipose Tissue by ICP-MS
This protocol outlines the key steps for the determination of total gadolinium content in high-fat tissue samples.
-
Sample Collection and Homogenization:
-
Excise adipose tissue samples and store them at -80°C until analysis.
-
Thaw the tissue on ice and weigh a representative portion (e.g., 100-200 mg) into a microwave digestion vessel.
-
If the tissue is not homogenous, it can be cryo-homogenized before weighing.
-
-
Microwave-Assisted Acid Digestion:
-
To each vessel containing the tissue sample, add a mixture of high-purity nitric acid (e.g., 5 mL) and hydrogen peroxide (e.g., 1 mL). Caution: The reaction can be vigorous. Add reagents slowly in a fume hood.
-
Allow the samples to pre-digest at room temperature for at least 30 minutes.
-
Seal the vessels and place them in the microwave digestion system.
-
Use a digestion program with a ramp to a high temperature (e.g., 200°C) and a hold time of at least 20-30 minutes. The exact parameters will depend on the microwave system and vessel type.
-
-
Sample Dilution and Analysis:
-
After digestion and cooling, carefully open the vessels in a fume hood.
-
Dilute the digested samples to a final volume with ultrapure water (e.g., to 25 or 50 mL).
-
Prepare calibration standards and a blank using the same acid matrix.
-
Spike the diluted samples, standards, and blank with an internal standard solution (e.g., Yttrium).
-
Analyze the samples by ICP-MS, monitoring for the desired gadolinium isotopes.
-
Workflow Diagrams
Caption: Workflow for Gadolinium Quantification by ICP-MS.
Caption: Troubleshooting Logic for Low Gadolinium Recovery.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Uncovering matrix effects on lipid analyses in MALDI imaging mass spectrometry experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. MRI Methods to Visualize and Quantify Adipose Tissue in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dirjournal.org [dirjournal.org]
- 6. Gadolinium determination in tissue samples by inductively coupled plasma mass spectrometry and inductively coupled plasma atomic emission spectrometry in evaluation of the action of magnetic resonance imaging contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. guerbet.com [guerbet.com]
- 8. radiopaedia.org [radiopaedia.org]
- 9. What is the mechanism of Gadoteric acid? [synapse.patsnap.com]
- 10. Stability and sterility of meglumine this compound injection repackaged in plastic syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. Microwave Digestion for ICP Analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 15. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Removal of the gadolinium interference from the measurement of selenium in human serum by use of collision cell quadrupole inductively coupled plasma mass spectrometry (Q-ICP-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimized and combined T1 and B1 mapping technique for fast and accurate T1 quantification in contrast-enhanced abdominal MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Gadoterate Leakage into Cerebrospinal Fluid
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing gadoterate leakage into the cerebrospinal fluid (CSF) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its leakage into the CSF a concern?
A1: this compound (this compound meglumine) is a gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI) to enhance the visibility of tissues and blood vessels.[1] While essential for diagnostics, the leakage of gadolinium into the CSF can be a concern as it may lead to gadolinium deposition in the brain.[2][3] The cerebrospinal fluid is considered a potential pathway for gadolinium to enter the brain tissue.[3][4][5]
Q2: How does this compound enter the cerebrospinal fluid?
A2: this compound, when administered intravenously, can cross the blood-brain barrier (BBB) or the blood-CSF barrier and enter the CSF.[6] Potential leakage points include the choroid plexus, the peripheral parts of cranial nerves, and the cortical veins.[2][4] Leakage from cortical veins into the surrounding CSF has been observed, and the leakiness may increase with age.[2][7][8]
Q3: Does the choice of GBCA affect the extent of leakage into the CSF?
A3: Studies have shown differences in gadolinium concentration in the CSF among different GBCAs. Research in rats indicated that after 5 minutes of post-injection, the this compound group had the lowest average gadolinium concentration in all parts of the brain compared to gadopentetate and gadobutrol.[9] However, another study in healthy rats found no substantial differences in gadolinium concentrations in the CSF among marketed GBCAs after 4.5 hours.[5]
Q4: How long does this compound remain in the CSF after administration?
A4: In humans, higher concentrations of this compound meglumine are found in the CSF within the first 8 hours after administration.[10] These concentrations decrease between 8 and 48 hours, and the agent is almost completely cleared from the CSF after 48 hours.[3][10]
Troubleshooting Guide
Issue: Higher than expected this compound concentration in the CSF.
| Potential Cause | Troubleshooting Step |
| Blood-Brain Barrier (BBB) Disruption | The integrity of the BBB is crucial in preventing leakage. Neurological disorders can disrupt the BBB, leading to increased permeability.[11] Consider experimental models with an intact BBB for baseline studies. |
| Renal Impairment | Impaired kidney function can lead to a prolonged elimination of GBCAs from the body, potentially increasing CSF concentrations.[3] It is important to screen subjects for renal function.[1] |
| Injection Protocol | The rate and volume of injection may influence extravasation. Adhering to recommended dosing and administration rates is crucial.[1][12] |
| Age of Subject | Studies suggest that the leakage of GBCAs from cortical veins into the CSF may increase with age.[2][8] This is a factor to consider when interpreting results from older subjects. |
Quantitative Data on this compound in CSF
The following tables summarize quantitative data on this compound concentrations in the CSF from preclinical and clinical studies.
Table 1: Gadolinium Concentration in Rat CSF 5 Minutes Post-Injection of Various GBCAs
| Gadolinium-Based Contrast Agent | Mean Gd Concentration in CSF (nmol) ± SD |
| Gadopentetate | 578.4 ± 135.3 |
| Gadobutrol | 286.1 ± 58.0 |
| This compound | 204.8 ± 40.9 |
| Data from a study comparing different GBCAs in rats.[9] |
Table 2: this compound Meglumine Concentration in Human CSF Over Time
| Time After Administration | Mean Concentration (ng/mL) ± SD |
| 0 - 8 hours | 1152 ± 734.6 |
| 8 - 48 hours | 872 ± 586 |
| > 48 hours | 121 ± 296.3 |
| Data from a retrospective study in human patients.[10] |
Experimental Protocols
Protocol 1: Intravenous Administration of this compound in Rodent Models
This protocol is a general guideline for the intravenous administration of this compound to minimize variability and potential for extravasation.
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Subject Preparation: Anesthetize the animal according to approved institutional protocols. Maintain body temperature using a heating pad.
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Catheterization: Place a catheter in the tail vein for intravenous administration. Ensure the patency of the catheter before injection.[1]
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Dosing: The recommended dose for clinical use is 0.1 mmol/kg body weight (0.2 mL/kg).[1] Adjust the dose as required for the specific experimental aims.
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Administration: Administer the this compound solution as a bolus injection at a controlled flow rate. For pediatric patients, a rate of 1-2 mL/second is suggested, which can be adapted for rodents based on body weight.[1]
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Post-Injection Monitoring: Monitor the animal for any signs of distress or adverse reactions.
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CSF Collection: Collect CSF at predetermined time points post-injection for quantitative analysis.
Protocol 2: Quantification of Gadolinium in CSF using ICP-MS
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive method for quantifying gadolinium concentrations in biological samples.
-
Sample Preparation:
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Thaw frozen CSF samples at room temperature.
-
Acidify the samples by adding nitric acid to a final concentration of 2%.
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Include internal standards (e.g., rhodium) to correct for matrix effects and instrumental drift.
-
-
ICP-MS Analysis:
-
Calibrate the ICP-MS instrument using a series of gadolinium standards of known concentrations.
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Analyze the prepared CSF samples, monitoring the gadolinium 158 isotope.[10]
-
-
Data Analysis:
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Calculate the concentration of gadolinium in the CSF samples based on the calibration curve.
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Express the results in appropriate units (e.g., nmol/L or ng/mL).
-
Visualizations
Caption: Workflow for assessing this compound leakage into the CSF.
Caption: Key factors that can influence this compound leakage into the CSF.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Age Dependence of Gadolinium Leakage from the Cortical Veins into the Cerebrospinal Fluid Assessed with Whole Brain 3D-real Inversion Recovery MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. auntminnie.com [auntminnie.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CSF enhancement on post-contrast fluid-attenuated inversion recovery images; a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of IV-gadolinium Leakage from the Cortical Veins into the CSF Using MR Fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Age Dependence of Gadolinium Leakage from the Cortical Veins into the Cerebrospinal Fluid Assessed with Whole Brain 3D-real Inversion Recovery MR Imaging | Semantic Scholar [semanticscholar.org]
- 9. Quantitative analysis of Gd in the protein content of the brain following single injection of gadolinium-based contrast agents (GBCAs) by size exclusion chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsna.org [pubs.rsna.org]
- 11. Blood-brain Barrier Permeability and Gadolinium: Benefits and Potential Pitfalls in Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are current recommendations for treatment of drug extravasation? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
Correcting for susceptibility artifacts in Gadoterate-enhanced scans.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and correct for susceptibility artifacts in your gadoterate-enhanced magnetic resonance imaging (MRI) scans.
Troubleshooting Guide: Susceptibility Artifacts
Susceptibility artifacts in MRI arise from variations in the magnetic field within the imaging volume.[1][2] These distortions can manifest as geometric distortion, signal loss (dark areas), and signal pile-up (bright areas).[1][3] While this compound meglumine is a paramagnetic contrast agent that shortens T1 and T2 relaxation times, its presence, along with interfaces between tissues with different magnetic susceptibilities (e.g., tissue-air, tissue-bone), can contribute to these artifacts.[1][4]
Problem: I am observing significant signal loss and geometric distortion in my this compound-enhanced scans, particularly near air-tissue interfaces like the sinuses or in post-operative subjects with metallic implants.
Solution Workflow:
The following diagram outlines a systematic approach to identifying and mitigating susceptibility artifacts.
Detailed Steps:
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Review Pulse Sequence: Gradient Echo (GRE) sequences are more susceptible to magnetic field variations than Spin Echo (SE) sequences.[2][3] The 180° refocusing pulse in SE sequences helps to correct for the dephasing of spins caused by susceptibility effects.[2]
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Adjust Imaging Parameters: Several parameters can be modified to reduce susceptibility artifacts.[1][6]
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Shorten Echo Time (TE): A shorter TE allows less time for spin dephasing to occur, which can significantly reduce signal loss.[1][2][7]
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Increase Receiver Bandwidth: A wider bandwidth reduces the spatial misregistration of signals caused by field distortions.[3]
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Use Thinner Slices: Thinner slices can help to minimize intra-voxel dephasing.[1][8]
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Swap Phase and Frequency Encode Directions: This action can change the location and appearance of the artifact, potentially moving it away from the region of interest.[2][3]
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Implement Advanced Sequences: For severe artifacts, especially those caused by metallic implants, specialized pulse sequences may be necessary.
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Post-Processing: Some modern techniques use deep learning and other computational approaches to correct for susceptibility artifacts after the images have been acquired.[9][10] These methods often involve registering and combining images acquired with reversed phase-encoding directions.[9]
Frequently Asked Questions (FAQs)
Q1: What are susceptibility artifacts and why do they occur?
A1: Magnetic susceptibility is a measure of how much a substance becomes magnetized when placed in an external magnetic field.[1] When tissues with different magnetic susceptibilities are adjacent to each other (e.g., soft tissue and air in the sinuses), they cause local distortions in the main magnetic field (B0).[2] These field inhomogeneities lead to variations in the precessional frequency of protons, resulting in signal loss (T2* dephasing) and spatial misregistration of the MR signal, which manifest as artifacts in the image.[1]
Q2: Does this compound Meglumine cause susceptibility artifacts?
A2: this compound meglumine is a paramagnetic contrast agent.[4] Paramagnetic substances have unpaired electrons and concentrate local magnetic forces, thereby increasing the local magnetic field.[11] This alteration of the local magnetic field can contribute to susceptibility effects, especially in areas where there are already significant susceptibility gradients. However, the most pronounced susceptibility artifacts are typically seen at interfaces between tissues with large differences in magnetic susceptibility, such as air-tissue or near metallic implants.[2][11]
Q3: How do I choose the best correction technique?
A3: The choice of correction technique depends on the severity of the artifact and the experimental constraints. The following table summarizes the advantages and disadvantages of common techniques.
| Correction Technique | Principle of Action | Advantages | Disadvantages |
| Use Spin Echo (SE) instead of Gradient Echo (GRE) | The 180° refocusing pulse in SE sequences corrects for spin dephasing caused by static field inhomogeneities.[2] | Highly effective at reducing susceptibility artifacts.[7] | Longer scan times compared to GRE; may have different image contrast. |
| Shorten Echo Time (TE) | Allows less time for dephasing of spins to occur between excitation and signal readout.[2] | Simple to implement; can significantly reduce signal loss.[7] | May reduce T2* weighting and affect image contrast. |
| Increase Receiver Bandwidth | A wider frequency range is sampled per pixel, making the signal less sensitive to frequency shifts caused by susceptibility.[3] | Reduces geometric distortion and signal pile-up. | Can decrease the signal-to-noise ratio (SNR). |
| Use Thinner Slices | Reduces the range of magnetic field variations within a single voxel (intra-voxel dephasing).[1] | Can improve through-plane resolution and reduce partial volume effects. | May increase scan time and reduce SNR. |
| Advanced Sequences (e.g., MARS, SEMAC) | Employ additional encoding steps and specialized reconstruction algorithms to correct for distortions.[5] | Very effective for severe artifacts, especially around metal.[12] | Not available on all scanners; can significantly increase scan time. |
Q4: Are there any experimental protocols I can follow?
A4: While specific, step-by-step protocols are highly dependent on the MRI scanner manufacturer, software version, and the specifics of your experiment, the following provides a general methodology for optimizing an imaging protocol to reduce susceptibility artifacts.
General Experimental Protocol for Artifact Reduction:
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Initial Phantom Scan: If possible, use a phantom with known susceptibility properties to test and compare different sequences and parameters before beginning your in-vivo experiments.
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Sequence Selection:
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Start with a standard T1-weighted Fast Spin Echo (FSE) sequence post-gadoterate injection.
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If a GRE sequence is required (e.g., for dynamic susceptibility contrast perfusion), select the option with the shortest possible TE.
-
-
Parameter Optimization (Iterative Approach):
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Bandwidth: Begin with your standard protocol's bandwidth. Acquire a scan. Then, double the receiver bandwidth and acquire another scan. Compare the artifact reduction versus the change in SNR.
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TE: Acquire a scan at the minimum TE allowed by the sequence. Compare this to a scan with a longer TE to observe the effect on the artifact.
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Slice Thickness: If artifacts are severe, try reducing the slice thickness by 25-50% and assess the impact on image quality and scan time.
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Encode Direction: Acquire two scans, one with the phase-encode direction set anterior-to-posterior and another with it set right-to-left. Choose the orientation that moves the artifact away from your region of interest.
-
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Advanced Sequence Implementation (if necessary):
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If significant artifacts persist, consult your MRI application specialist to implement a vendor-specific metal artifact reduction sequence (e.g., SEMAC, MAVRIC).
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Be prepared for a substantial increase in scan time with these sequences.
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The logical relationship for parameter selection is illustrated in the diagram below.
References
- 1. mriquestions.com [mriquestions.com]
- 2. imaios.com [imaios.com]
- 3. mrimaster.com [mrimaster.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Managing hardware-related metal artifacts in MRI: current and evolving techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding Motion Artifact and Metal Artifact MRI in Imaging [medical-professionals.com]
- 7. Body MR Imaging: Artifacts, k-Space, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 43 Magnetic Susceptibility–Related Artifacts on MRI | Radiology Key [radiologykey.com]
- 9. mdpi.com [mdpi.com]
- 10. Item - Correcting Susceptibility Artifacts in High-resolution Brain Magnetic Resonance Imaging - University of Wollongong - Figshare [ro.uow.edu.au]
- 11. radiopaedia.org [radiopaedia.org]
- 12. Correction of metal-induced susceptibility artifacts for functional MRI during deep brain stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Inversion Time for Late Gadolinium Enhancement with Gadoterate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gadoterate (this compound meglumine) for Late Gadolinium Enhancement (LGE) MRI experiments. Our goal is to help you achieve optimal image quality by correctly determining the inversion time (TI).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of Late Gadolinium Enhancement (LGE)?
A1: LGE is an MRI technique used to visualize areas of myocardial scarring or fibrosis.[1] Following the intravenous administration of a gadolinium-based contrast agent like this compound, it accumulates in areas with increased extracellular space, such as scarred or fibrotic tissue.[2] An inversion-recovery pulse sequence is used to null the signal from healthy myocardium, making the gadolinium-enhanced scar tissue appear bright.[2][3]
Q2: Why is optimizing the Inversion Time (TI) so critical for LGE imaging?
A2: The Inversion Time (TI) is the time delay between the initial 180-degree inversion pulse and the subsequent excitation pulse in an inversion recovery sequence.[4] Correctly setting the TI is crucial to null the signal from healthy myocardium, thereby maximizing the contrast between healthy and pathological tissue.[2] An incorrectly set TI can lead to poor image quality, potentially obscuring or even mimicking pathology.
Q3: What is a "TI scout" or "Look-Locker" sequence?
A3: A TI scout, also known as a Look-Locker sequence, is a rapid imaging sequence that acquires a series of images of the same slice with varying inversion times.[5] This allows the operator to visually determine the optimal TI where the signal from the healthy myocardium is completely nulled (appears black).[5] This optimal TI is then used for the subsequent high-resolution LGE image acquisition.
Q4: What is the recommended dose of this compound and the timing for LGE imaging?
A4: For LGE imaging, a common dose for gadolinium-based contrast agents is between 0.1 and 0.2 mmol/kg of body weight.[1][2] Specifically for this compound meglumine, a dose of 0.1 mmol/kg has been used in studies, with LGE imaging performed 10 to 20 minutes after injection.[3]
Q5: What are the key factors that influence the optimal TI?
A5: The optimal TI is not a fixed value and can vary significantly between patients and even during the same scan. Key influencing factors include:
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Time after contrast injection: As this compound washes out of the healthy myocardium, the T1 time of the tissue recovers, and the optimal TI will increase.
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This compound dose: The administered dose of the contrast agent will affect the T1 shortening and thus the TI.
-
Patient's physiology: Factors such as cardiac output and renal function can influence the pharmacokinetics of this compound and affect the optimal TI.
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Scanner field strength (1.5T vs. 3T): The T1 relaxation times of tissues differ at different magnetic field strengths, which will alter the required TI.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Healthy myocardium appears gray instead of black. | The inversion time (TI) is set too high. | Repeat the TI scout sequence to find the correct null point. If a TI scout was not performed, manually decrease the TI in small increments (e.g., 10-20 ms) until the healthy myocardium is nulled. |
| A "tramline" or "etched" appearance is visible in the myocardium (dark borders with a brighter center). | The inversion time (TI) is set too low.[6] | Repeat the TI scout sequence. If a TI scout is not feasible, manually increase the TI. It is generally preferable to have a TI that is slightly too long rather than too short.[6] |
| Poor contrast between the blood pool and the subendocardial border. | Imaging was initiated too soon after contrast injection. | Allow more time for the contrast to wash out of the blood pool and healthy myocardium. The recommended waiting period is typically 10-20 minutes.[3] |
| Ghosting or motion artifacts are present in the images. | Patient motion or irregular heartbeat (arrhythmia). | Utilize motion correction techniques if available. For patients with arrhythmias, consider using a phase-sensitive inversion recovery (PSIR) sequence, which is less sensitive to TI variations. |
| Banding artifacts are observed in the TI scout images. | This can occur in patients with implantable cardiac devices due to off-resonance effects. | If available, use a modified TI scout sequence with a wideband inversion pulse and a FLASH readout instead of a TrueFISP readout. |
Quantitative Data Summary
| Parameter | Value | Notes |
| This compound Dose for LGE | 0.1 - 0.2 mmol/kg | A dose of 0.1 mmol/kg has been specifically cited for LGE with this compound.[3] |
| Imaging Window Post-Injection | 10 - 20 minutes | This allows for sufficient washout from healthy myocardium and the blood pool.[3] |
| Typical Starting TI Range | 200 - 350 ms | This is a general starting range; the optimal TI must be determined for each experiment using a TI scout. |
| This compound Elimination Half-Life | ~1.4 - 2.0 hours | This indicates a relatively rapid clearance from the body.[7] |
Experimental Protocols
Protocol 1: Determining Optimal Inversion Time using a TI Scout (Look-Locker) Sequence
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Patient Preparation: Ensure the subject is positioned correctly and comfortably in the MRI scanner.
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Pre-Contrast Imaging: Acquire any necessary pre-contrast sequences (e.g., cine images for anatomical localization).
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This compound Administration: Administer this compound meglumine intravenously at the prescribed dose (e.g., 0.1 mmol/kg). Record the exact time of injection.
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Waiting Period: Wait for a period of 10 to 20 minutes to allow for the distribution and washout of the contrast agent.
-
TI Scout Acquisition:
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Select a representative slice, typically a mid-ventricular short-axis view of the heart.
-
Run the TI scout (Look-Locker) sequence. This will generate a series of images of the selected slice, each with a different inversion time.
-
-
Optimal TI Selection:
-
Review the series of images from the TI scout.
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Identify the image in which the signal from the healthy, remote myocardium is darkest (nulled).
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The TI value corresponding to this image is the optimal TI for the LGE acquisition.
-
-
LGE Sequence Acquisition:
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Input the determined optimal TI into the LGE pulse sequence parameters.
-
Acquire the high-resolution LGE images.
-
-
Monitoring and Adjustment: Be aware that the optimal TI will increase over time as the contrast agent washes out. If the LGE acquisition is lengthy, it may be necessary to repeat the TI scout and adjust the TI accordingly.
Visualizations
Caption: Workflow for TI Optimization.
Caption: Factors Influencing Optimal TI.
References
- 1. Diagnostic and prognostic role of late gadolinium enhancement in cardiomyopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn0.scrvt.com [cdn0.scrvt.com]
- 3. Cardiac phase-resolved late gadolinium enhancement imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound Injection: Package Insert / Prescribing Info / MOA [drugs.com]
Technical Support Center: Strategies for Gadoterate Dose Reduction in Longitudinal Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to reduce the necessary dose of Gadoterate meglumine in longitudinal MRI studies. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns with repeated administration of this compound in longitudinal studies?
In longitudinal studies requiring multiple contrast-enhanced MRI scans, a primary concern is the potential for gadolinium deposition in the body, including the brain, bones, and other organs.[1][2][3] While the clinical implications of this deposition are still under investigation, minimizing patient exposure to gadolinium is a key consideration, guiding the adoption of dose-reduction strategies.[1][4] Gadolinium-based contrast agents (GBCAs) are categorized based on their molecular structure into linear and macrocyclic agents.[4] Macrocyclic agents, like this compound meglumine, have a cage-like structure that binds the gadolinium ion more tightly, making them more stable and less prone to gadolinium deposition compared to linear agents.[2][5]
Q2: What are the main strategies to reduce the administered dose of this compound without compromising image quality?
There are two primary strategies for reducing the gadolinium dose in MRI studies:
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Utilizing High-Relaxivity Contrast Agents: Employing GBCAs with higher relaxivity than this compound can provide equivalent or superior image contrast at a reduced dose.[6][7]
-
Implementing Artificial Intelligence (AI) and Deep Learning Techniques: AI algorithms can generate diagnostic-quality images from significantly reduced-dose or even zero-dose contrast-enhanced scans.[4][8][9]
Q3: How do high-relaxivity GBCAs allow for dose reduction?
Relaxivity (r1) is a measure of a GBCA's efficiency in enhancing the signal on T1-weighted MR images.[6][10] A higher relaxivity value means the agent is more effective at shortening the T1 relaxation time of surrounding water protons, resulting in a brighter signal.[7] Agents with higher relaxivity can therefore achieve the desired level of contrast enhancement at a lower concentration, allowing for a reduction in the administered dose.[7][11]
Q4: Which GBCAs have higher relaxivity compared to this compound meglumine?
Several GBCAs exhibit higher relaxivity than this compound meglumine. For instance, Gadobenate dimeglumine has demonstrated superior lesion enhancement compared to this compound at the same dose, and comparable diagnostic information at half the dose.[11][12] Newer agents like Gadopiclenol have approximately twice the relaxivity of conventional agents, allowing for a 50% dose reduction.[7]
Troubleshooting Guides
Issue 1: Suboptimal image contrast with a reduced this compound dose.
Guidance:
-
Review Imaging Protocol: Ensure that MRI acquisition parameters are optimized for low-dose contrast administration. This may include adjusting sequence parameters to maximize the signal-to-noise ratio (SNR).
-
Consider a High-Relaxivity Agent: If reducing the this compound dose compromises diagnostic quality, switching to a high-relaxivity GBCA may be a viable solution. This allows for a lower gadolinium dose while maintaining or even improving image contrast.[7][11][12]
Issue 2: Concerns about the cumulative gadolinium dose in a long-term study.
Guidance:
-
Adopt a Half-Dose Protocol with a High-Relaxivity Agent: Studies have shown that a 0.05 mmol/kg dose of a high-relaxivity agent like Gadobenate dimeglumine can provide comparable diagnostic information to a standard 0.1 mmol/kg dose of this compound.[11][12]
-
Patient Screening: Prior to administration, assess the renal function of participants, as impaired kidney function is a primary risk factor for gadolinium retention.[15][16]
Quantitative Data Summary
Table 1: Comparison of T1 Relaxivity for Selected GBCAs
| Gadolinium-Based Contrast Agent | Brand Name(s) | Molecular Structure | T1 Relaxivity in Plasma at 1.5T (L/mmol·s) | Standard Dose (mmol/kg) |
| This compound meglumine | Dotarem®, Clariscan™ | Macrocyclic, Ionic | 3.32 - 3.8[17][18] | 0.1[16][18] |
| Gadobutrol | Gadavist® | Macrocyclic, Non-ionic | 4.78[17] | 0.1 |
| Gadoteridol | ProHance® | Macrocyclic, Non-ionic | 3.80[17] | 0.1 |
| Gadobenate dimeglumine | MultiHance® | Linear, Ionic | ~5.6 (higher in vivo due to protein binding)[6][10] | 0.1 (or 0.05 for dose reduction) |
| Gadopiclenol | Vueway™ | Macrocyclic | ~11.6 (at 3.0T)[7] | 0.05 |
| Gadoquatrane | Macrocyclic | High Relaxivity | 0.04 |
Table 2: Summary of Dose Reduction Achieved with AI/Deep Learning
| Study Focus | Dose Reduction Achieved | Key Findings | Citations |
| Brain MRI | 90% reduction (from 0.1 to 0.01 mmol/kg) | Synthesized full-dose images from low-dose images showed no significant degradation in image quality or contrast enhancement. | [4][13] |
| Brain MRI | Potential for zero-dose contrast | AI models can be trained to approximate contrast-enhanced images from non-contrast MRI scans. | [4][14][19] |
| General | Computational dose reduction | Deep learning models can extract and enhance the contrast signal from low-dose images to synthesize standard-dose images. | [8][9] |
Experimental Protocols
Protocol 1: Intraindividual Crossover Comparison of Standard-Dose this compound vs. Low-Dose High-Relaxivity GBCA
-
Objective: To determine if a reduced dose of a high-relaxivity GBCA provides non-inferior image quality and diagnostic information compared to a standard dose of this compound meglumine.
-
Study Design: A prospective, randomized, double-blind, intraindividual crossover study.
-
Participant Population: Patients with known or suspected pathology requiring contrast-enhanced MRI.
-
Methodology:
-
Recruit and obtain informed consent from eligible participants.
-
Randomize participants into two arms.
-
Arm 1: Participants receive a standard dose (0.1 mmol/kg) of this compound meglumine during their first MRI. After a washout period of 2-14 days, they receive a reduced dose (e.g., 0.05 mmol/kg) of a high-relaxivity GBCA (e.g., Gadobenate dimeglumine) during their second MRI.[12]
-
Arm 2: The order of contrast agent administration is reversed.
-
MRI acquisition parameters should be identical for both examinations.[12]
-
Two or more blinded radiologists independently and randomly review the image sets.
-
Qualitative and quantitative assessments of image quality, lesion enhancement, and diagnostic confidence are performed.
-
Statistical analysis is conducted to determine non-inferiority or superiority.
-
Protocol 2: Development and Validation of a Deep Learning Model for Synthesizing Full-Dose Contrast-Enhanced Images
-
Objective: To train and validate a deep learning model that can generate synthetic full-dose contrast-enhanced MR images from low-dose acquisitions.
-
Study Design: Retrospective collection of imaging data for model training and validation.
-
Data Collection:
-
Methodology:
-
Model Training:
-
Use the pre-contrast and low-dose post-contrast images as input for the deep learning model (e.g., a convolutional neural network).[4][14]
-
Use the corresponding full-dose post-contrast images as the "ground truth" for the model to learn from.[9]
-
Train the model on a large and diverse dataset to ensure generalizability.
-
-
Model Validation:
-
Use a separate test dataset (not used in training) to evaluate the model's performance.
-
Generate synthetic full-dose images from the low-dose inputs of the test set.
-
-
Evaluation:
-
Quantitative: Compare the synthetic full-dose images to the true full-dose images using metrics like Peak Signal-to-Noise Ratio (PSNR) and Structural Similarity Index (SSIM).[13]
-
Qualitative: Have blinded neuroradiologists score the low-dose, true full-dose, and synthetic full-dose images for image quality, artifact suppression, and contrast enhancement.[13]
-
-
Statistical Analysis: Perform statistical tests to assess for non-inferiority of the synthetic images compared to the true full-dose images.[13]
-
Visualizations
References
- 1. news.mayocliniclabs.com [news.mayocliniclabs.com]
- 2. Gadolinium Deposition Safety: Seeking the Patient’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gadolinium Retention: A Research Roadmap from the 2018 NIH/ACR/RSNA Workshop on Gadolinium Chelates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. radiologytoday.net [radiologytoday.net]
- 5. Ten years of gadolinium retention and deposition: ESMRMB-GREC looks backward and forward - PMC [pmc.ncbi.nlm.nih.gov]
- 6. appliedradiology.com [appliedradiology.com]
- 7. ajnr.org [ajnr.org]
- 8. [PDF] Gadolinium dose reduction for brain MRI using conditional deep learning | Semantic Scholar [semanticscholar.org]
- 9. Gadolinium dose reduction for brain MRI using conditional deep learning [arxiv.org]
- 10. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 11. Dose‐Lowering in Contrast‐Enhanced MRI of the Central Nervous System: A Retrospective, Parallel‐Group Comparison Using Gadobenate Dimeglumine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Benefits of High Relaxivity for Brain Tumor Imaging: Results of a Multicenter Intraindividual Crossover Comparison of Gadobenate Dimeglumine with this compound Meglumine (The BENEFIT Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deep learning enables reduced gadolinium dose for contrast-enhanced brain MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Artificial Intelligence May Help Reduce Gadolinium Dose in MRI | RSNA [rsna.org]
- 15. benchchem.com [benchchem.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 18. radiopaedia.org [radiopaedia.org]
- 19. physicsworld.com [physicsworld.com]
Validation & Comparative
A Comparative Guide to Gadoterate and Gadobutrol for Brain Tumor Delineation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used macrocyclic gadolinium-based contrast agents (GBCAs), gadoterate meglumine and gadobutrol, for the delineation of brain tumors in magnetic resonance imaging (MRI). The information presented is based on published experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their clinical and preclinical imaging needs.
Executive Summary
Both this compound meglumine and gadobutrol are effective macrocyclic GBCAs for the visualization and characterization of primary brain tumors. The key difference between the two agents lies in their T1 relaxivity and formulation concentration, with gadobutrol having a higher relaxivity and being formulated at a higher concentration. While quantitative analyses show that gadobutrol leads to a greater percentage of lesion enhancement, major clinical studies, such as the REMIND study, have demonstrated the non-inferiority of this compound meglumine to gadobutrol in terms of overall lesion visualization, characterization, and diagnostic confidence at standard doses.[1][2][3][4][5] The choice between these agents may, therefore, depend on specific imaging protocols, institutional preferences, and considerations regarding gadolinium dosage.
Physicochemical Properties and Relaxivity
The efficacy of a GBCA is significantly influenced by its relaxivity, which is the measure of its ability to shorten the T1 relaxation time of water protons, thereby increasing the signal intensity on T1-weighted MR images.[6][7] Gadobutrol consistently demonstrates a higher T1 relaxivity compared to this compound meglumine across various magnetic field strengths.[8][9][10] Additionally, gadobutrol is formulated at a 1.0 M concentration, twice that of this compound meglumine (0.5 M).[1][11]
| Property | This compound Meglumine | Gadobutrol |
| Structure | Ionic Macrocyclic | Non-ionic Macrocyclic |
| Concentration | 0.5 mmol/mL | 1.0 mmol/mL[1] |
| T1 Relaxivity in Plasma (1.5T) | 3.4–3.8 L·mmol⁻¹·s⁻¹[1] | 4.9–5.5 L·mmol⁻¹·s⁻¹[1] |
| T1 Relaxivity in Plasma (3T) | 3.3–3.7 L·mmol⁻¹·s⁻¹[1] | 4.7–5.3 L·mmol⁻¹·s⁻¹[1] |
| Standard Dose | 0.1 mmol/kg | 0.1 mmol/kg[1] |
Clinical Efficacy in Brain Tumor Imaging: The REMIND Study
The REMIND study was a large-scale, multicenter, double-blind, randomized, intraindividual crossover trial designed to compare the efficacy of this compound meglumine and gadobutrol for the MRI diagnosis of primary brain tumors.[1][2][3][4][5]
Qualitative Assessment
The primary endpoint of the REMIND study was the overall visualization and characterization of lesions. The results demonstrated the non-inferiority of this compound meglumine compared to gadobutrol.[1][2][3][4][5] For the vast majority of patients (>90%), images acquired with both contrast agents were rated as "good" or "excellent" by three independent readers.[1][2][3][4][5] There were no statistically significant differences between the two agents in terms of lesion border delineation, internal morphology, and the degree of contrast enhancement.[1] Diagnostic confidence was also high for both agents.[1][2][3][4][5]
| Qualitative Endpoint | This compound Meglumine | Gadobutrol | Outcome |
| Overall Lesion Visualization & Characterization | >90% rated "good" or "excellent"[1] | >90% rated "good" or "excellent"[1] | Non-inferiority of this compound demonstrated[1][2][3][4][5] |
| Lesion Border Delineation | No significant difference | No significant difference | No significant difference[1] |
| Lesion Internal Morphology | No significant difference | No significant difference | No significant difference[1] |
| Degree of Contrast Enhancement | No significant difference | No significant difference | No significant difference[1] |
| Diagnostic Confidence | High/Excellent in >81% of patients[1] | High/Excellent in >81% of patients[1] | No significant difference[1] |
Quantitative Assessment
While qualitative assessments were comparable, quantitative analyses revealed some differences. Gadobutrol resulted in a significantly higher mean percentage of lesion enhancement compared to this compound meglumine (P < .001).[1][2][3][4][5] Similarly, the signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) were generally higher with gadobutrol.[1]
| Quantitative Endpoint | This compound Meglumine | Gadobutrol | Statistical Significance |
| Mean Lesion Percentage Enhancement | Lower | Higher | P < .001 in favor of Gadobutrol[1] |
| Signal-to-Noise Ratio (SNR) | Lower | Higher | Statistically significant for one reader (P < .001)[1] |
| Contrast-to-Noise Ratio (CNR) | Lower | Higher | Statistically significant for two readers (P < .001 and P = .008)[1] |
Experimental Protocols
The REMIND Study: An Intraindividual Crossover Design
The REMIND study employed a robust intraindividual crossover design to minimize inter-patient variability.[1][2][3][4][5]
-
Study Design: Multicenter, double-blind, randomized, controlled, intraindividual crossover, non-inferiority study.[1][2][3][4][5]
-
Participants: 279 patients with known or suspected primary brain tumors.[1]
-
Procedure: Each patient underwent two identical MRI examinations within a 2 to 14-day interval.[1][2][3][4][5] In a randomized order, each patient received a single intravenous dose of this compound meglumine (0.1 mmol/kg) for one examination and gadobutrol (0.1 mmol/kg) for the other.
-
Image Analysis: Three independent, blinded off-site readers evaluated the images.[1] The primary endpoint was the overall lesion visualization and characterization, scored on a 4-point scale. Secondary endpoints included qualitative assessments (lesion border, internal morphology, enhancement) and quantitative measurements (signal intensity).[1][3]
References
- 1. Comparison of this compound Meglumine and Gadobutrol in the MRI Diagnosis of Primary Brain Tumors: A Double-Blind Randomized Controlled Intraindividual Crossover Study (the REMIND Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Comparison of this compound Meglumine and Gadobutrol in the MRI Diagnosis of Primary Brain Tumors: A Double-Blind Randomized Controlled Intraindividual Crossover Study (the REMIND Study) | Semantic Scholar [semanticscholar.org]
- 3. ajnr.org [ajnr.org]
- 4. ajnr.org [ajnr.org]
- 5. Comparison of this compound Meglumine and Gadobutrol in the MRI Diagnosis of Primary Brain Tumors: A Double-Blind Randomized Controlled Intraindividual Crossover Study (the REMIND Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Studies of Different Gadolinium Agents in Brain Tumors: Differences between Gadolinium Chelates and Their Possible Influence on Imaging Features - PMC [pmc.ncbi.nlm.nih.gov]
- 7. radiopaedia.org [radiopaedia.org]
- 8. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T. | Semantic Scholar [semanticscholar.org]
- 11. Are There Differences between Macrocyclic Gadolinium Contrast Agents for Brain Tumor Imaging? Results of a Multicenter Intraindividual Crossover Comparison of Gadobutrol with Gadoteridol (the TRUTH Study) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Gadoterate and Gadodiamide stability.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the stability of two widely used gadolinium-based contrast agents (GBCAs), Gadoterate meglumine and Gadodiamide. The stability of these agents is a critical factor in their safety profile, as the release of toxic free gadolinium (Gd³⁺) ions in vivo is a significant concern. This comparison is based on their chemical structure, thermodynamic and kinetic stability, and in vivo dissociation, supported by experimental data.
Chemical Structure: The Foundation of Stability
The fundamental difference in the stability of this compound and Gadodiamide lies in their molecular structure. This compound is a macrocyclic and ionic GBCA, while Gadodiamide is a linear and non-ionic agent.
-
This compound (Gd-DOTA): The gadolinium ion is encapsulated within a pre-organized, rigid macrocyclic cage structure of the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) ligand. This structure provides high thermodynamic and kinetic stability.
-
Gadodiamide (Gd-DTPA-BMA): The gadolinium ion is chelated by a linear, flexible open-chain ligand, DTPA-BMA (diethylenetriamine pentaacetic acid-bis(methylamide)). This linear structure is more susceptible to dissociation and transmetallation with endogenous ions.
The structural differences are visualized in the diagram below.
Data Presentation: Quantitative Stability Comparison
The stability of this compound and Gadodiamide can be quantified through several key parameters: thermodynamic stability constants, kinetic stability (dissociation half-life), and in vivo gadolinium retention.
Thermodynamic and Kinetic Stability
Thermodynamic stability refers to the strength of the bond between the gadolinium ion and the chelating ligand at equilibrium. It is often expressed as the logarithm of the formation constant (log K). Kinetic stability, or inertness, refers to the rate at which the gadolinium ion dissociates from the chelate. A long dissociation half-life indicates high kinetic stability.
| Parameter | This compound (Gd-DOTA) | Gadodiamide (Gd-DTPA-BMA) | Reference |
| Structure | Macrocyclic, Ionic | Linear, Non-ionic | [1] |
| Thermodynamic Stability (log K) | 25.6 | 16.9 | [2][3] |
| Conditional Stability Constant (log Kcond at pH 7.4) | 19.3 | 14.7 | [3] |
| Dissociation Half-life (t½) at pH 1.2, 37°C | > 1 month | 35 seconds | [4] |
In Vivo Gadolinium Retention
The higher stability of this compound translates to significantly lower gadolinium retention in the body compared to Gadodiamide. This has been demonstrated in numerous preclinical studies.
| Study Parameter | This compound | Gadodiamide | Reference |
| Gd concentration in rat cerebellum (1 year post-injection) | 0.07 nmol/g ± 0.03 | 2.45 nmol/g ± 0.35 | [5][6] |
| Gd retention in rat brain (1 year post-injection) | Traces of intact chelate, time-dependent clearance | Large portion retained, binding to macromolecules | [5][6] |
| Gd deposition in human bone (hip replacement patients) | Lower deposition | 4 times higher deposition than a macrocyclic agent | [5] |
Experimental Protocols
The following sections detail the methodologies used to obtain the stability data presented above.
Potentiometric Titration for Thermodynamic Stability Constant Determination
This method is used to determine the formation constant of the gadolinium chelate by measuring the change in pH of a solution containing the ligand as it is titrated with a strong base, both in the presence and absence of the gadolinium ion.
Materials:
-
High-precision pH meter and electrode
-
Thermostated titration vessel
-
Automated burette
-
Stock solutions of the ligand (DOTA or DTPA-BMA), GdCl₃, standardized strong base (e.g., KOH), and standardized strong acid (e.g., HCl)
-
Background electrolyte solution (e.g., 0.1 M KCl) to maintain constant ionic strength
Procedure:
-
Electrode Calibration: Calibrate the pH electrode using standard buffer solutions at the experimental temperature (e.g., 25°C).
-
Ligand Protonation Constants: Titrate a known concentration of the ligand solution with the standardized strong base. Record the pH at each titrant addition. This allows for the determination of the ligand's protonation constants.
-
Complex Formation Titration: Prepare a solution containing a known concentration of the ligand and the GdCl₃ solution in a 1:1 molar ratio.
-
Titration: Titrate the ligand-metal solution with the standardized strong base, recording the pH at regular intervals of titrant addition.
-
Data Analysis: The titration data (pH vs. volume of base added) is processed using a suitable computer program (e.g., HYPERQUAD) to calculate the stability constant (log K) of the gadolinium complex.[7]
References
Unveiling Tumor Dimensions: A Comparative Guide to Gadoterate-Enhanced MRI and its Histopathological Validation
For researchers, scientists, and drug development professionals, the precise measurement of tumor volume is a critical endpoint in oncological studies. Gadoterate meglumine, a macrocyclic gadolinium-based contrast agent (GBCA), is frequently employed in magnetic resonance imaging (MRI) to enhance tumor visualization and facilitate volumetric analysis. This guide provides an objective comparison of this compound-enhanced tumor volume measurements with histopathological findings, the gold standard for tissue analysis. It also presents available data on alternative contrast agents to offer a broader perspective on the available imaging tools.
Correlation Between MRI and Histopathology: A Quantitative Look
The accuracy of MRI-derived tumor volumes is paramount for reliable preclinical and clinical assessments. Studies have demonstrated a strong correlation between tumor volumes determined by Gadolinium-enhanced MRI and those measured through meticulous histopathological analysis. In a study involving a 9L rat brain tumor model, an "excellent agreement" was reported between Gd-enhanced MRI measurements and histology.[1] Similarly, high correlation coefficients have been observed in breast cancer studies, with one study reporting a correlation coefficient of 0.921 for tumor volumes measured by dynamic contrast-enhanced MRI (DCE-MRI) and histopathology.[2]
For prostate cancer, a positive correlation was found between histopathology tumor volume and MRI tumor volume, with a Pearson coefficient of 0.633.[3] Furthermore, MRI-determined tumor volume demonstrated high accuracy in predicting histopathologically confirmed tumors larger than 0.5 cm³.[3]
Here is a summary of reported correlations from various studies:
| Cancer Type | Contrast Agent Type | Correlation Metric | Value | Reference |
| 9L Rat Brain Tumor | Gadolinium-based | Agreement | Excellent | [1] |
| Breast Cancer | Dynamic Contrast-Enhanced MRI | Correlation Coefficient | 0.921 | [2] |
| Prostate Cancer | Multiparametric MRI | Pearson Coefficient | 0.633 | [3] |
| Glioblastoma | Gadolinium-based | Kendall's tau (WHO grade) | 0.50 | [4] |
| Glioblastoma | Gadolinium-based | Kendall's tau (Vascular changes) | 0.53 | [4] |
| Glioblastoma | Gadolinium-based | Kendall's tau (Necrosis) | 0.49 | [4] |
It is important to note that while contrast enhancement is a good predictor for the presence of a tumor, the absence of enhancement does not definitively rule out the presence of tumor cells.[4]
Comparative Performance of MRI Contrast Agents
While direct, head-to-head comparisons of this compound with other agents for histopathological volume validation are not extensively documented in single studies, the literature provides insights into the performance of various GBCAs.
A double-blind, randomized, intraindividual crossover study comparing This compound meglumine and Gadobutrol for the diagnosis of primary brain tumors found that this compound meglumine was noninferior to Gadobutrol in terms of overall lesion visualization and characterization.[5] Although the mean lesion percentage enhancement was higher with Gadobutrol, no significant differences were observed in qualitative endpoints such as lesion border delineation and internal morphology.[5] Another study using artificial intelligence algorithms to objectively compare enhancement in glioblastoma patients found no significant differences between Gadoteridol and Gadobutrol .[6]
The choice of contrast agent can be influenced by factors such as relaxivity and chemical structure. This compound meglumine is an ionic, macrocyclic GBCA, a class of agents known for high kinetic stability.[5] The T1 relaxivity of this compound meglumine at 1.5 T is in the range of 3.4-3.8 L/mmol·s.[7] In comparison, Gadobutrol, a nonionic macrocyclic agent, has a higher T1 relaxivity.[5]
Beyond gadolinium-based agents, research is ongoing into novel non-metal-based contrast agents, such as those utilizing 19F MRI, which offer the advantage of negligible background signal.[8]
Experimental Protocols: A Closer Look
The accurate correlation of MRI-derived volumes with histopathology relies on standardized and meticulously executed experimental protocols. While specific parameters may vary depending on the tumor model and imaging equipment, a general workflow can be outlined.
Preclinical Imaging and Histopathology Workflow
The following diagram illustrates a typical experimental workflow for the histopathological validation of MRI tumor volumes in a preclinical setting.
Caption: Preclinical workflow for MRI tumor volume validation.
Key Methodological Considerations:
-
Animal Models: Preclinical studies often utilize xenograft or allograft tumor models in rodents.[9] The choice of model can influence tumor morphology and vascularity, impacting contrast enhancement patterns.
-
Anesthesia and Monitoring: Maintaining stable physiological conditions in animal subjects during imaging is crucial for data quality and reproducibility.[10]
-
MRI Parameters: The specific MRI sequences, slice thickness, and resolution can affect the accuracy of volume measurements.[11][12] Dynamic contrast-enhanced (DCE-MRI) protocols can provide additional physiological information about the tumor microenvironment.[9]
-
Contrast Agent Administration: The standard recommended dosage for this compound meglumine is 0.1 mmol/kg.[7][13]
-
Image Analysis: Tumor volumes can be determined from MRI images using manual, semi-automated, or fully automated segmentation methods.[3]
-
Histopathology: Following imaging, tumors are excised, fixed, sectioned, and stained (commonly with Hematoxylin and Eosin - H&E). Tumor volume is then calculated from the serial sections.
Logical Framework for Validation
The process of validating MRI-derived tumor volumes against histopathology follows a clear logical progression, ensuring the robustness of the comparison.
Caption: Logical flow for validating MRI tumor volume measurements.
References
- 1. Correlation between Gd-enhanced MR imaging and histopathology in treated and untreated 9L rat brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correlation between dynamic contrast-enhanced MRI and histopathology in the measurement of tumor and breast volume and their ratio in breast cancer patients: a prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correlation of magnetic resonance imaging tumor volume with histopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correlation between contrast enhancement on intraoperative magnetic resonance imaging and histopathology in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of this compound Meglumine and Gadobutrol in the MRI Diagnosis of Primary Brain Tumors: A Double-Blind Randomized Controlled Intraindividual Crossover Study (the REMIND Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The TRUTH confirmed: validation of an intraindividual comparison of gadobutrol and gadoteridol for imaging of glioblastoma using quantitative enhancement analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. radiopaedia.org [radiopaedia.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Non-invasive molecular imaging for preclinical cancer therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical magnetic resonance imaging and spectroscopy in the fields of radiological technology, medical physics, and radiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of tumor histology to dynamic contrast enhanced magnetic resonance imaging-based physiological estimates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The use of tumour volumetrics to assess response to therapy in anticancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ispub.com [ispub.com]
Gadoterate as a Reference Agent for Novel Contrast Agent Studies: A Comparative Guide
In the development of novel magnetic resonance imaging (MRI) contrast agents, the selection of an appropriate reference agent is paramount for accurate and meaningful comparative analysis. Gadoterate meglumine (marketed as Dotarem®), a gadolinium-based contrast agent (GBCA), is frequently employed as a benchmark due to its well-established safety profile and physicochemical properties. This guide provides a comprehensive comparison of this compound with other GBCAs, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in their evaluation of new contrast agents.
Physicochemical Properties and Classification
GBCAs are categorized based on their molecular structure (linear or macrocyclic) and ionicity (ionic or non-ionic). These characteristics significantly influence their stability and safety profiles. This compound is a macrocyclic, ionic GBCA.[1][2] The macrocyclic structure provides high kinetic stability by encapsulating the gadolinium ion in a cage-like ligand, which minimizes the release of toxic free Gd³⁺ ions.[2][3][4]
The classification of commonly used GBCAs is illustrated in the diagram below.
Comparative Performance Data
The efficacy of a contrast agent is primarily determined by its relaxivity (r1 and r2), which is a measure of its ability to shorten the T1 and T2 relaxation times of water protons, respectively.[5] Higher r1 relaxivity generally leads to greater signal enhancement in T1-weighted images.[4][6] Stability is another critical factor, with higher stability constants indicating a lower propensity for gadolinium release.
Relaxivity of GBCAs
The following table summarizes the r1 relaxivity values for several GBCAs in human plasma at 37°C.
| Contrast Agent | Chemical Structure | r1 Relaxivity at 1.5T (L·mmol⁻¹·s⁻¹) | r1 Relaxivity at 3T (L·mmol⁻¹·s⁻¹) |
| This compound meglumine | Macrocyclic, Ionic | 3.4 - 3.8 [1][2] | 3.3 - 3.7 [2] |
| Gadobutrol | Macrocyclic, Non-ionic | 4.9 - 5.5[2] | 4.7 - 5.3[2] |
| Gadoteridol | Macrocyclic, Non-ionic | ~4 - 5[4] | ~4 - 5[4] |
| Gadopentetate dimeglumine | Linear, Ionic | ~4.1 | ~3.9 |
| Gadobenate dimeglumine | Linear, Ionic | ~6.3 | ~5.8 |
| Gadodiamide | Linear, Non-ionic | ~4.0 | ~3.8 |
Note: Relaxivity values can vary depending on the experimental conditions, including the magnetic field strength and the medium in which they are measured.[7][8]
Studies have shown that gadobutrol has a significantly higher relaxivity than gadoteridol and this compound at various magnetic field strengths.[7] While gadobenate dimeglumine, a linear agent, exhibits higher relaxivity than this compound, this is often attributed to its interaction with proteins.[9]
Stability of GBCAs
The stability of GBCAs is crucial for patient safety. Macrocyclic agents are generally more stable than linear agents.[2][3][10] In vitro studies have demonstrated that under stressful conditions (e.g., in the presence of competing ions like zinc), macrocyclic agents like this compound remain largely intact, whereas linear agents show a higher degree of gadolinium release.[6]
| Contrast Agent | Chemical Structure | Thermodynamic Stability Constant (log Ktherm) | Kinetic Stability (Dissociation Half-life) |
| This compound meglumine | Macrocyclic, Ionic | 25.6 [3] | Very High (e.g., up to one month to dissociate in acidic conditions) [3] |
| Gadoteridol | Macrocyclic, Non-ionic | 23.8[3] | High |
| Gadobutrol | Macrocyclic, Non-ionic | N/A | High |
| Gadopentetate dimeglumine | Linear, Ionic | 22.1 | Low |
| Gadodiamide | Linear, Non-ionic | 16.9 | Very Low (e.g., 35 seconds to dissociate in acidic conditions)[3] |
Experimental Protocols for Comparative Evaluation
When evaluating a novel contrast agent against this compound, a standardized set of experiments is essential. The following outlines the key methodologies.
In Vitro Relaxivity Measurement
The relaxivity of a contrast agent is determined by measuring the T1 and T2 relaxation times of aqueous solutions containing varying concentrations of the agent.
Methodology:
-
Sample Preparation: Prepare a series of dilutions of the novel contrast agent and this compound in a relevant medium (e.g., saline, human plasma) at a controlled temperature (typically 37°C).
-
Relaxation Time Measurement: Use a relaxometer or an MRI scanner to measure the T1 and T2 relaxation times for each sample.
-
Data Analysis: Plot the reciprocal of the relaxation times (1/T1 and 1/T2) against the concentration of the contrast agent. The slope of the resulting linear regression represents the r1 and r2 relaxivity, respectively.[11]
The workflow for this process is depicted below.
In Vitro Stability Assessment
The stability of a contrast agent is often assessed through transmetallation studies, which measure the displacement of gadolinium by other metal ions.
Methodology:
-
Incubation: Incubate the novel contrast agent and this compound in a solution containing a competing metal ion (e.g., Zn²⁺) at physiological pH and temperature.
-
Sample Analysis: At various time points, measure the concentration of free gadolinium released from the chelate using techniques like inductively coupled plasma mass spectrometry (ICP-MS).
-
Comparison: Compare the rate and amount of gadolinium release between the novel agent and this compound. A lower rate of release indicates higher kinetic stability.
In Vivo Imaging Studies
Comparative in vivo studies are crucial to evaluate the performance of a novel contrast agent in a biological system.
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., rodent with an induced pathology).
-
Image Acquisition: Acquire pre-contrast T1-weighted MR images.
-
Contrast Agent Administration: Administer a standardized dose (e.g., 0.1 mmol/kg) of the novel contrast agent or this compound intravenously.[1]
-
Post-Contrast Imaging: Acquire a series of dynamic post-contrast T1-weighted images over a defined period.
-
Data Analysis: Quantify the signal enhancement in a region of interest (ROI) over time and compare the enhancement profiles of the novel agent and this compound.
The logical flow for a comparative in vivo study is outlined below.
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. Comparison of this compound Meglumine and Gadobutrol in the MRI Diagnosis of Primary Brain Tumors: A Double-Blind Randomized Controlled Intraindividual Crossover Study (the REMIND Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 5. Chemistry of MRI Contrast Agents: Current Challenges and New Frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. appliedradiology.com [appliedradiology.com]
- 7. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Field strength and dose dependence of contrast enhancement by gadolinium-based MR contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Benefits of High Relaxivity for Brain Tumor Imaging: Results of a Multicenter Intraindividual Crossover Comparison of Gadobenate Dimeglumine with this compound Meglumine (The BENEFIT Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsna.org [pubs.rsna.org]
- 11. mriquestions.com [mriquestions.com]
A Comparative In Vivo Analysis of Ionic and Non-Ionic Macrocyclic GBCAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of ionic and non-ionic macrocyclic gadolinium-based contrast agents (GBCAs). The following sections detail their relative performance based on experimental data, offering insights into signal enhancement, pharmacokinetics, and safety profiles.
Quantitative Data Summary
The performance of ionic (gadoterate meglumine) and non-ionic (gadobutrol) macrocyclic GBCAs has been evaluated in several in vivo studies. Key quantitative findings are summarized below.
Table 1: Dynamic Contrast-Enhanced MRI (DCE-MRI) Parameters in Post-treatment Glioma
| Parameter | This compound Meglumine (Ionic) | Gadobutrol (Non-ionic) | P-value | Key Findings |
| Ktrans (min⁻¹) | No significant difference | No significant difference | > .05 | Both agents show similar vascular permeability characteristics.[1][2] |
| Ve | No significant difference | No significant difference | > .05 | The volume of the extravascular extracellular space was comparable between the two agents.[1][2] |
| Vp | No significant difference | No significant difference | > .05 | Plasma volume measurements were not significantly different.[1][2] |
| Kep (min⁻¹) | No significant difference | No significant difference | > .05 | The rate of contrast agent reflux from the extravascular extracellular space to the plasma was similar.[1][2] |
| Wash-in Rate | 0.29 ± 0.63 | 0.83 ± 0.64 | .013 | Gadobutrol demonstrated a significantly higher wash-in rate.[1][2] |
| Wash-out Rate | 0.002 ± 0.002 | 0.001 ± 0.0001 | .02 | This compound meglumine had a significantly higher washout rate.[1][2] |
Table 2: Signal Enhancement in Primary Brain Tumors
| Parameter | This compound Meglumine (Ionic) | Gadobutrol (Non-ionic) | P-value | Key Findings |
| Lesion Percentage Enhancement | Significantly lower | Significantly higher | < .001 | Gadobutrol resulted in a greater percentage of signal enhancement in lesions.[3] |
| Signal-to-Noise Ratio (SNR) | Lower | Higher | < .001 | Gadobutrol provided a better signal-to-noise ratio.[3] |
| Contrast-to-Noise Ratio (CNR) | Lower | Higher | < .001 | Gadobutrol showed a superior contrast-to-noise ratio.[3] |
Table 3: Gadolinium Retention in Brain Tissue (Rodent Model)
| Parameter | This compound Meglumine (Ionic) | Gadodiamide (Linear Non-ionic) | Key Findings |
| Gadolinium Concentration (nmol/g) in Cerebellum at 1 year | 0.07 ± 0.03 | 2.45 ± 0.35 | The macrocyclic ionic agent (this compound) showed significantly lower gadolinium retention compared to the linear non-ionic agent.[4] |
Note: This table includes a linear agent for context on the magnitude of difference in retention, as direct long-term retention comparison between ionic and non-ionic macrocyclic GBCAs was less prevalent in the initial findings.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vivo DCE-MRI in Post-treatment Glioma Patients
-
Objective: To compare the pharmacokinetic parameters of this compound meglumine and gadobutrol in patients with post-treatment glioma.
-
Study Design: A prospective, intraindividual crossover study was conducted on 32 patients.[1][2] Each patient underwent two DCE-MRI examinations, one with each contrast agent.[1][2]
-
Subject Population: Patients with a histopathologic diagnosis of glioma who had received standard radiation and chemotherapy.[2]
-
Contrast Agent Administration:
-
MRI Protocol:
-
Scanner: 3.0T MR scanner.
-
Sequence: 3D gradient-echo sequence for DCE imaging.
-
Temporal Resolution: 3.22 seconds.
-
Image Acquisition: Dynamic scans were acquired before, during, and after contrast injection for a total of 20 minutes.
-
-
Data Analysis:
-
Regions of interest (ROIs) were drawn on the enhancing portions of the tumor.
-
Pharmacokinetic parameters (Ktrans, Ve, Vp, Kep) and model-free parameters (wash-in, wash-out rates) were calculated using a commercially available software package.
-
Statistical analysis was performed using paired t-tests to compare the parameters obtained with each contrast agent.[1][2]
-
In Vivo Signal Enhancement in Primary Brain Tumors
-
Objective: To compare the diagnostic efficacy and signal enhancement of this compound meglumine and gadobutrol in patients with primary brain tumors.
-
Study Design: A multicenter, double-blind, randomized, controlled intraindividual crossover study involving 279 patients.[5]
-
Subject Population: Patients with known or suspected primary brain tumors.
-
Contrast Agent Administration:
-
This compound Meglumine (Ionic): 0.1 mmol/kg body weight.
-
Gadobutrol (Non-ionic): 0.1 mmol/kg body weight.
-
-
MRI Protocol:
-
Scanner: 1.5T or 3.0T MR scanners.
-
Sequences: Pre- and post-contrast T1-weighted images.
-
-
Data Analysis:
-
Quantitative analysis of lesion signal intensity, signal-to-noise ratio (SNR), and contrast-to-noise ratio (CNR) was performed.
-
Qualitative assessment of lesion visualization, border delineation, and internal morphology was conducted by three independent readers.
-
Statistical analyses were performed to compare the quantitative and qualitative endpoints between the two contrast agents.[3]
-
Gadolinium Retention in a Rodent Model
-
Objective: To compare the long-term brain retention of gadolinium after repeated injections of a macrocyclic GBCA (this compound meglumine) and a linear GBCA.
-
Animal Model: Nine-week-old healthy rats.[4]
-
Study Design: Rats received five doses of 2.4 mmol gadolinium/kg over 5 weeks.[4]
-
Tissue Collection: Animals were sacrificed at various time points up to 12 months after the last injection, and brain tissue was collected.[4]
-
Gadolinium Measurement:
-
Method: Inductively coupled plasma mass spectrometry (ICP-MS) was used to determine the total gadolinium concentration in brain tissue.[4]
-
Sample Preparation: Brain tissue was dissected, weighed, and digested using a mixture of nitric acid and hydrogen peroxide.
-
Analysis: The digested samples were diluted and analyzed by ICP-MS to quantify the gadolinium content.
-
-
Data Analysis: Gadolinium concentrations were compared between the different contrast agent groups at each time point.[4]
Visualizations
Logical Relationship: Ionicity and In Vivo Performance
Caption: Relationship between GBCA structure and in vivo performance.
Experimental Workflow: DCE-MRI Comparison
Caption: Workflow for intraindividual DCE-MRI comparison of GBCAs.
Signaling Pathway: Potential GBCA Interaction
Caption: Potential signaling pathway influenced by GBCAs in astrocytes.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Dynamic Contrast-Enhancement Parameters between Gadobutrol and this compound Meglumine in Posttreatment Glioma: A Prospective Intraindividual Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajnr.org [ajnr.org]
- 4. LA-ICP-MS/MS improves limits of detection in elemental bioimaging of gadolinium deposition originating from MRI contrast agents in skin and brain tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of this compound Meglumine and Gadobutrol in the MRI Diagnosis of Primary Brain Tumors: A Double-Blind Randomized Controlled Intraindividual Crossover Study (the REMIND Study) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Efficacy of Gadoterate Versus Linear Gadolinium Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of gadoterate, a macrocyclic gadolinium-based contrast agent (GBCA), against linear GBCAs. The information is supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions.
The fundamental difference between macrocyclic and linear GBCAs lies in their molecular structure. Macrocyclic agents like this compound encapsulate the gadolinium ion (Gd³⁺) within a rigid, cage-like structure, leading to higher kinetic and thermodynamic stability.[1][2][3][4][5] In contrast, linear agents have a more flexible, open-chain structure, which can result in a higher propensity for the toxic free Gd³⁺ to dissociate from its chelating ligand.[1][2][5] This structural difference has significant implications for both the safety and efficacy profiles of these contrast agents.
Quantitative Efficacy Data
The efficacy of a GBCA is primarily determined by its relaxivity (r1), which is a measure of its ability to shorten the T1 relaxation time of water protons, leading to signal enhancement in T1-weighted magnetic resonance imaging (MRI).[6][7][8] Higher relaxivity generally translates to greater signal enhancement for a given concentration of the agent.
Below is a summary of key preclinical efficacy parameters for this compound and representative linear GBCAs.
| Parameter | This compound (Macrocyclic) | Linear GBCAs (e.g., Gadodiamide, Gadopentetate Dimeglumine) | Key Findings |
| T1 Relaxivity (r1) in human plasma at 1.5 T & 37°C (mM⁻¹s⁻¹) | ~3.4 - 3.8[9] | Gadopentetate dimeglumine: ~4.1, Gadobenate dimeglumine: ~5.8 | While some linear agents exhibit higher relaxivity, the in vivo performance and safety profile are critical considerations.[10] |
| Signal Enhancement in Animal Models | Lower than some high-relaxivity agents but offers a strong safety profile.[11][12] | Can provide strong signal enhancement, but this is often coupled with higher gadolinium retention.[13] | In a study on rats with brain gliomas, macrocyclic agents were compared with linear agents, showing differences in enhancement characteristics.[12] Another study in rabbits found that the macrocyclic agent gadobutrol showed consistently higher signal enhancement than gadoteridol and this compound meglumine in various tissues.[11] |
| Gadolinium Retention in Rat Cerebellum (nmol/g) after multiple doses | 0.27 ± 0.16[13] | Gadodiamide: 3.75 ± 0.18, Gadopentetate dimeglumine: 1.67 ± 0.17, Gadobenate dimeglumine: 1.21 ± 0.48[13] | Preclinical studies consistently demonstrate significantly lower levels of residual gadolinium in tissues after the administration of macrocyclic agents like this compound compared to linear agents.[13][14][15] |
Experimental Protocols
The data presented in this guide are derived from rigorous preclinical studies. Below are outlines of the typical methodologies employed in these comparative experiments.
Measurement of Relaxivity
The T1 relaxivity of a contrast agent is determined in vitro by measuring the T1 relaxation times of phantom solutions containing varying concentrations of the agent.
-
Phantom Preparation: A series of phantoms are prepared with known concentrations of the GBCA in a medium mimicking physiological conditions, such as human plasma or saline.
-
MRI Acquisition: The phantoms are imaged using an MRI scanner at a specific field strength (e.g., 1.5 T or 3 T) and temperature (e.g., 37°C). An inversion recovery spin-echo sequence is typically used to acquire images at multiple inversion times.
-
T1 Calculation: The signal intensity from a region of interest within each phantom at each inversion time is fitted to the signal recovery equation to calculate the T1 relaxation time.
-
Relaxivity Determination: The reciprocal of the T1 relaxation times (the relaxation rate, R1 = 1/T1) is plotted against the concentration of the GBCA. The slope of the resulting linear regression line represents the T1 relaxivity (r1).[16]
In Vivo Comparison of Signal Enhancement and Gadolinium Retention in Rats
This protocol describes a common experimental design to compare the in vivo efficacy and safety of different GBCAs.
-
Animal Model: Healthy male Wistar rats are typically used.[13][17]
-
Groups: Animals are divided into multiple groups, with each group receiving a different GBCA (e.g., this compound, gadodiamide, gadopentetate dimeglumine) or saline as a control.
-
Administration: The GBCAs are administered intravenously, often through a tail vein catheter. In long-term studies, multiple injections are given over a period of several weeks to simulate clinical scenarios of repeated contrast-enhanced MRI. A typical dosing regimen might be 0.6 mmol Gd/kg for 20 injections over 5 weeks.[13]
-
MRI Imaging: T1-weighted MRI of the brain is performed at various time points during and after the administration period. Signal intensity ratios between specific brain regions (e.g., deep cerebellar nuclei and pons) are calculated to quantify signal enhancement.[13]
-
Tissue Analysis: At the end of the study, animals are euthanized, and tissues (e.g., brain, bone, skin, liver, kidney) are harvested. The total gadolinium concentration in these tissues is measured using inductively coupled plasma mass spectrometry (ICP-MS).[13][14][17]
Visualizations
Structural Comparison and Stability of GBCAs
Caption: Structural differences between macrocyclic and linear GBCAs impacting stability.
Experimental Workflow for Preclinical GBCA Comparison
References
- 1. mdpi.com [mdpi.com]
- 2. Gadolinium-Based Contrast Agents: Updates and Answers to Typical Questions Regarding Gadolinium Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Preclinical Safety Assessment of Gadopiclenol: A High-Relaxivity Macrocyclic Gadolinium-Based MRI Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. appliedradiology.com [appliedradiology.com]
- 7. youtube.com [youtube.com]
- 8. radiopaedia.org [radiopaedia.org]
- 9. Comparison of this compound Meglumine and Gadobutrol in the MRI Diagnosis of Primary Brain Tumors: A Double-Blind Randomized Controlled Intraindividual Crossover Study (the REMIND Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 11. Signal Enhancement and Enhancement Kinetics of Gadobutrol, Gadoteridol, and this compound Meglumine in Various Body Regions: A Comparative Animal Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of Dynamic Contrast-Enhancement Parameters between Gadobutrol and this compound Meglumine in Posttreatment Glioma: A Prospective Intraindividual Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Linear Gadolinium-Based Contrast Agents Are Associated With Brain Gadolinium Retention in Healthy Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.rsna.org [pubs.rsna.org]
- 16. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Validation of Gadoterate MRI and PET Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of gadoterate-enhanced Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET) imaging, focusing on their cross-validation. It is designed to assist researchers, scientists, and drug development professionals in understanding the methodologies and comparative performance of these two critical imaging modalities. This document summarizes quantitative data from comparative studies and presents detailed experimental protocols to support the design and interpretation of preclinical and clinical research.
Introduction to this compound MRI and PET Imaging
This compound-enhanced MRI is a widely used imaging technique that utilizes this compound meglumine (Dotarem®), a gadolinium-based contrast agent (GBCA), to enhance the visualization of anatomical structures and pathological processes. This compound is a macrocyclic, ionic GBCA that shortens the T1 relaxation time of water protons in its vicinity, leading to a brighter signal on T1-weighted MR images. This enhancement is particularly useful for identifying areas with a disrupted blood-brain barrier or abnormal vascularity, common features of tumors and other pathologies.[1][2]
Positron Emission Tomography (PET) is a functional imaging modality that provides quantitative information about metabolic processes in the body. The most common PET tracer in oncology is 18F-fluorodeoxyglucose (FDG), a glucose analog. Cancer cells often exhibit increased glucose metabolism, leading to higher FDG uptake, which can be visualized and quantified. PET imaging is highly sensitive for detecting metabolically active lesions.
The integration of these two modalities, either through co-registration of separate scans or simultaneous acquisition on a hybrid PET/MRI scanner, offers the potential to combine the high soft-tissue contrast and spatial resolution of MRI with the sensitive metabolic information of PET.
Comparative Performance: A Quantitative Overview
The following tables summarize the quantitative data from studies comparing the diagnostic performance of gadolinium-enhanced MRI and FDG PET/CT in various oncological applications. It is important to note that these studies may not have exclusively used this compound meglumine, but they provide a valuable benchmark for the performance of gadolinium-enhanced MRI in general.
Table 1: Diagnostic Performance in Brain Metastases Detection in Lung Cancer Patients [3]
| Modality | Sensitivity (95% CI) | Specificity (95% CI) | Area Under the Curve (AUC) (95% CI) |
| Gadolinium-enhanced MRI | 0.77 (0.60 - 0.89) | 0.99 (0.97 - 1.00) | 0.97 (0.96 - 0.98) |
| 18F-FDG PET/PET-CT | 0.21 (0.13 - 0.32) | 1.00 (0.99 - 1.00) | 0.98 (0.96 - 0.89) |
CI: Confidence Interval
Table 2: Patient-Based Diagnostic Performance in Bone Metastases Detection [4]
| Modality | Sensitivity | Specificity | Diagnostic Odds Ratio | Positive Likelihood Ratio | Negative Likelihood Ratio | Area Under the Curve (AUC) (95% CI) |
| Gadolinium-enhanced MRI | 0.837 | 0.977 | 221.9 | 37.0 | 0.167 | 0.98 (0.97 - 0.99) |
| 18F-FDG PET/CT | 0.803 | 0.989 | 309.0 | 61.7 | 0.200 | 0.99 (0.98 - 0.99) |
CI: Confidence Interval
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and cross-validation of imaging results. The following sections outline representative protocols for this compound-enhanced MRI and 18F-FDG PET imaging based on established guidelines and clinical trial protocols.
This compound-Enhanced MRI Protocol
This protocol is a representative example for brain tumor imaging. Specific parameters may need to be adjusted based on the scanner, patient population, and research question.
Patient Preparation:
-
Screen patients for contraindications to GBCAs, such as a history of allergic reactions or severe renal impairment.[1][5]
-
For patients with impaired kidney function, assess the risk of nephrogenic systemic fibrosis (NSF).[1][5]
Contrast Agent Administration:
-
Agent: this compound meglumine (Dotarem®)[1]
-
Dosage: 0.1 mmol/kg of body weight (0.2 mL/kg)[1]
-
Administration: Intravenous bolus injection.
-
Flow Rate: Approximately 2 mL/second for adults.[1]
Imaging Protocol:
-
Scanner: 1.5T or 3T MRI scanner.
-
Pre-contrast Sequences:
-
Axial T2-weighted
-
Axial FLAIR (Fluid-Attenuated Inversion Recovery)
-
Axial Diffusion-Weighted Imaging (DWI) with ADC map
-
Axial T1-weighted
-
-
Post-contrast Sequences (acquired immediately after this compound injection):
-
Axial, sagittal, and coronal T1-weighted spin-echo or gradient-echo sequences.
-
18F-FDG PET Imaging Protocol
This protocol is based on the Uniform Protocols for Imaging in Clinical Trials (UPICT) for oncologic FDG PET/CT.[6][7]
Patient Preparation:
-
Fasting: Patients should fast for a minimum of 4-6 hours before FDG injection to reduce serum insulin levels.[6][8]
-
Hydration: Encourage oral hydration with water before and after FDG administration to ensure low tracer concentration in the urine and reduce radiation exposure.[6]
-
Physical Activity: Avoid strenuous exercise for at least 24 hours before the scan to minimize muscle uptake of FDG.[6]
-
Blood Glucose: Check blood glucose levels before FDG injection. Ideally, the level should be below 150-200 mg/dL.[6][8]
Radiotracer Administration:
-
Tracer: 18F-FDG
-
Dosage: Typically 3.70 MBq/kg (0.1 mCi/kg).[9] Dose reduction may be possible with modern 3D PET systems.[10]
-
Administration: Intravenous injection.
Uptake Phase:
-
The patient should rest in a quiet, comfortable room for approximately 60 minutes after injection to allow for FDG uptake.[8]
Image Acquisition:
-
Scanner: PET/CT or PET/MRI scanner.
-
Scan Range: For most oncological indications, from the skull base to the mid-thigh.[6]
-
Acquisition Time: Varies based on the scanner and patient weight, typically 2-5 minutes per bed position.[8]
Visualizing the Cross-Validation Workflow
A simultaneous PET/MRI acquisition provides the most direct method for cross-validating the two imaging signals. The following diagram illustrates a typical experimental workflow for such a study.
Caption: Workflow for simultaneous this compound MRI and PET imaging cross-validation.
Conclusion
The cross-validation of this compound-enhanced MRI and PET imaging offers a powerful approach to comprehensively characterize pathological tissues by combining anatomical and functional information. While gadolinium-enhanced MRI generally provides superior anatomical detail and sensitivity for certain lesion types, such as brain metastases, PET imaging offers invaluable metabolic information that can be critical for staging and therapy monitoring. The choice of imaging modality, or their combination, should be guided by the specific research question and the biological characteristics of the disease under investigation. Adherence to standardized protocols is paramount for ensuring the reliability and comparability of data in both preclinical and clinical research settings.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. radiopaedia.org [radiopaedia.org]
- 3. Comparison of Gadolinium-enhanced MRI and 18FDG PET/PET-CT for the diagnosis of brain metastases in lung cancer patients: A meta-analysis of 5 prospective studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of FDG PET/CT and gadolinium-enhanced MRI for the detection of bone metastases in patients with cancer: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.agilitycms.com [cdn.agilitycms.com]
- 6. Summary of the UPICT Protocol for 18F-FDG PET/CT Imaging in Oncology Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. qibawiki.rsna.org [qibawiki.rsna.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. d-nb.info [d-nb.info]
- 10. imagewisely.org [imagewisely.org]
A Comparative Analysis of the Safety Profiles of Gadoterate and Other Macrocyclic Gadolinium-Based Contrast Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of three macrocyclic gadolinium-based contrast agents (GBCAs): Gadoterate (this compound meglumine), Gadobutrol, and Gadoteridol. The information presented is collated from a range of clinical and preclinical studies, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of gadolinium-related toxicity.
Executive Summary
Macrocyclic GBCAs are a class of contrast agents used in magnetic resonance imaging (MRI) characterized by a cage-like structure that tightly binds the gadolinium ion (Gd³⁺). This molecular design confers high stability, reducing the risk of gadolinium release into the body compared to their linear counterparts.[1][2] While all macrocyclic agents are considered to have a favorable safety profile, subtle differences in their chemical structure and physicochemical properties can influence their in vivo behavior. This guide explores these differences through a comparative analysis of adverse event rates, gadolinium retention, and the thermodynamic and kinetic stability of this compound, Gadobutrol, and Gadoteridol.
Data Presentation: Quantitative Safety Comparison
The following tables summarize key quantitative data on the safety profiles of the three macrocyclic agents.
Table 1: Comparison of Adverse Drug Reaction (ADR) Rates in Clinical Studies and Post-Marketing Surveillance
| Agent | Study Population/Data Source | Overall ADR Rate | Most Common ADRs | Serious ADR Rate |
| This compound meglumine | Post-marketing surveillance (>170 million doses) | 0.008% (8 cases per 100,000) | Urticaria, nausea, vomiting (each <0.001%) | Not specified |
| Post-marketing surveillance in Japan (3,444 patients) | 0.93% | Gastrointestinal disorders (0.49%) | 0% | |
| Gadobutrol | 42 clinical phase II-IV studies (6,809 patients) | 3.5% | Nausea (0.7%), headache, dizziness, injection site reactions, feeling hot, dysgeusia (all ≤0.3%) | <0.1% |
| Post-marketing surveillance (>29 million applications) | 0.05% | Anaphylactoid/hypersensitivity reactions, nausea, vomiting, dyspnea | Not specified | |
| Gadoteridol | Prospective multicenter study (6,163 patients) | 0.16% | Nausea, vomiting (0.05%), mild to moderate hypersensitivity reactions | 0% |
| Crossover study vs. Gadobutrol (209 patients) | No significant difference in adverse event rates between the two agents.[3][4] | Not specified | Not specified |
Table 2: Comparative Gadolinium Retention in Rat Tissues 28 Days After Repeated Injections
| Tissue | Gadoteridol (nmol/g) | This compound (nmol/g) | Gadobutrol (nmol/g) |
| Cerebellum | 0.150 ± 0.022 | 0.292 ± 0.057 | 0.287 ± 0.056 |
| Cerebrum | 0.116 ± 0.036 | 0.250 ± 0.032 | 0.263 ± 0.045 |
| Kidneys | 25 ± 13 | 139 ± 88 | 204 ± 109 |
| Femur | 7.48 ± 1.37 | 5.69 ± 1.75 | 8.60 ± 2.04 |
Data from a preclinical study in rats. While animal models provide valuable comparative data, direct extrapolation to humans should be done with caution.
Table 3: Physicochemical Properties - Stability of Macrocyclic GBCAs
| Property | This compound | Gadobutrol | Gadoteridol |
| Thermodynamic Stability (log Ktherm) | High | Moderate | Moderate |
| Kinetic Inertness (Dissociation Half-life at pH 1.2) | 2.7 days | 14.1 hours | 2.2 hours |
| Gd³⁺ Release in Human Plasma (15 days) | Not quantifiable (<0.01%) | 0.12% | 0.20% |
Higher thermodynamic stability and longer kinetic inertness are associated with a lower propensity to release free gadolinium ions.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical experimental protocols used to assess the safety profiles of GBCAs.
Protocol for Assessing Kinetic Inertness of GBCAs
This protocol is designed to measure the rate of dissociation of the gadolinium chelate under acidic conditions, which serves as a surrogate for in vivo stability.
-
Preparation of Solutions: A solution of the GBCA is prepared at a specific concentration (e.g., 25 µmol/L) in a highly acidic medium (e.g., pH 1.2) to challenge the stability of the chelate.[7]
-
Incubation: The solution is incubated at a physiological temperature (37°C).[7]
-
Sampling: Aliquots of the solution are taken at various time points.
-
Quantification of Free Gd³⁺: A colorimetric indicator, such as Arsenazo III, is added to the aliquots. This indicator forms a colored complex with free gadolinium ions.[7]
-
Spectrophotometric Analysis: The absorbance of the solution is measured using a spectrophotometer at a specific wavelength. The concentration of free Gd³⁺ is determined by comparing the absorbance to a standard curve.
-
Calculation of Dissociation Rate: The rate of dissociation and the dissociation half-life are calculated by fitting the data to a first-order kinetic model.[7]
Protocol for Measuring Gadolinium Retention in Animal Tissues
This protocol outlines the steps for quantifying the amount of gadolinium that remains in various tissues after the administration of a GBCA.
-
Animal Model and GBCA Administration: A suitable animal model (e.g., rats) is selected. The animals are administered a clinically relevant dose of the GBCA, often via intravenous injection.[8] The study may involve single or multiple doses.
-
Washout Period: The animals are housed for a predetermined period (e.g., 28 days) to allow for the clearance of the GBCA from the body.[8]
-
Tissue Harvesting: After the washout period, the animals are euthanized, and various tissues of interest (e.g., brain, kidney, bone, skin) are harvested.[8]
-
Sample Preparation: The harvested tissues are weighed and then homogenized.[8]
-
Acid Digestion: The homogenized tissues are digested using strong acids (e.g., nitric acid) to break down the organic matrix and release the gadolinium into solution.
-
Quantification by Inductively Coupled Plasma Mass Spectrometry (ICP-MS): The digested samples are analyzed using ICP-MS. This highly sensitive technique can accurately measure the concentration of gadolinium in the samples.[8][9] The results are typically reported as nmol or µg of gadolinium per gram of tissue.
-
Spatial Distribution Analysis (Optional): For a more detailed analysis of gadolinium distribution within a specific tissue (e.g., the brain), Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) can be employed. This technique allows for the mapping of elemental distribution across a tissue slice.[9]
Signaling Pathways and Experimental Workflows
Gadolinium Toxicity Signaling Pathways
Free gadolinium ions (Gd³⁺) are toxic and can interfere with cellular signaling pathways, leading to cellular dysfunction, inflammation, and fibrosis.[10] Several key pathways have been implicated in the mechanisms of gadolinium toxicity.[10]
Experimental Workflow for In Vitro GBCA Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of GBCAs in a laboratory setting.
Discussion and Conclusion
The data presented in this guide highlight the excellent safety profiles of this compound, Gadobutrol, and Gadoteridol, all of which are macrocyclic GBCAs. The incidence of adverse drug reactions is low for all three agents, particularly in the post-marketing setting.[11][12]
A key differentiator among these agents appears to be their in vivo stability and subsequent gadolinium retention. Preclinical studies in rats have shown that gadoteridol results in significantly lower gadolinium retention in the brain and kidneys compared to this compound and gadobutrol.[13] This is consistent with in vitro stability data, which indicates that this compound has a longer dissociation half-life under acidic conditions compared to gadobutrol and gadoteridol, suggesting higher kinetic inertness.[7] Furthermore, in human plasma, both this compound and a novel agent, gadoquatrane, showed no quantifiable release of free gadolinium after 15 days, unlike gadobutrol and gadoteridol.[14]
The clinical significance of long-term gadolinium retention in the brain and other tissues is still a subject of ongoing research. To date, no definitive clinical consequences have been directly attributed to gadolinium deposition in patients with normal renal function. However, the association between gadolinium-based contrast agents and nephrogenic systemic fibrosis (NSF) in patients with severe renal impairment has led to a greater emphasis on the stability of these agents.[15][16] Macrocyclic agents are considered to have the lowest risk of NSF.
References
- 1. Are There Differences between Macrocyclic Gadolinium Contrast Agents for Brain Tumor Imaging? Results of a Multicenter Intraindividual Crossover Comparison of Gadobutrol with Gadoteridol (the TRUTH Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajnr.org [ajnr.org]
- 4. Efficiency, thermodynamic and kinetic stability of marketed gadolinium chelates and their possible clinical consequences: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Long-Term Evaluation of Gadolinium Retention in Rat Brain After Single Injection of a Clinically Relevant Dose of Gadolinium-Based Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsna.org [pubs.rsna.org]
- 9. Toxicity Mechanisms of Gadolinium and Gadolinium-Based Contrast Agents—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety of Gadobutrol: Results From 42 Clinical Phase II to IV Studies and Postmarketing Surveillance After 29 Million Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zora.uzh.ch [zora.uzh.ch]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro and In Vivo Stability Assessment of the Novel, Macrocyclic Gadolinium-Based Contrast Agent Gadoquatrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 15. Gadolinium-Induced Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pathophysiology of gadolinium-associated systemic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Non-Gadolinium Contrast Agents for MRI in Renal-Impaired Preclinical Models
For researchers and drug development professionals seeking alternatives to gadolinium-based contrast agents (GBCAs) like Gadoterate in preclinical models of renal impairment, several promising non-gadolinium options are emerging. Concerns over gadolinium deposition and the risk of nephrogenic systemic fibrosis (NSF) in subjects with poor renal function have spurred the development of safer contrast agents.[1][2][3] This guide provides an objective comparison of key alternatives, including manganese-based agents, iron-based nanoparticles, and hyperpolarized agents, with supporting experimental data and protocols.
Executive Summary
The primary alternatives to gadolinium-based contrast agents for MRI in renally impaired models each offer distinct advantages. Manganese-based chelates, such as Mn-PyC3A, provide comparable T1-weighted contrast enhancement to GBCAs with the significant benefit of alternative clearance pathways. Iron-based nanoparticles, like ferumoxytol, are cleared by the reticuloendothelial system, bypassing renal excretion altogether. Hyperpolarized MRI agents offer a different paradigm, enabling the assessment of renal metabolism and function rather than anatomical enhancement, providing unique physiological insights. The choice of agent will depend on the specific research question, whether it is anatomical visualization or functional assessment.
Quantitative Data Comparison
The following tables summarize the key performance characteristics of non-gadolinium alternatives compared to this compound (a macrocyclic GBCA) in preclinical models of renal impairment.
| Contrast Agent | Animal Model | Key Performance Metric | This compound (Dotarem®) | Mn-PyC3A | Reference |
| T1 Relaxivity (in plasma) | Baboon (3.0 T) | r1 (mM⁻¹s⁻¹) | 4.2 ± 0.38 | 3.4 ± 0.03 | [4] |
| Blood Half-life | Normal Rat | t½ (minutes) | Not specified | 13 ± 3.5 | [5] |
| 5/6 Nephrectomy Rat | t½ (minutes) | Not specified | 23 ± 12 | [5] | |
| Biodistribution (% Injected Dose at 7 days) | 5/6 Nephrectomy Rat | Total Body | 0.41 ± 0.24 | 0.14 ± 0.11 | [5] |
| Primary Clearance Route | Renally Impaired Rat | Renal | Renal and Hepatobiliary | [6][7] |
| Contrast Agent | Animal Model | Key Performance Metric | Ferumoxytol | Reference |
| Primary Clearance Route | Human with CKD | Reticuloendothelial System (Liver, Spleen, Bone Marrow) | [8][9] | |
| Intravascular Half-life | Human | t½ (hours) | ~14-15 | [10] |
| Effect on Renal Hemodynamics | Rat | Renal Blood Flow, Perfusion, Oxygenation | No significant change | [11] |
| Contrast Agent | Animal Model/Patient Group | Key Performance Metric | Value | Reference |
| Hyperpolarized [1-¹³C]pyruvate | Kidney Allograft Patients (Normal Biopsy) | Lactate-to-Pyruvate Ratio | 0.373 | [12] |
| Kidney Allograft Patients (Abnormal Biopsy) | Lactate-to-Pyruvate Ratio | 0.552 | [12] | |
| Native Non-Tumor Bearing Kidneys | Lactate-to-Pyruvate Ratio | 0.309 | [12] |
Experimental Protocols
Renal Impairment Model: 5/6 Subtotal Nephrectomy in Rats
This model is commonly used to induce chronic kidney disease, mimicking a state of renal insufficiency.
-
Animal Strain: Sprague-Dawley or Wistar rats are typically used.
-
Procedure:
-
First Surgery (Uninephrectomy): Under isoflurane anesthesia, a flank incision is made to expose the right kidney. The renal artery and vein are ligated, and the kidney is removed.
-
Second Surgery (Subtotal Nephrectomy): After a recovery period of one week, a similar procedure is performed on the left kidney. Two of the three branches of the left renal artery are ligated, leading to infarction of approximately two-thirds of the kidney mass.
-
-
Confirmation of Renal Impairment: Renal function is assessed by measuring serum creatinine and blood urea nitrogen (BUN) levels, which are expected to be significantly elevated compared to sham-operated controls.
MRI Protocol for Contrast Agent Evaluation
-
Imaging System: A clinical or preclinical MRI scanner (e.g., 3.0 T or higher) is used.
-
Animal Preparation: Rats are anesthetized (e.g., with isoflurane) and placed in a prone position within the scanner. A tail vein catheter is inserted for contrast agent administration.
-
Imaging Sequences:
-
T1-weighted imaging: A 3D spoiled gradient-echo sequence (e.g., VIBE) is used to acquire images before and after contrast injection.
-
Dynamic Contrast-Enhanced (DCE) MRI: A series of T1-weighted images are acquired rapidly before, during, and after the bolus injection of the contrast agent to assess pharmacokinetics.
-
-
Contrast Agent Administration:
-
Image Analysis: Signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) are measured in regions of interest (e.g., aorta, kidney cortex) to quantify signal enhancement. Pharmacokinetic modeling can be applied to DCE-MRI data to determine parameters like plasma half-life.
Hyperpolarized ¹³C MRI for Renal Metabolism
-
Hyperpolarization: A ¹³C-labeled substrate, such as [1-¹³C]pyruvate, is hyperpolarized using a dynamic nuclear polarization (DNP) polarizer.
-
Animal Preparation and Injection: The anesthetized rat is positioned in the MRI scanner. The hyperpolarized substrate is rapidly dissolved and injected as a bolus via a tail vein catheter.
-
Imaging Sequence: A specialized ¹³C imaging sequence, such as a frequency-selective spiral chemical shift imaging sequence, is used to dynamically acquire images of the ¹³C-labeled substrate and its metabolic products (e.g., lactate, alanine, bicarbonate).[14][15]
-
Data Analysis: The ratio of the signal intensity of the metabolic product to the substrate (e.g., lactate-to-pyruvate ratio) is calculated to provide a measure of metabolic activity.[12][16]
Visualizations
Signaling Pathway of Gadolinium-Induced Nephrogenic Systemic Fibrosis
Caption: Proposed mechanism of gadolinium-induced nephrogenic systemic fibrosis (NSF).
Experimental Workflow for Comparing Contrast Agents
Caption: Experimental workflow for comparing contrast agents in a renal impairment model.
Clearance Pathways of this compound vs. Mn-PyC3A
Caption: Comparison of clearance pathways for this compound and Mn-PyC3A in renal impairment.
References
- 1. Nephrogenic Systemic Fibrosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Nephrogenic Systemic Fibrosis in Patients with Chronic Kidney Disease after the Use of Gadolinium-Based Contrast Agents: A Review for the Cardiovascular Imager | MDPI [mdpi.com]
- 4. A Manganese-based Alternative to Gadolinium: Contrast-enhanced MR Angiography, Excretion, Pharmacokinetics, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PET-MR Pharmacokinetics, In Vivo Biodistribution, and Whole Body Elimination of Mn-PyC3A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. radiologybusiness.com [radiologybusiness.com]
- 7. Novel MRI contrast agent sidesteps toxic effects of current products [massgeneral.org]
- 8. Current and Potential Imaging Applications of Ferumoxytol for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ferumoxytol-Enhanced Magnetic Resonance Imaging in Late-Stage CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ferumoxytol Is Not Retained in Kidney Allografts in Patients Undergoing Acute Rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute effects of ferumoxytol on regulation of renal hemodynamics and oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Initial Experience of Metabolic Imaging with Hyperpolarized [1-13C]pyruvate MRI in Kidney Transplant Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cds.ismrm.org [cds.ismrm.org]
- 14. profiles.wustl.edu [profiles.wustl.edu]
- 15. Analysis Methods for Hyperpolarized Carbon (13C) MRI of the Kidney - Preclinical MRI of the Kidney - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Hyperpolarized Carbon (13C) MRI of the Kidneys: Basic Concept - Preclinical MRI of the Kidney - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating Gadoterate for Therapeutic Response Monitoring in Oncology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gadoterate (this compound meglumine) with other gadolinium-based contrast agents (GBCAs) for monitoring therapeutic response in oncology. It includes supporting experimental data, detailed methodologies, and visualizations of key pathways and workflows to aid in the selection and application of contrast agents in clinical and preclinical research.
Comparative Performance of this compound
This compound is a macrocyclic, ionic GBCA. Its performance in monitoring therapeutic response is often compared to other agents based on its physicochemical properties and its behavior in the tumor microenvironment. The leaky vasculature of tumors, a hallmark of angiogenesis often driven by signaling pathways like the Vascular Endothelial Growth Factor (VEGF) pathway, allows for the extravasation of GBCAs.[1] Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is a key technique that utilizes GBCAs to quantitatively assess tumor vascular characteristics such as perfusion and permeability.[2][3]
Quantitative Data Comparison
The following tables summarize key quantitative parameters from comparative studies of this compound and other GBCAs in the context of oncology.
Table 1: Physicochemical Properties of Selected GBCAs
| Property | This compound meglumine | Gadobutrol | Gadobenate dimeglumine | Gadopentetate dimeglumine |
| Structure | Macrocyclic, ionic | Macrocyclic, non-ionic | Linear, ionic | Linear, ionic |
| T1 Relaxivity (1.5T, in plasma) | 3.4 - 3.8 L/mmol·s | 4.9 - 5.5 L/mmol·s | High (protein binding) | Standard |
| Concentration | 0.5 mmol/mL | 1.0 mmol/mL | 0.5 mmol/mL | 0.5 mmol/mL |
| Recommended Dose | 0.1 mmol/kg | 0.1 mmol/kg | 0.1 mmol/kg | 0.1 mmol/kg |
Source: Information compiled from multiple sources.
Table 2: Comparative Pharmacokinetic Parameters in Post-treatment Glioma (this compound vs. Gadobutrol)
| Parameter | This compound meglumine (Mean ± SD) | Gadobutrol (Mean ± SD) | P-value |
| Ktrans (min⁻¹) | 0.29 ± 0.63 | 0.83 ± 0.64 | > 0.05 |
| ve | No significant difference | No significant difference | > 0.05 |
| vp | No significant difference | No significant difference | > 0.05 |
| Wash-in Rate | 0.289 ± 0.634 | 0.825 ± 0.644 | 0.013 |
| Washout Rate | 0.002 ± 0.002 | 0.001 ± 0.0001 | 0.02 |
Data from a prospective intraindividual study on post-treatment glioma. Ktrans (volume transfer constant), ve (extravascular extracellular space volume), and vp (plasma volume) showed no significant differences, suggesting interchangeable use for these parameters. However, differences were observed in wash-in and washout rates.[4][5]
Table 3: Diagnostic Performance in Breast Cancer (this compound vs. Gadobenate dimeglumine)
| Parameter | This compound meglumine (0.1 mmol/kg) | Gadobenate dimeglumine (0.1 mmol/kg) | P-value |
| Global Diagnostic Preference | Significantly lower | Significantly higher | < 0.0001 |
| Lesion Border Delineation | Significantly lower | Significantly higher | ≤ 0.0023 |
| Internal Lesion Morphology | Significantly lower | Significantly higher | ≤ 0.0023 |
| Degree of Contrast Enhancement | Significantly lower | Significantly higher | ≤ 0.0023 |
Data from a multicenter intraindividual crossover comparison in brain tumor imaging, which has implications for other cancer types. At equal doses, Gadobenate dimeglumine was found to be superior in qualitative assessments of diagnostic information.[6][7]
Experimental Protocols
Key Experiment: Dynamic Contrast-Enhanced MRI (DCE-MRI) for Therapeutic Response Monitoring
This protocol outlines the key steps for using DCE-MRI to monitor therapeutic response in solid tumors.
1. Patient Preparation:
-
Patients should fast for at least 4 hours prior to the MRI scan.
-
An intravenous catheter is placed, typically in the antecubital vein, for contrast agent administration.
-
Patients are positioned on the MRI table, and a dedicated coil is placed over the area of interest to ensure a high signal-to-noise ratio.
2. MRI Acquisition:
-
Pre-contrast Imaging:
-
Acquisition of a T1 map before the administration of the contrast agent is crucial for quantitative analysis.[3] This is often done using a variable flip angle method.
-
Standard anatomical T1-weighted and T2-weighted images are also acquired.
-
-
Dynamic T1-weighted Imaging:
-
Contrast Administration:
-
This compound (or other GBCA) is administered as a bolus injection at a standard dose of 0.1 mmol/kg of body weight, followed by a saline flush. The injection is ideally performed using a power injector to ensure a consistent injection rate.[9]
-
3. Data Analysis and Pharmacokinetic Modeling:
-
Signal to Concentration Conversion: The signal intensity-time course from the DCE-MRI data is converted into the concentration of the GBCA in the tissue over time. This requires the pre-contrast T1 map.
-
Arterial Input Function (AIF): An AIF, which represents the concentration of the contrast agent in the arterial blood supplying the tumor, is determined. This can be measured directly from a major artery in the imaging field of view or estimated using a reference tissue.[10]
-
Pharmacokinetic Modeling: A pharmacokinetic model, most commonly the Tofts model, is applied to the tissue concentration-time course and the AIF.[11] This model estimates key physiological parameters:
-
Ktrans (Volume Transfer Constant): Reflects the leakage of the contrast agent from the blood plasma into the extravascular extracellular space (EES). It is influenced by both blood flow and vessel permeability.[11]
-
ve (Volume of the EES): Represents the fractional volume of the EES per unit volume of tissue.[11]
-
vp (Volume of the Plasma Space): Represents the fractional volume of blood plasma per unit volume of tissue.
-
kep (Rate Constant): Describes the rate of transfer of the contrast agent from the EES back to the plasma.[11]
-
Visualizations
Signaling Pathway
Caption: VEGF signaling pathway driving tumor angiogenesis and leaky vasculature, enabling this compound extravasation and signal enhancement.
Experimental Workflow
Caption: Experimental workflow for monitoring therapeutic response in oncology using DCE-MRI.
References
- 1. Imaging of Tumor Angiogenesis: Functional or Targeted? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) in Preclinical Studies of Antivascular Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamic Contrast Enhanced Magnetic Resonance Imaging in Oncology: Theory, Data Acquisition, Analysis, and Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic models in clinical practice: What model to use for DCE-MRI of the breast? | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 5. ajnr.org [ajnr.org]
- 6. The Benefits of High Relaxivity for Brain Tumor Imaging: Results of a Multicenter Intraindividual Crossover Comparison of Gadobenate Dimeglumine with this compound Meglumine (The BENEFIT Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gadobenate dimeglumine (MultiHance) or gadoterat emeglumine (Dotarem) for brain tumour imaging? An intra-individual comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of dynamic contrast-enhanced MRI in cancer diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical application of this compound meglumine in abbreviated dynamic contrast-enhanced magnetic resonance imaging of the breast with ultrafast imaging: a single-center retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic modeling of dynamic contrast-enhanced MRI using a reference region and input function tail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mriquestions.com [mriquestions.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Gadoterate for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of gadoterate, a gadolinium-based contrast agent, are critical for maintaining laboratory safety and environmental protection. For researchers, scientists, and drug development professionals, understanding these procedures is paramount to minimize risks and adhere to regulatory standards. This guide provides a comprehensive overview of the proper disposal of this compound, including procedural steps, safety measures, and waste management principles.
This compound, as a chemical substance, must be managed in accordance with federal, state, and local regulations governing pharmaceutical and chemical waste. Although specific disposal regulations for gadolinium-based contrast agents (GBCAs) are not extensively detailed, they fall under the general framework for chemical and pharmaceutical waste management established by bodies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The core principle is to prevent the release of gadolinium into the environment, particularly into water systems, due to its potential for long-term persistence.
Immediate Safety and Handling
Before disposal, proper handling of this compound is crucial to minimize exposure and risk.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.
-
Avoid Contamination: Prevent contact with skin and eyes, and avoid inhalation or ingestion. Do not eat, drink, or smoke in areas where the compound is handled.[1]
-
Spill Management: In the event of a spill, avoid generating dust. Mechanically collect the spilled material, such as by sweeping or vacuuming, and place it into a suitable, labeled container for disposal.[2] Ensure the area is well-ventilated.
Disposal Procedures: A Step-by-Step Guide
The primary recommended method for the disposal of this compound and materials contaminated with it is incineration by a licensed hazardous waste management company. Landfilling is generally not recommended for chemical waste, and disposal via the sewer system is prohibited for pharmaceutical waste under regulations like the EPA's Subpart P.
1. Waste Identification and Segregation:
Proper segregation is the foundation of safe disposal. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Unused or Expired this compound: Keep in its original container whenever possible. The container should be clearly labeled.
-
Contaminated Solid Waste: This includes items such as gloves, pipette tips, vials, syringes, and absorbent pads that have come into contact with this compound. These should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Contaminated Liquid Waste: Aqueous solutions containing this compound should not be poured down the drain.[1] Collect these in a designated, sealed, and leak-proof hazardous waste container.
2. Waste Container Labeling and Storage:
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound" or "this compound Meglumine."
-
Storage: Store waste containers in a designated, secure area away from incompatible materials. Containers should be kept closed except when adding waste.
3. Final Disposal:
-
Licensed Waste Disposal Service: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department, which will have established procedures for engaging a licensed chemical waste disposal company.
-
Return to Manufacturer: For expired or unused pharmaceuticals, returning the product to the manufacturer may be an option.[6]
Quantitative Data on Waste Management
While specific quantitative data for this compound disposal is limited, the following table provides general parameters for the incineration of pharmaceutical waste, which is the recommended disposal pathway.
| Parameter | Guideline Value | Source |
| Primary Chamber Temperature | Minimum of 1,400 °F (760 °C) | [4] |
| Secondary Chamber (Afterburner) Temperature | Minimum of 1,800 °F (980 °C) | [4] |
| Retention Time in Afterburner | Minimum of 1 second | [4] |
Experimental Protocols
Currently, there are no standardized, widely adopted experimental protocols for the in-lab neutralization or treatment of this compound waste prior to disposal. Research is ongoing into methods for gadolinium recycling and bioremediation from waste streams, but these have not yet been implemented as standard laboratory procedures. Therefore, adherence to the segregation and professional disposal guidelines outlined above is the accepted best practice.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. Analytical interference of intravascular contrast agents with clinical laboratory tests: a joint guideline by the ESUR Contrast Media Safety Committee and the Preanalytical Phase Working Group of the EFLM Science Committee - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. A Novel Protein for the Bioremediation of Gadolinium Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Request Rejected [gov.nv.gov]
- 5. epa.gov [epa.gov]
- 6. This compound Meglumine | C23H42GdN5O13 | CID 6918037 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling Gadoterate
This guide provides crucial safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Gadoterate. Adherence to these procedural steps is vital for ensuring personal safety and proper management of this chemical compound.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound. Selections should be based on a risk assessment of the specific procedures being performed.
| Protection Type | Equipment | Specifications and Use Cases |
| Eye and Face Protection | Safety glasses with side shields | Minimum requirement for all handling procedures to protect against splashes. |
| Chemical splash goggles | Recommended when there is a higher risk of splashing. | |
| Full face shield | To be used in conjunction with goggles during high-energy operations or when handling large quantities. | |
| Hand Protection | Nitrile, latex, or rubber gloves | Wear impervious gloves for all handling procedures. Inspect gloves for integrity before use and wash hands thoroughly after removal. |
| Body Protection | Laboratory coat, gown, or smock | Wear to protect skin and personal clothing from contamination. |
| Protective clothing | As needed, based on the scale of the operation, to provide more extensive coverage. | |
| Respiratory Protection | Not generally required | Standard handling in a well-ventilated area does not typically necessitate respiratory protection. |
| Self-contained breathing apparatus or appropriate respirator | Required in situations of inadequate ventilation, for spill cleanup of dust, or when there is a potential to exceed exposure limits.[1] |
Operational Plan for Handling this compound
Adherence to a standardized workflow is critical for minimizing exposure and ensuring safety.
-
Preparation :
-
Ensure the work area is clean and uncluttered.
-
Verify that an emergency eye wash station and safety shower are accessible.
-
Confirm that all necessary PPE is available and in good condition.
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling powders to avoid dust formation.[1][2]
-
-
Handling :
-
Storage :
Caption: Standard operating procedure for handling this compound.
Contingency and Disposal Plans
Immediate and appropriate action is required in the event of accidental exposure or a spill.
-
Eye Contact : Immediately rinse cautiously with plenty of clean, fresh water for at least 15 minutes, holding the eyelids apart.[3] Remove contact lenses if present and easy to do. Continue rinsing.[3] Seek medical attention if irritation persists.[3]
-
Skin Contact : Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water.[1]
-
Inhalation : Move the person to fresh air. If breathing is irregular or stopped, provide artificial respiration and seek immediate medical assistance.[1]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection if dust is present.
-
Prevent the spill from entering drains, surface water, or ground water.
-
For solid spills, carefully sweep or scoop up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.
-
For liquid spills, absorb with an inert material and place in a suitable, labeled container for disposal.
-
Clean the spill area thoroughly.
Caption: Emergency response plan for spills and personal exposure.
The disposal of this compound and its containers must be conducted in accordance with all applicable local, regional, national, and international regulations.
-
Segregation : Collect waste this compound and contaminated materials (e.g., gloves, absorbent pads) in a dedicated, properly labeled, and sealed container.
-
Labeling : Clearly label the waste container with the chemical name and any relevant hazard information.
-
Storage : Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal : Arrange for disposal through a licensed chemical waste disposal service. Do not dispose of this compound down the drain or in the regular trash. Environmental contamination should be avoided.[3]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
